molecular formula C10H13Cl B057190 Neophyl chloride CAS No. 515-40-2

Neophyl chloride

Cat. No.: B057190
CAS No.: 515-40-2
M. Wt: 168.66 g/mol
InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
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Description

Neophyl chloride (2-chloro-2-methylpropylbenzene) is a highly valuable and versatile alkyl halide reagent distinguished by its neopentyl-like structure, where the chlorine is attached to a benzylic carbon that is also tertiary. This unique architecture, featuring a quaternary carbon center, renders it an excellent electrophile in a wide range of organic transformations, particularly in nucleophilic substitution reactions (SN1). Its stability, imparted by the steric hindrance, makes it a preferred choice for the controlled introduction of the bulky, hydrophobic neophyl group (2-methyl-2-phenylpropyl). Key research applications include its use as a critical monomer precursor in the synthesis of neophyl-functionalized polymers and ionic liquids, where it imparts enhanced thermal stability and tunable solubility. It is also extensively employed in pharmaceutical and agrochemical research for the alkylation of amines, alcohols, and thiols to create complex molecular architectures. Furthermore, this compound serves as a fundamental starting material in the preparation of Grignard reagents (neophylmagnesium chloride) and other organometallic compounds, which are pivotal for carbon-carbon bond formation. Its mechanism of action primarily involves acting as an electrophilic center, where the benzylic chloride moiety facilitates departure under mild conditions, enabling researchers to construct sterically crowded carbon centers with high efficiency. This reagent is essential for scientists developing advanced materials, novel synthetic methodologies, and exploring structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

(1-chloro-2-methylpropan-2-yl)benzene
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InChI

InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXUUPUQXSUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8027167
Record name Neophyl chloride
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Molecular Weight

168.66 g/mol
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CAS No.

515-40-2
Record name Neophyl chloride
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Record name Neophyl chloride
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Record name Benzene, (2-chloro-1,1-dimethylethyl)-
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Record name Neophyl chloride
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Record name (2-chloro-1,1-dimethylethyl)benzene
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Record name NEOPHYL CHLORIDE
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Foundational & Exploratory

what is the structure of neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Chemistry of Neophyl Chloride

Overview

This compound, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula C₁₀H₁₃Cl.[1][2] Its structure is notable for a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a chloromethyl group. This specific arrangement, a neopentyl-like structure, confers unusual reactivity, making it a subject of interest for organic chemists. Primarily, it serves as a precursor for organometallic reagents and as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[3]

A key feature of this compound is its resistance to standard nucleophilic substitution (Sₙ2) and β-hydride elimination reactions.[1] This behavior is a direct consequence of its sterically hindered structure, often referred to as the "neopentyl effect," which makes it a valuable substrate for studying reaction mechanisms and for syntheses where competing side reactions must be avoided.[1]

Molecular Structure and Identification

The structure of this compound consists of a benzene (B151609) ring attached to the quaternary β-carbon of a neopentyl chloride backbone. This substitution pattern results in a sterically congested molecule where the reactive C-Cl bond is shielded by the bulky tert-butyl-like group. The molecule is achiral.[4]

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValue
Preferred IUPAC Name (1-chloro-2-methylpropan-2-yl)benzene[1][2]
Other Names 1-Chloro-2-methyl-2-phenylpropane, (β-Chloro-tert-butyl)benzene, 2-Methyl-2-phenylpropyl chloride[2]
CAS Number 515-40-2[2]
Molecular Formula C₁₀H₁₃Cl[4]
SMILES ClCC(c1ccccc1)(C)C
InChI Key DNXXUUPUQXSUFH-UHFFFAOYSA-N[1][2]
Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[4][5] It is insoluble in water but soluble in common organic solvents.[5][6] Key physical and chemical properties are listed in Table 2.

PropertyValue
Molar Mass 168.66 g/mol [1][2]
Appearance Colorless to slightly yellow liquid
Density 1.047 g/mL at 25 °C[6]
Boiling Point 223 °C (433 K) at 760 mmHg (decomposes)[1][7]
95-98 °C at 10 mmHg[8][6][7]
Refractive Index (n²⁰/D) 1.524[4][6]
Water Solubility Insoluble[4][5]

Structural and Spectroscopic Data

Caption: 2D structure of this compound.

Typical Bond Lengths and Angles

The following table summarizes expected bond lengths based on standard values for organic molecules.

BondTypeTypical Length (pm)
C-C (aliphatic) sp³-sp³154[9]
C-C (aryl-alkyl) sp²-sp³151[9]
C=C (aromatic) sp²-sp²139
C-Cl sp³-Cl179[9]
C-H (aliphatic) sp³-H109
C-H (aromatic) sp²-H108
Angle (tetrahedral) C-C-C~109.5°
Angle (trigonal planar) C-C-C (aryl)~120°
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data are summarized in Table 4.

TechniqueData / Key Features
¹H NMR (CDCl₃) δ ~7.2-7.4 ppm (m, 5H, Ar-H), δ ~3.6 ppm (s, 2H, -CH₂Cl), δ ~1.4 ppm (s, 6H, -C(CH₃)₂)[1][3]
¹³C NMR (CDCl₃) Aromatic carbons (4 signals), Quaternary C, -CH₂Cl carbon, Methyl carbons (2 equivalent)[3]
IR Spectroscopy (liquid film) C-H stretch (aromatic & aliphatic), C=C stretch (aromatic ring), C-Cl stretch[2][3]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 168/170 (isotope pattern for Cl), Base peak typically at m/z 119 ([M-CH₂Cl]⁺)[2]

Reactivity and the Neopentyl Effect

The most significant aspect of this compound's structure is its neopentyl arrangement, which sterically hinders the α-carbon (the CH₂Cl carbon). This makes a direct backside attack by a nucleophile, as required for an Sₙ2 reaction, extremely difficult.[6] Consequently, Sₙ2 reactions are highly unlikely. Furthermore, the β-carbon (the quaternary carbon) lacks hydrogen atoms, making β-hydride elimination impossible.[6]

SN2_Hindrance cluster_neophyl This compound C_alpha α-Carbon (CH₂Cl) Cl Cl C_alpha->Cl C_beta β-Carbon (Quaternary) C_beta->C_alpha Me1 Methyl C_beta->Me1 Me2 Methyl C_beta->Me2 Ph Phenyl C_beta->Ph Nu Nucleophile (Nu⁻) Nu->C_alpha Backside Attack (Sₙ2 Path) block Steric Blockage by Phenyl and Methyl Groups

Caption: Steric hindrance preventing Sₙ2 attack on this compound.

Applications in Organic Synthesis

Due to its unique reactivity profile, this compound is a valuable starting material for generating specific organometallic reagents where other isomeric halides might undergo unwanted side reactions.

Formation of Organometallic Reagents

This compound readily reacts with metals like lithium or magnesium to form neophyl lithium or the corresponding Grignard reagent, respectively.[8][6] These reagents are strong nucleophiles and bases used to form new carbon-carbon bonds.

Organolithium_Formation Reactants This compound (R-Cl) + 2 Lithium (Li) Products Neophyl Lithium (R-Li) + Lithium Chloride (LiCl) Reactants->Products Reaction Solvent Solvent (e.g., Diethyl Ether) Solvent->Products facilitates

Caption: Formation of Neophyl Lithium from this compound.

Experimental Protocols

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction. The protocol described in Organic Syntheses provides a reliable method for its preparation on a laboratory scale.[5]

Synthesis of this compound via Electrophilic Aromatic Substitution

This procedure involves the reaction of benzene with methallyl chloride, using concentrated sulfuric acid as a catalyst.[5]

Materials:

  • Benzene (purified): 500 g (6.4 moles)

  • Methallyl chloride (redistilled): 201 g (2.22 moles)

  • Concentrated sulfuric acid: 34.6 g

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • A 2-liter three-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel.

  • Charge the flask with 500 g of benzene and 34.6 g of concentrated sulfuric acid.

  • Cool the mixture to 20°C using a water bath.

  • While stirring vigorously, add 201 g of methallyl chloride dropwise over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.

  • After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel.

  • Remove the lower sulfuric acid layer.

  • Wash the remaining benzene solution with four 200-mL portions of distilled water until the final washing is neutral to litmus.

  • Dry the colorless benzene solution with anhydrous sodium sulfate.

  • Filter the solution into a 1-liter distilling flask.

  • Remove the benzene by distillation under reduced pressure (approx. 45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure.

  • Collect the product fraction boiling at 97–98°C / 10 mm. The expected yield is 262–275 g (70–73%).[5]

Synthesis_Workflow start Start: Equip Flask step1 Charge Benzene & H₂SO₄ start->step1 step2 Cool to 20°C step1->step2 step3 Add Methallyl Chloride (12 hours, 20°C) step2->step3 step4 Workup: Separate Acid Layer step3->step4 step5 Wash with Water (4x) step4->step5 step6 Dry with Na₂SO₄ step5->step6 step7 Filter step6->step7 step8 Remove Benzene (Reduced Pressure) step7->step8 step9 Vacuum Distill Residue step8->step9 end End: Collect Product (97-98°C / 10 mm) step9->end

Caption: Experimental workflow for the synthesis of this compound.

References

neophyl chloride chemical properties and physical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, physical data, and reactive characteristics of neophyl chloride. The information is presented to support its application in research, particularly in the fields of organic synthesis and drug development.

Core Chemical Identity and Physical Properties

This compound, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound.[1] It is recognized for its unique reactivity profile, largely dictated by its sterically hindered neopentyl structure.[2]

Physical Data

The fundamental physical characteristics of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.

PropertyValueSource
CAS Number 515-40-2[1]
Molecular Formula C₁₀H₁₃Cl[1]
Molecular Weight 168.66 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[3]
Boiling Point 223 °C (433 °F; 496 K)[2]
95-96 °C at 10 mmHg[4]
Density 1.047 g/cm³[2]
Refractive Index (n²⁰/D) 1.524[4]
Solubility Insoluble in water; Soluble in organic solvents like ether and benzene (B151609).[3]
Flash Point 198 °F (92 °C)[4]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key data from these analyses are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.34 - 7.21m5HAromatic protons (C₆H₅)
3.61s2HMethylene protons (-CH₂Cl)
1.41s6HMethyl protons (-C(CH₃)₂)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule. (Note: Specific chemical shift values were not explicitly available in the search results, but typical ranges are provided based on compound structure.)

Chemical Shift (ppm)Assignment
~145Quaternary aromatic carbon
~128Aromatic CH carbons
~126Aromatic CH carbons
~55Methylene carbon (-CH₂Cl)
~40Quaternary alkyl carbon (-C(CH₃)₂)
~29Methyl carbons (-C(CH₃)₂)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch
1600, 1495Aromatic C=C stretch
760, 700C-H out-of-plane bend (monosubstituted benzene)
750-650C-Cl stretch

Sample preparation: Liquid film[3]

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification.

m/zRelative IntensityPossible Fragment
168/170Base Peak (isotopic pattern)[M]⁺ (Molecular ion)
119High[C₉H₁₁]⁺ (Loss of -CH₂Cl)
91High[C₇H₇]⁺ (Tropylium ion)

Chemical Properties and Reactivity

This compound is of significant interest to organic chemists due to its distinct substitution properties.[2] Its structure is characterized by a neopentyl halide framework, which is subject to the "neopentyl effect."[2] This steric hindrance around the reaction center makes a direct Sₙ2 nucleophilic substitution highly improbable, as the bulky tert-butyl group prevents the necessary backside attack on the α-carbon.[2]

Furthermore, β-hydride elimination is not a viable reaction pathway for neophyl derivatives because the β-carbon lacks hydrogen atoms.[2] These factors contribute to the stability of this compound and make it a valuable precursor for intermediates that are resistant to common substitution and elimination reactions.[2]

A primary application of this compound is in the formation of organometallic reagents. It readily reacts with lithium metal to form neophyl lithium, a versatile organolithium reagent.[2] Organolithium compounds are highly valued for their nucleophilic character and their ability to form new carbon-carbon bonds, for instance, in reactions with carbonyl compounds.[2]

Experimental Protocols

Synthesis of this compound

A well-established method for the large-scale preparation of this compound is the electrophilic aromatic substitution reaction between benzene and methallyl chloride, using sulfuric acid as a catalyst.[2]

Experimental Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Benzene Benzene Reaction_Vessel Reaction Vessel (Stirred at 20°C) Benzene->Reaction_Vessel Methallyl_Chloride Methallyl Chloride Methallyl_Chloride->Reaction_Vessel Sulfuric_Acid Conc. H₂SO₄ (catalyst) Sulfuric_Acid->Reaction_Vessel Separation Separatory Funnel (Remove H₂SO₄ layer) Reaction_Vessel->Separation Washing Wash with Water Separation->Washing Drying Dry with Na₂SO₄ Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Reactivity

The unique structural features of this compound dictate its chemical behavior, particularly its unreactivity in certain common reaction types while being a precursor for others.

Reactivity Profile of this compound

G Neophyl_Chloride This compound SN2_Reaction Sₙ2 Reaction Neophyl_Chloride->SN2_Reaction Hindered by Neopentyl Effect Beta_Hydride_Elimination β-Hydride Elimination Neophyl_Chloride->Beta_Hydride_Elimination No β-Hydrogens Organolithium_Formation Organolithium Formation Neophyl_Chloride->Organolithium_Formation + Lithium Metal Neophyl_Lithium Neophyl Lithium Organolithium_Formation->Neophyl_Lithium

Caption: Reactivity pathways of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.[3]

References

IUPAC name and CAS number for neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Neophyl Chloride

Introduction

This compound, a halogenated organic compound, is a versatile reagent in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Its unique structure, featuring a neopentyl-like framework, imparts unusual reactivity, particularly in nucleophilic substitution reactions, making it a subject of interest for organic chemists.[3]

Chemical Identity

  • IUPAC Name: (1-Chloro-2-methylpropan-2-yl)benzene[3][4]

  • CAS Number: 515-40-2[2][3][4][5]

  • Other Names: (Chloro-tert-butyl)benzene, 1-chloro-2-methyl-2-phenylpropane, (β-chloro-tert-butyl)benzene, (2-Chloro-1,1-dimethylethyl)benzene[3][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃Cl[1][2][3][4][5]
Molecular Weight 168.66 g/mol [1][3][5]
Appearance Clear, colorless to slightly yellow liquid[1][3]
Density 1.047 g/cm³ at 25 °C[3][7]
Boiling Point 223 °C (decomposes); 97-98 °C at 10 mmHg[3][5][7]
Refractive Index nD20 1.5249[5]
Solubility Insoluble in water; Soluble in organic solvents like ether and benzene (B151609)[1]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1]

Synthesis of this compound

This compound can be synthesized through several methods. The most common industrial preparation involves the electrophilic aromatic substitution of benzene with methallyl chloride.

Synthesis from Benzene and Methallyl Chloride

This widely used method involves the reaction of benzene with methallyl chloride using concentrated sulfuric acid as a catalyst.[3][5][8]

The following protocol is adapted from Organic Syntheses.[8]

Materials:

  • Benzene (purified): 500 g (570 ml, 6.4 moles)

  • Methallyl chloride (redistilled): 201 g (219 ml, 2.22 moles)

  • Concentrated sulfuric acid (sp. gr. 1.84): 34.6 g (18.8 ml)

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine the benzene and concentrated sulfuric acid.

  • Cool the mixture to 20°C.

  • Add the methallyl chloride dropwise over a period of 12 hours, maintaining vigorous stirring and keeping the temperature at 20°C using a water bath.

  • After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel and remove the sulfuric acid layer.

  • Wash the remaining benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus. This will cause the amber color to disappear, leaving a colorless solution.[8]

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under a pressure of about 45 mm.

  • Pour the liquid residue into a 500-ml flask and distill through a 40-cm Vigreux column under reduced pressure.

  • Collect the this compound fraction boiling at 97–98°C /10 mm. The expected yield is 262–275 g (70–73%).[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Product Benzene Benzene Reaction Electrophilic Aromatic Substitution Benzene->Reaction MethallylChloride Methallyl Chloride MethallylChloride->Reaction Catalyst H₂SO₄ (conc.) Catalyst->Reaction Temperature 20°C Temperature->Reaction NeophylChloride This compound Reaction->NeophylChloride

Caption: Synthesis of this compound via Electrophilic Aromatic Substitution.

Other Synthetic Routes
  • From Neophyl Alcohol: this compound was first synthesized by Haller and Ramart via a nucleophilic substitution reaction of neophyl alcohol with thionyl chloride.[3]

  • Free Radical Halogenation: It can also be prepared by the free radical halogenation of tert-butylbenzene.[3]

Reactivity and Applications

This compound's reactivity is heavily influenced by the "neopentyl effect," where the bulky tert-butyl group sterically hinders Sₙ2 nucleophilic substitution at the α-carbon.[3] Additionally, the absence of β-hydrogens prevents β-hydride elimination reactions.[3] These characteristics make it a valuable precursor for intermediates that are resistant to common substitution and elimination pathways.[3]

Key Reactions and Applications:

  • Organometallic Reagents: It readily forms a Grignard reagent and can be used to prepare the versatile organolithium reagent, neophyl lithium, by reaction with lithium.[3][5]

  • Organic Synthesis: It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

  • Specific Syntheses: It is used in the synthesis of Phenyltin and can be an intermediate for medicines and spices.[9]

Safety Information

This compound is an irritant and requires careful handling.

Hazard CategoryGHS PictogramHazard StatementPrecautionary StatementsReference
Skin IrritationGHS07: Exclamation markH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364[1][3]
Eye IrritationGHS07: Exclamation markH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317[1][3]
Respiratory IrritationGHS07: Exclamation markH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405[1][3]

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[1]

Conclusion

This compound is a significant chemical intermediate with unique reactivity due to its neopentyl structure. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and industrial applications.

References

synthesis of neophyl chloride from benzene and methallyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of neophyl chloride from benzene (B151609) and methallyl chloride. The primary method detailed is the Friedel-Crafts alkylation using sulfuric acid as a catalyst, a well-established and reliable procedure. This document includes a detailed experimental protocol, quantitative data on reaction yields and byproducts, and a thorough examination of the reaction mechanism.

Reaction Overview

The synthesis of this compound from benzene and methallyl chloride is a classic example of a Friedel-Crafts alkylation reaction.[1][2] In this electrophilic aromatic substitution reaction, the aromatic ring of benzene attacks a carbocation intermediate generated from methallyl chloride in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3][4] A key feature of this synthesis is the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation prior to alkylation.[2][3][5]

Reaction Mechanism and Signaling Pathway

The reaction proceeds through a series of steps involving the formation and rearrangement of a carbocation electrophile.

  • Protonation and Formation of the Primary Carbocation: Methallyl chloride is protonated by the sulfuric acid catalyst at the double bond, leading to the formation of a primary carbocation.

  • Carbocation Rearrangement: The less stable primary carbocation undergoes a 1,2-hydride shift, resulting in the formation of a more stable tertiary carbocation. This rearrangement is a critical step in determining the final product structure.

  • Electrophilic Aromatic Substitution: The electron-rich benzene ring acts as a nucleophile, attacking the tertiary carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Product Formation: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is also regenerated in this step.

Reaction_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Electrophilic Attack cluster_step4 Step 4: Deprotonation Methallyl_Chloride Methallyl Chloride Primary_Carbocation Primary Carbocation Methallyl_Chloride->Primary_Carbocation + H⁺ H2SO4 H₂SO₄ (catalyst) Tertiary_Carbocation Tertiary Carbocation (more stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Arenium_Ion Arenium Ion (Sigma Complex) Tertiary_Carbocation->Arenium_Ion Benzene Benzene Benzene->Arenium_Ion Attack Neophyl_Chloride This compound Arenium_Ion->Neophyl_Chloride - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The yield of this compound and the formation of byproducts are influenced by reaction conditions such as temperature and reaction time. The following table summarizes the available quantitative data.

CatalystTemperature (°C)Reaction Time (h)Yield of this compound (%)ByproductByproduct Yield (%)Reference
H₂SO₄2024 (12h addition + 12h stirring)70-73p-Di(chloro-tert-butyl)benzene2.7[3]
H₂SO₄10-152 (1h addition + 1h stirring)53Not specifiedNot specified[3]
H₂SO₄Not specifiedNot specified68Not specifiedNot specified[6]

Experimental Protocol

The following is a detailed experimental protocol adapted from the procedure published in Organic Syntheses.[3]

Materials and Equipment
  • Benzene (purified and dried)

  • Methallyl chloride (redistilled)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Anhydrous sodium sulfate

  • 2 L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • 1 L separatory funnel

  • Distillation apparatus with a 40-cm Vigreux column

Procedure
  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 mL, 6.4 moles) of purified benzene and 34.6 g (18.8 mL) of concentrated sulfuric acid.

  • Temperature Control: Cool the mixture to 20°C using a water bath.

  • Addition of Methallyl Chloride: Add 201 g (219 mL, 2.22 moles) of methallyl chloride dropwise over a period of 12 hours. Maintain vigorous stirring and a constant temperature of 20°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours at 20°C.

  • Workup - Acid Removal: Transfer the reaction mixture to a 1 L separatory funnel and remove the lower sulfuric acid layer.

  • Workup - Washing: Wash the remaining benzene solution with four 200 mL portions of distilled water. The final washing should be neutral to litmus (B1172312) to ensure complete removal of the acid. The solution should become colorless.

  • Drying: Dry the benzene solution with anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the solution to a 1 L distilling flask. Remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Purification: Transfer the liquid residue to a 500 mL flask and distill it through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C/10 mm.

Isolation of Byproduct

The residue remaining in the distilling flask after the purification of this compound can be treated to isolate the byproduct, p-di(chloro-tert-butyl)benzene.[3]

  • Dissolve the residue in ether.

  • Treat with activated carbon.

  • Evaporate the ether.

  • Recrystallize the resulting solid from approximately 25 mL of 95% ethanol.

Experimental Workflow

The following diagram illustrates the workflow of the experimental protocol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Set up 2L three-necked flask with benzene and H₂SO₄ Cooling Cool to 20°C Setup->Cooling Addition Dropwise addition of methallyl chloride (12h) Cooling->Addition Stirring Stir for an additional 12h Addition->Stirring Acid_Removal Remove H₂SO₄ layer Stirring->Acid_Removal Washing Wash with distilled water (4x) Acid_Removal->Washing Drying Dry with anhydrous Na₂SO₄ Washing->Drying Solvent_Removal Remove benzene (reduced pressure) Drying->Solvent_Removal Distillation Vacuum distill residue (97-98°C/10 mm) Solvent_Removal->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for this compound synthesis.

References

Synthesis of Neophyl Chloride via Electrophilic Aromatic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the electrophilic aromatic substitution (EAS) mechanism for the synthesis of neophyl chloride, also known as (1-chloro-2-methylpropan-2-yl)benzene. While other synthesis routes exist, this document focuses on the Friedel-Crafts alkylation approach, a cornerstone of aromatic chemistry.

Introduction

This compound is a halogenated organic compound with significant applications in organic synthesis, particularly in the formation of organolithium reagents.[1] Its structure, featuring a quaternary benzylic carbon, imparts unique reactivity and makes it a valuable building block in the synthesis of complex molecules. The synthesis of this compound can be efficiently achieved through an electrophilic aromatic substitution reaction between benzene (B151609) and methallyl chloride, catalyzed by a strong acid like sulfuric acid.[1][2] This guide will elucidate the mechanism, provide experimental protocols, and present relevant data for this synthesis.

The Electrophilic Aromatic Substitution Mechanism

The synthesis of this compound from benzene and methallyl chloride is a classic example of a Friedel-Crafts alkylation, a fundamental type of electrophilic aromatic substitution.[3][4] The overall reaction is as follows:

C₆H₆ + CH₂(Cl)C(CH₃)=CH₂ → C₆H₅C(CH₃)₂CH₂Cl

The mechanism proceeds through several key steps:

  • Generation of the Electrophile: The strong acid catalyst, in this case, sulfuric acid, protonates the methallyl chloride. This leads to the formation of a tertiary carbocation, which is the active electrophile. The formation of a stable tertiary carbocation is a crucial driving force for this reaction.

  • Nucleophilic Attack by Benzene: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the tertiary carbocation.[5][6] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7]

  • Rearrangement (Intramolecular Hydride Shift): A key feature of many Friedel-Crafts alkylations is the potential for carbocation rearrangements to form a more stable carbocation.[8][9][10][11] In this specific mechanism, the initially formed tertiary carbocation is already quite stable.

  • Deprotonation and Re-aromatization: A base (in this case, likely the bisulfate ion) removes a proton from the carbon atom of the benzene ring that is bonded to the alkyl group. This restores the aromaticity of the ring and yields the final product, this compound.[6]

Key Considerations for Friedel-Crafts Alkylation:

  • Catalyst: Strong Lewis acids like AlCl₃ or strong protic acids like H₂SO₄ are typically required to generate the carbocation electrophile.[5][10]

  • Carbocation Rearrangements: Primary and secondary carbocations are prone to rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts.[8][9][10][11] This can lead to a mixture of products and is a significant limitation of Friedel-Crafts alkylation.[9][10]

  • Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material.[9][12] This can lead to multiple alkylations, a common side reaction.[5][12]

  • Substrate Limitations: Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing certain substituents like amines that react with the Lewis acid catalyst.[8][9][10]

Experimental Protocol for this compound Synthesis

The following protocol is based on a well-established procedure for the sulfuric acid-catalyzed alkylation of benzene with methallyl chloride.[2]

Materials and Equipment:

  • Three-necked flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Separatory funnel (1 L)

  • Distillation apparatus with a Vigreux column

  • Benzene (purified)

  • Methallyl chloride (redistilled)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 g (570 ml, 6.4 moles) of purified benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.

  • Cool the mixture to 20°C using a water bath.

  • With vigorous stirring, add 201 g (219 ml, 2.22 moles) of redistilled methallyl chloride dropwise over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.

  • After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours.

  • Transfer the reaction mixture to a 1 L separatory funnel and remove the lower sulfuric acid layer.

  • Wash the benzene solution with four 200 ml portions of distilled water. The solution should become colorless.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C/10 mm.

Data Presentation

Table 1: Reactant and Product Properties [1][2][13]

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (n_D^20)
Benzene78.1180.10.8761.5011
Methallyl Chloride90.5571-720.9181.4274
This compound168.66223 (atm), 97-98 (10 mm)1.0471.5250

Table 2: Typical Reaction Yield and Conditions [2]

ParameterValue
Reactant Ratio (Benzene:Methallyl Chloride)~2.9 : 1 (molar)
CatalystConcentrated Sulfuric Acid
Reaction Temperature20°C
Reaction Time24 hours (12h addition + 12h stirring)
Yield70-73%

Visualizations

Diagram 1: Overall Reaction Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification Benzene Benzene Reaction_Mixture Reaction at 20°C (24 hours) Benzene->Reaction_Mixture Methallyl_Chloride Methallyl_Chloride Methallyl_Chloride->Reaction_Mixture H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Separation Separate H₂SO₄ layer Reaction_Mixture->Separation Washing Wash with H₂O Separation->Washing Drying Dry with Na₂SO₄ Washing->Drying Distillation_1 Remove Benzene (reduced pressure) Drying->Distillation_1 Distillation_2 Vacuum Distillation Distillation_1->Distillation_2 Neophyl_Chloride This compound Distillation_2->Neophyl_Chloride G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Re-aromatization Methallyl_Cl Methallyl Chloride Tertiary_Carbocation Tertiary Carbocation (Electrophile) Methallyl_Cl->Tertiary_Carbocation + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ Benzene Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + Tertiary Carbocation Neophyl_Chloride This compound Arenium_Ion->Neophyl_Chloride + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

References

Neophyl Chloride: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with significant applications in organic synthesis.[1] Its unique neopentyl structure, which sterically hinders common SN2 nucleophilic substitution reactions, makes it a valuable precursor for creating specific organometallic reagents and other chemical intermediates.[1] This guide provides an in-depth look at the molecular characteristics of this compound and a detailed protocol for its synthesis.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValue
Molecular Formula C₁₀H₁₃Cl[1][2][3][4]
Molecular Weight 168.66 g/mol [2][5][4]
CAS Number 515-40-2[1][3][4]
Appearance Colorless liquid[1][3]
Density 1.047 g/cm³ at 25 °C[1][2]
Boiling Point 95-96 °C at 10 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents such as ether and benzene (B151609).[1][3]
Synonyms 1-Chloro-2-methyl-2-phenylpropane, (2-Chloro-1,1-dimethylethyl)benzene, (Chloro-tert-butyl)benzene[1][5]

Synthesis of this compound

This compound can be prepared through several methods, including the reaction of neophyl alcohol with thionyl chloride and the free-radical halogenation of tert-butylbenzene.[1] However, a common and scalable method involves the electrophilic aromatic substitution reaction between benzene and methallyl chloride, using sulfuric acid as a catalyst.[1][6]

Experimental Protocol: Synthesis from Benzene and Methallyl Chloride

This protocol is adapted from established organic synthesis procedures.[6][7]

Materials:

  • Benzene (purified)

  • Methallyl chloride (redistilled)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Anhydrous sodium sulfate (B86663)

  • Distilled water

Equipment:

  • Three-necked flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Distillation apparatus with a Vigreux column

Procedure:

  • Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g (570 ml) of benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.[6]

  • Addition of Reactant: Cool the mixture to 20°C using a water bath. While maintaining vigorous stirring, add 201 g (219 ml) of methallyl chloride dropwise via the dropping funnel over a period of 12 hours.[6] The temperature should be kept constant at 20°C throughout the addition.[6]

  • Reaction Quenching and Washing: After the addition is complete, transfer the reaction mixture to a separatory funnel. Wash the mixture thoroughly with several portions of distilled water until the aqueous layer is neutral to litmus.[6] This step is crucial to remove all residual sulfuric acid.[6]

  • Drying: Dry the resulting benzene solution with anhydrous sodium sulfate.[6]

  • Purification:

    • Filter the solution to remove the sodium sulfate and transfer it to a 1-liter distilling flask.

    • Remove the benzene by distillation under a reduced pressure of approximately 45 mm.[6]

    • Transfer the liquid residue to a 500-ml flask and distill it through a 40-cm Vigreux column under reduced pressure.[6]

  • Product Collection: Collect the fraction boiling at 97–98°C / 10 mm.[6] The expected yield of this compound is approximately 70–73%.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from benzene and methallyl chloride.

SynthesisWorkflow Reactants Reactants: Benzene + Methallyl Chloride Reaction Electrophilic Aromatic Substitution (20°C, 12 hours) Reactants->Reaction Catalyst Catalyst: Conc. Sulfuric Acid Catalyst->Reaction Washing Aqueous Wash (Neutralize and Remove Acid) Reaction->Washing Drying Drying (Anhydrous Sodium Sulfate) Washing->Drying Purification Vacuum Distillation (97-98°C / 10 mm) Drying->Purification Product Final Product: This compound Purification->Product

References

An In-depth Technical Guide to the Stability and Reactivity Profile of Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophyl chloride, systematically named (2-chloro-1,1-dimethylethyl)benzene, is a halogenated organic compound with a unique structural architecture that imparts a distinctive stability and reactivity profile. Its neopentyl-like structure, characterized by a quaternary carbon atom adjacent to the chloromethyl group, renders it sterically hindered and resistant to classical bimolecular substitution and elimination reactions. This guide provides a comprehensive overview of the stability and reactivity of this compound, including quantitative kinetic data, detailed experimental protocols, and mechanistic insights into its characteristic rearrangement reactions. This information is of particular value to researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound as a synthetic intermediate or seek to understand its behavior in complex chemical environments.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] It is insoluble in water but soluble in common organic solvents such as benzene (B151609) and ether.[1] Its stability is notable; it is stable at room temperature in closed containers under normal storage and handling conditions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2-Chloro-1,1-dimethylethyl)benzene[2]
CAS Number 515-40-2[2]
Molecular Formula C₁₀H₁₃Cl[2]
Molecular Weight 168.66 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 97-98 °C at 10 mmHg[3]
Density 1.047 g/cm³[4]
Refractive Index (n_D^20) 1.5250[3]
Solubility Insoluble in water; Soluble in organic solvents[1]

Stability Profile

This compound's stability is largely attributed to its steric hindrance. The bulky tert-butyl group adjacent to the primary chloride significantly impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[4] Furthermore, the absence of hydrogen atoms on the β-carbon atom prevents bimolecular elimination (E2) reactions from occurring.[4]

Decomposition of this compound is not typically observed under standard laboratory conditions. It is stable to storage at room temperature, though it should be kept in a tightly sealed container to prevent potential slow hydrolysis from atmospheric moisture over extended periods.

Reactivity Profile

The reactivity of this compound is dominated by unimolecular processes that proceed through a carbocation intermediate. Due to the inherent instability of the initially formed primary carbocation, its reactions are characterized by rapid and fascinating molecular rearrangements.

Solvolysis: An Anchimerically Assisted SN1 Reaction

The solvolysis of this compound is a classic example of an SN1 reaction that proceeds with significant neighboring group participation (anchimeric assistance) from the adjacent phenyl group. The reaction is initiated by the slow ionization of the C-Cl bond to form a primary carbocation. However, this unstable intermediate is immediately stabilized by the participation of the phenyl ring, leading to a phenonium ion intermediate. This is followed by a rapid rearrangement and subsequent reaction with the solvent.

The overall solvolysis rate is a measure of the ionization rate constant.[5] The kinetics of solvolysis of this compound have been extensively studied in a variety of solvent systems. The first-order rate constants and activation parameters are summarized in the tables below, based on the seminal work of Fainberg and Winstein.

Table 2: First-Order Rate Constants (k × 10⁵ s⁻¹) for the Solvolysis of this compound in Various Solvents

Solvent25.0 °C50.0 °C75.0 °C
80% Ethanol (B145695) 0.01170.2433.89
70% Ethanol 0.03550.6589.42
60% Ethanol 0.1071.7822.9
50% Ethanol 0.3164.6853.7
40% Ethanol 0.94512.3126
30% Ethanol 2.8232.7-
80% Acetone (B3395972) 0.003470.08511.57
70% Acetone 0.01580.3425.53
60% Acetone 0.07181.3418.8
50% Acetone 0.3555.5063.1
Formic Acid 13.8162-
Acetic Acid 0.002040.06311.38

Data extracted from Fainberg, A. H.; Winstein, S. J. Am. Chem. Soc. 1957, 79 (7), 1597–1602.

Table 3: Activation Parameters for the Solvolysis of this compound

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·deg)
80% Ethanol 25.4-7.7
70% Ethanol 24.4-8.9
60% Ethanol 23.4-10.1
50% Ethanol 22.4-11.2
40% Ethanol 21.4-12.4
30% Ethanol 20.4-13.6
80% Acetone 26.5-8.6
70% Acetone 25.3-9.9
60% Acetone 24.1-11.2
50% Acetone 22.8-12.5
Formic Acid 21.6-4.8
Acetic Acid 26.3-12.1

Data extracted from Fainberg, A. H.; Winstein, S. J. Am. Chem. Soc. 1957, 79 (7), 1597–1602.

The following diagram illustrates the solvolysis pathway of this compound, highlighting the key rearrangement step.

solvolysis_pathway NeophylChloride This compound PrimaryCarbocation Primary Carbocation (transient) NeophylChloride->PrimaryCarbocation Ionization (slow, rate-determining) PhenoniumIon Phenonium Ion (intermediate) PrimaryCarbocation->PhenoniumIon Phenyl Migration (fast) TertiaryCarbocation Tertiary Carbocation PhenoniumIon->TertiaryCarbocation Rearrangement (fast) Product Solvolysis Products (e.g., Ether, Alcohol) TertiaryCarbocation->Product Solvent Solvent (SOH) Solvent->Product

Solvolysis pathway of this compound.
Reaction with Lewis Acids: Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an alkylating agent in Friedel-Crafts reactions. The reaction with benzene does not yield the direct substitution product, but rather the rearranged product, 2-methyl-2-phenylpropane (tert-butylbenzene). This is a consequence of the rearrangement of the initially formed primary carbocation to the more stable tertiary carbocation.

The logical flow of this reaction is depicted in the diagram below.

friedel_crafts_reaction NeophylChloride This compound CarbocationComplex Carbocation-Lewis Acid Complex NeophylChloride->CarbocationComplex LewisAcid AlCl₃ LewisAcid->CarbocationComplex RearrangedCarbocation Tertiary Carbocation CarbocationComplex->RearrangedCarbocation Rearrangement SigmaComplex Sigma Complex RearrangedCarbocation->SigmaComplex Benzene Benzene Benzene->SigmaComplex Product tert-Butylbenzene SigmaComplex->Product Deprotonation

Friedel-Crafts alkylation with this compound.
Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, neophylmagnesium chloride.[6] This organometallic compound is a valuable synthetic intermediate, serving as a potent nucleophile and strong base.

The workflow for the preparation of neophylmagnesium chloride is shown below.

grignard_formation start Start reactants This compound + Magnesium Turnings + Anhydrous Ether start->reactants initiation Initiate reaction (e.g., with iodine crystal) reactants->initiation addition Slow addition of This compound solution initiation->addition reflux Reflux to complete reaction addition->reflux product Neophylmagnesium Chloride (in ether solution) reflux->product

Workflow for Grignard reagent formation.

The resulting Grignard reagent can participate in a wide range of subsequent reactions, such as nucleophilic addition to carbonyl compounds.

Reactions with Strong Bases

Due to the absence of β-hydrogens, this compound does not undergo the typical E2 elimination reaction with strong bases. However, under forcing conditions with very strong bases like sodium amide (NaNH₂), intramolecular C-H insertion can occur, leading to the formation of cyclic products. For instance, the reaction of neopentyl chloride (a close structural analog) with sodium amide is known to produce 1,1-dimethylcyclopropane. A similar outcome can be anticipated for this compound, potentially yielding 1-phenyl-1-methylcyclopropane.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • Benzene (purified)

  • Methallyl chloride

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • 1-L separatory funnel

  • Distillation apparatus with a Vigreux column

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 570 mL (6.4 moles) of purified benzene and 18.8 mL of concentrated sulfuric acid.

  • Cool the mixture to 20 °C using a water bath.

  • Add 219 mL (2.22 moles) of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and a temperature of 20 °C.

  • Continue stirring the amber-colored mixture for an additional 12 hours at the same temperature.

  • Transfer the reaction mixture to a 1-L separatory funnel and remove the lower sulfuric acid layer.

  • Wash the remaining benzene solution with four 200-mL portions of distilled water. The solution should become colorless.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (approximately 45 mmHg).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98 °C / 10 mmHg. The expected yield is 70–73%.

Kinetic Study of this compound Solvolysis

This protocol is a general method for studying SN1 solvolysis kinetics and can be adapted for this compound.

Materials:

  • This compound

  • Aqueous ethanol or acetone solutions of varying compositions

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein or other suitable indicator

  • Volumetric flasks, pipettes, and burette

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) of known concentration (e.g., 0.1 M).

  • Prepare the desired solvent mixtures (e.g., 80% ethanol/20% water by volume).

  • Place a known volume of the solvent mixture in a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature bath.

  • To start the reaction, inject a small, known volume of the this compound stock solution into the reaction flask with vigorous stirring. Start a timer immediately.

  • At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a non-reactive solvent (e.g., cold acetone).

  • Titrate the liberated HCl in the quenched aliquot with the standardized sodium hydroxide solution using an indicator.

  • The concentration of this compound remaining at time t can be calculated from the amount of HCl produced.

  • Plot ln([this compound]t / [this compound]₀) versus time. The slope of the resulting straight line is the negative of the first-order rate constant (-k).

  • Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Arrhenius and Eyring equations.

Formation of Neophylmagnesium Chloride (Grignard Reagent)

This is a general procedure for Grignard reagent formation that can be applied to this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

Procedure:

  • Place magnesium turnings in the flame-dried three-necked flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting grey to black solution is the neophylmagnesium chloride Grignard reagent, which can be used in subsequent reactions.

Conclusion

This compound presents a fascinating case study in organic reactivity, where steric hindrance and the absence of β-hydrogens shut down common bimolecular reaction pathways, favoring instead unimolecular reactions characterized by anchimeric assistance and carbocation rearrangements. Its stability under normal conditions, coupled with its predictable, albeit complex, reactivity, makes it a valuable substrate in mechanistic studies and a potentially useful building block in organic synthesis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and professionals working with this unique molecule, enabling them to better predict its behavior and harness its synthetic potential.

References

An In-depth Technical Guide to the Core Reactions of Neophyl Chloride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophyl chloride, (1-chloro-2-methyl-2-phenylpropane), is a sterically hindered primary alkyl halide that exhibits unique reactivity in organic synthesis. Its structure, which features a quaternary carbon atom beta to the chlorine, sterically impedes bimolecular nucleophilic substitution (SN2) and standard bimolecular elimination (E2) reactions. This guide provides a comprehensive overview of the key reactions involving this compound, including its synthesis, unimolecular nucleophilic substitution (SN1) with rearrangement, organometallic compound formation, and reactions with strong bases. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is a colorless to slightly yellow liquid primarily utilized as a reagent and intermediate in organic synthesis.[1] Its neopentyl-like structure, specifically the presence of a bulky tert-butyl group attached to the alpha-carbon bearing the phenyl ring, is the source of its distinct chemical behavior. This steric hindrance makes backside attack required for SN2 reactions highly unfavorable.[2] Additionally, the absence of hydrogen atoms on the beta-carbon precludes the typical β-hydride elimination pathway seen in E2 reactions.[2] Consequently, this compound serves as an excellent substrate for studying unimolecular reaction mechanisms and is a precursor to intermediates that are resistant to common substitution and elimination pathways.[2]

Synthesis of this compound

This compound is commonly synthesized via the electrophilic aromatic substitution of benzene (B151609) with methallyl chloride, catalyzed by a strong acid such as sulfuric acid.[2]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Benzene[1]

Materials:

  • Benzene (purified by washing with concentrated sulfuric acid and dried)

  • Methallyl chloride (redistilled commercial sample)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Anhydrous sodium sulfate

  • Distilled water

  • Ether

  • Activated carbon

  • 95% Ethanol

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 500 g (6.4 moles) of benzene and 34.6 g of concentrated sulfuric acid are placed.

  • The mixture is brought to 20°C.

  • 201 g (2.22 moles) of methallyl chloride is added dropwise over 12 hours, maintaining vigorous stirring and a temperature of 20°C with a water bath.

  • The mixture is stirred for an additional 12 hours.

  • The reaction mixture is transferred to a separatory funnel, and the sulfuric acid layer is removed.

  • The benzene layer is washed with four 200-ml portions of distilled water until the washings are neutral to litmus.

  • The benzene solution is dried with anhydrous sodium sulfate.

  • Benzene is removed by distillation under reduced pressure (approx. 45 mm).

  • The liquid residue is distilled through a 40-cm Vigreux column under reduced pressure. The fraction boiling at 97–98°C /10 mm is collected as this compound.

Yield: 262–275 g (70–73%).[1] A byproduct, p-di(chloro-tert-butyl)benzene, can be isolated from the distillation residue.[1]

Synthesis Data
ParameterValueReference
ReactantsBenzene, Methallyl Chloride[1]
CatalystConcentrated Sulfuric Acid[1]
Temperature20°C[1]
Reaction Time24 hours[1]
Yield 70–73% [1]
Alternate Condition (10-15°C, 2 hr)53%[1]

Unimolecular Nucleophilic Substitution (SN1) and Rearrangement

Under solvolytic conditions, this compound undergoes ionization to form a primary carbocation. This highly unstable intermediate rapidly rearranges to a more stable tertiary carbocation via a 1,2-phenyl shift (a Wagner-Meerwein rearrangement). The tertiary carbocation then reacts with the nucleophilic solvent to give the final substitution and elimination products.[3] The solvolysis of this compound proceeds predominantly through an anchimerically assisted ionization involving aryl participation.[1]

Mechanism of SN1 Reaction with Rearrangement

The reaction proceeds through the formation of a primary carbocation, which is the rate-determining step. This is followed by a rapid rearrangement to a tertiary carbocation and subsequent reaction with a nucleophile.

SN1_Rearrangement Reactant This compound TS1 Transition State 1 Reactant->TS1 Ionization (slow) Carbocation1 Primary Carbocation (Unstable) TS2 Transition State 2 (Phenyl Shift) Carbocation1->TS2 Rearrangement (fast) TS1->Carbocation1 Carbocation2 Tertiary Carbocation (Rearranged, Stable) Product Substitution/Elimination Products Carbocation2->Product + Nucleophile TS2->Carbocation2

Caption: SN1 reaction pathway of this compound with rearrangement.

Solvolysis Rate Data

The first-order rate constants for the solvolysis of this compound have been determined in a variety of solvent mixtures. The following table summarizes some of this data, demonstrating the influence of solvent polarity on the reaction rate.

Solvent (Volume %)Temperature (°C)Rate Constant, k (s⁻¹)Reference
100% EtOH50.01.35 x 10⁻⁷[1]
80% EtOH - 20% H₂O50.01.16 x 10⁻⁵[1]
100% MeOH50.06.13 x 10⁻⁷[1]
100% AcOH50.02.19 x 10⁻⁶[1]
50% AcOH - 50% HCOOH50.05.31 x 10⁻⁴[1]

Formation of Organometallic Reagents

This compound is a useful precursor for the synthesis of organometallic reagents, such as Grignard and organolithium compounds.

Grignard Reagent Formation

This compound reacts with magnesium to form neophylmagnesium chloride. This Grignard reagent can then be used in various carbon-carbon bond-forming reactions.

Materials:

  • Magnesium turnings

  • This compound

  • Diethyl ether (anhydrous)

  • Iodine crystal (for initiation)

  • Manganese chloride (MnCl₂)

  • Propionyl chloride

  • 10% Acetic acid

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a one-liter three-neck reaction flask equipped with a thermometer, reflux condenser, and addition funnel, place 12 g (0.5 moles) of magnesium in 200 ml of diethyl ether.

  • Prepare a solution of 85 g (0.5 moles) of this compound in 100 ml of diethyl ether.

  • Add 10% of the this compound solution to the magnesium suspension. Initiate the reaction with a crystal of iodine.

  • Once the reaction commences, add the remaining this compound solution over two hours at a gentle reflux.

  • After the addition is complete, reflux the mixture for one hour.

  • Cool the reaction mixture to -10°C and slowly add 63 g of manganese chloride in small portions.

  • Stir the mixture for 2 hours at -10°C to 0°C.

  • Add 51 g of propionyl chloride over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to 50°C and the diethyl ether to evaporate.

  • Add 300 cc of 10% acetic acid at 10°C.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium carbonate solution until the pH is 7, followed by washing with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the product.

Grignard_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Electrophile Reactants1 This compound + Mg in Diethyl Ether Initiation Initiate with I₂ Reactants1->Initiation Grignard Neophylmagnesium Chloride Initiation->Grignard Grignard_Mn Reaction with MnCl₂ Grignard->Grignard_Mn Electrophile Add Propionyl Chloride Grignard_Mn->Electrophile Product 2-Methyl-2-phenyl-4-hexanone Electrophile->Product

Caption: Workflow for the formation of neophyl Grignard reagent and subsequent reaction.

Organolithium Reagent Formation

This compound reacts with lithium metal to produce neophyl lithium. Interestingly, this reaction is accompanied by a rearrangement, yielding a mixture of 2-methyl-2-phenylpropyl-lithium and the rearranged 1,1-dimethyl-2-phenylethyl-lithium. This is attributed to the formation of a neophyl radical intermediate which can undergo a 1,2-phenyl shift before being reduced to the organolithium species.[2]

Materials:

  • This compound

  • Lithium metal (containing ~0.05% Na)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (for initiation)

  • Dry ice (for carbonation)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, initiate the reaction of this compound (using ~5% of the total amount) with lithium metal in THF at -10°C using a small portion of methyl iodide.

  • After 1 hour, cool the reaction to -65°C.

  • Add the remaining this compound and stir vigorously for approximately 4 hours at -65°C.

  • For product analysis, the reaction mixture can be carbonated by pouring it over crushed dry ice.

Product Distribution (after carbonation): [2]

  • 3-Methyl-3-phenylbutanoic acid (from unrearranged organolithium): ~71%

  • 2,2-Dimethyl-3-phenylpropanoic acid (from rearranged organolithium): ~3.3%

  • t-Butylbenzene: ~6.4%

  • Isobutylbenzene: ~2.9%

Reactions with Strong Bases

While lacking β-hydrogens for a standard E2 elimination, this compound can react with very strong, bulky bases like potassium tert-butoxide. The mechanism is thought to proceed via an E1cB-like pathway, where the strong base deprotonates one of the methyl groups on the quaternary carbon to form a carbanion. This carbanion is stabilized by the adjacent phenyl ring. Subsequent elimination of the chloride ion leads to the formation of an alkene.[4][5]

Proposed Mechanism of Elimination with a Strong Base

E1cB_like_Mechanism Reactant This compound Carbanion Carbanion Intermediate (Stabilized by Ph) Reactant->Carbanion + Base Base Strong Base (e.g., t-BuOK) Product Alkene Product Carbanion->Product - Cl⁻

Caption: Proposed E1cB-like mechanism for the elimination of this compound.

Free Radical Reactions

The neophyl radical, which can be generated from this compound, is known to undergo a characteristic 1,2-phenyl migration, known as the neophyl rearrangement. This rearrangement serves as a radical clock in mechanistic studies.[6]

Mechanism of Neophyl Radical Rearrangement

The neophyl radical rearranges to the more stable 1,1-dimethyl-2-phenylethyl radical through a spirocyclic transition state.

Radical_Rearrangement Neophyl_Radical Neophyl Radical (Primary) Transition_State Spirocyclic Transition State Neophyl_Radical->Transition_State 1,2-Phenyl Shift Rearranged_Radical 1,1-Dimethyl-2-phenylethyl Radical (Tertiary, more stable) Transition_State->Rearranged_Radical

References

The Historical Synthesis of Neophyl Chloride: A Technical Retrospective on the Haller and Ramart Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical synthesis of neophyl chloride as first described by Albin Haller and Rose Ramart in 1922. This seminal work laid the foundation for the preparation of this sterically hindered alkyl halide, a compound that has since become a valuable building block in organic synthesis, particularly in the formation of organometallic reagents. This document provides a detailed examination of the original synthetic route, including a plausible reconstruction of the experimental protocols, alongside a summary of a more modern, large-scale preparation for comparative purposes.

Core Synthesis and Precursor Preparation

The original synthesis of this compound reported by Haller and Ramart involves a two-step process, starting with the formation of neophyl alcohol, which is then chlorinated.

Step 1: Synthesis of Neophyl Alcohol

While the 1922 publication focuses on the chlorination step, the synthesis of the precursor, neophyl alcohol (2,2-dimethyl-2-phenylethan-1-ol), was a critical prerequisite. At the time, a common and effective method for the formation of primary alcohols was the reaction of a Grignard reagent with formaldehyde. It is highly probable that Haller and Ramart, or their contemporaries, would have employed such a method. This would involve the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with formaldehyde.

Step 2: Chlorination of Neophyl Alcohol

The key step in the Haller and Ramart synthesis is the conversion of neophyl alcohol to this compound. This was achieved through the use of thionyl chloride (SOCl₂), a common and efficient reagent for this transformation.[1] The reaction proceeds via a nucleophilic substitution mechanism.

Quantitative Data Summary

For a comprehensive understanding, the following tables summarize the quantitative data for both the historical synthesis of neophyl alcohol and this compound, as well as a widely used modern alternative synthesis of this compound.

Table 1: Representative Historical Synthesis of Neophyl Alcohol via Grignard Reaction

Reagent/ParameterMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/MassNotes
1-Bromo-4-(tert-butyl)benzene213.121.22~0.1~21.3 gStarting material for Grignard reagent
Magnesium Turnings24.31-~0.12~2.9 gExcess to ensure full reaction
Anhydrous Diethyl Ether74.120.713-~100 mLSolvent for Grignard reaction
Paraformaldehyde(CH₂O)n-~0.15~4.5 gSource of formaldehyde
Hydrochloric Acid (conc.)36.461.18-q.s.For workup
Yield----Typically moderate to good for Grignard reactions

Table 2: Historical Synthesis of this compound by Haller and Ramart (Representative Protocol)

Reagent/ParameterMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/MassNotes
Neophyl Alcohol150.22-~0.1~15.0 gStarting material
Thionyl Chloride118.971.636~0.12~8.7 mL (~14.3 g)Chlorinating agent, used in slight excess
Pyridine (B92270) (optional)79.100.982-~1 mLAs a base to neutralize HCl
Anhydrous Diethyl Ether74.120.713-~50 mLSolvent
Yield----Not explicitly stated in available sources

Table 3: Modern Large-Scale Synthesis of this compound

Reagent/ParameterMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/MassNotes
Benzene78.110.8766.4570 mL (500 g)Reactant and solvent
Methallyl Chloride90.550.9252.22219 mL (201 g)Reactant
Sulfuric Acid (conc.)98.081.84-18.8 mL (34.6 g)Catalyst
Temperature---20°CReaction condition
Reaction Time---12 hours-
Yield---70-73%Based on methallyl chloride
Product Boiling Point---97-98°C / 10 mm Hg-

Experimental Protocols

Protocol 1: Representative Historical Synthesis of Neophyl Alcohol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-(tert-butyl)benzene in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: The flask containing the Grignard reagent is cooled in an ice bath. Paraformaldehyde is added in small portions to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

  • Workup: After the addition of paraformaldehyde is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and finally with brine. The solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude neophyl alcohol can be purified by vacuum distillation.

Protocol 2: Historical Synthesis of this compound (Haller and Ramart)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of neophyl alcohol in anhydrous diethyl ether.

  • Chlorination: Thionyl chloride is added dropwise to the stirred solution of neophyl alcohol at room temperature. If pyridine is used, it is added prior to the thionyl chloride. The reaction mixture is then gently refluxed for one to two hours. The reaction produces sulfur dioxide and hydrogen chloride as gaseous byproducts, so it must be performed in a well-ventilated fume hood.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride and the solvent are removed by distillation.

  • Purification: The crude this compound is then purified by vacuum distillation.

Visualizing the Synthesis

Diagram 1: Synthesis of Neophyl Alcohol via Grignard Reaction

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Formaldehyde tBuPhBr 1-Bromo-4-(tert-butyl)benzene tBuPhMgBr tert-Butylphenylmagnesium bromide (Grignard Reagent) tBuPhBr->tBuPhMgBr Mg Magnesium (Mg) Mg->tBuPhMgBr Et2O Anhydrous Diethyl Ether Et2O->tBuPhMgBr Intermediate Alkoxide Intermediate tBuPhMgBr->Intermediate Nucleophilic Attack HCHO Formaldehyde (HCHO) HCHO->Intermediate NeophylAlcohol Neophyl Alcohol Intermediate->NeophylAlcohol Workup Acidic Workup (H3O+) Workup->NeophylAlcohol

Caption: Reaction pathway for the synthesis of neophyl alcohol.

Diagram 2: Haller and Ramart Synthesis of this compound

G NeophylAlcohol Neophyl Alcohol Intermediate Chlorosulfite Ester Intermediate NeophylAlcohol->Intermediate SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate NeophylChloride This compound Intermediate->NeophylChloride SNi or SN2 Byproducts SO2 + HCl Intermediate->Byproducts

Caption: Chlorination of neophyl alcohol to form this compound.

Conclusion

The synthesis of this compound by Haller and Ramart represents a classic example of early 20th-century organic synthesis. While modern methods offer higher yields and scalability, the original two-step approach involving a Grignard reaction followed by chlorination with thionyl chloride remains a fundamentally sound and instructive piece of chemical history. This guide provides researchers and professionals with a detailed look into this historical method, offering both context and practical, albeit reconstructed, experimental insight.

References

understanding the neopentyl effect in neophyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neopentyl Effect in Neophyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the neopentyl effect, with a specific focus on its influence on the reaction mechanisms of this compound. This document delves into the steric and electronic factors that govern the reactivity of this unique substrate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to the Neopentyl Effect

The neopentyl effect is a chemical phenomenon primarily driven by steric hindrance that significantly retards nucleophilic substitution reactions at a carbon atom bearing a neopentyl group. A neopentyl group consists of a quaternary carbon atom adjacent to the reaction center (α-carbon). In the case of this compound, the structure is C₆H₅C(CH₃)₂CH₂Cl, which is a neopentyl-type halide.[1] The bulky tert-butyl group on the β-carbon sterically shields the α-carbon, making backside attack by a nucleophile, a prerequisite for the S_N_2 mechanism, extremely difficult.[1][2][3] Consequently, neopentyl halides are exceptionally unreactive in S_N_2 reactions.[4]

The Impact of the Neopentyl Effect on S_N_2 Reactions

The bimolecular nucleophilic substitution (S_N_2) reaction mechanism involves a concerted process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. The extreme steric bulk of the neopentyl group in this compound creates a significant barrier to this backside attack.[5] No stable conformation of the molecule allows a nucleophile to approach the α-carbon for an S_N_2 reaction.[1]

SN2_Hindrance cluster_steric_shield Steric Shield reactant This compound transition_state [Transition State] no_reaction No Reaction (or extremely slow) reactant->no_reaction nucleophile Nu⁻ nucleophile->reactant Backside Attack Blocked product Substitution Product c1 C(CH₃)₂Ph c2 CH₂Cl

Caption: Steric hindrance in the S_N_2 reaction of this compound.

Quantitative Data: Relative S_N_2 Reaction Rates

The steric hindrance of the neopentyl group leads to a drastic reduction in the rate of S_N_2 reactions. The following table compares the relative rates of S_N_2 reactions for various alkyl bromides with a given nucleophile.

Alkyl BromideStructureRelative Rate
Methyl bromideCH₃Br~3,000,000
Ethyl bromideCH₃CH₂Br~40,000
n-Propyl bromideCH₃CH₂CH₂Br~10,000
Isobutyl bromide(CH₃)₂CHCH₂Br~1,000
Neopentyl bromide(CH₃)₃CCH₂Br1

Data adapted from relative rate comparisons, highlighting the dramatic decrease in reactivity for neopentyl systems. The reaction of neopentyl bromide is noted to be significantly slower than other primary alkyl halides.[4][6]

S_N_1 Reactions and Rearrangements in Neophyl Systems

While S_N_2 reactions are heavily disfavored, this compound can undergo reactions through an S_N_1-type mechanism, particularly under solvolytic conditions.[2] However, the direct formation of a primary carbocation is energetically unfavorable.[6][7] The solvolysis of this compound is significantly accelerated by the participation of the neighboring phenyl group, a phenomenon known as anchimeric assistance.[8]

The reaction proceeds through the formation of a bridged phenonium ion intermediate. This intermediate then opens to form a more stable tertiary carbocation, which subsequently reacts with the solvent (nucleophile) to yield the final product. This process involves a rearrangement of the carbon skeleton, a characteristic feature of reactions involving neopentyl-type systems.[9][10]

SN1_Rearrangement start This compound (C₆H₅C(CH₃)₂CH₂Cl) step1 Ionization with Anchimeric Assistance start->step1 -Cl⁻ phenonium Phenonium Ion (Bridged Intermediate) step1->phenonium rearrangement Rearrangement phenonium->rearrangement tert_carbocation Tertiary Carbocation (C₆H₅C⁺(CH₃)CH₂CH₃) rearrangement->tert_carbocation nucleophilic_attack Nucleophilic Attack by Solvent (SOH) tert_carbocation->nucleophilic_attack protonated_product Protonated Product nucleophilic_attack->protonated_product deprotonation Deprotonation protonated_product->deprotonation -H⁺ final_product Rearranged Solvolysis Product (C₆H₅C(OS)(CH₃)CH₂CH₃) deprotonation->final_product

Caption: S_N_1 solvolysis of this compound with rearrangement.

Quantitative Analysis of this compound Solvolysis

The solvolysis of this compound has been studied in various solvent systems to quantify the effects of solvent polarity and nucleophilicity on the reaction rate. The observed first-order rate constant (k_t) in these reactions is a direct measure of the ionization rate constant (k_ion), as the subsequent steps are fast.[8]

First-Order Rate Constants for this compound Solvolysis at 50°C
Solvent SystemY Value*k_t (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% EtOH-2.0331.05 x 10⁻⁷28.1-9.6
80% EtOH - 20% H₂O-0.0074.31 x 10⁻⁶25.5-9.9
60% EtOH - 40% H₂O1.1234.11 x 10⁻⁵24.1-9.7
100% MeOH-1.0904.58 x 10⁻⁷26.8-11.1
80% MeOH - 20% H₂O0.5951.12 x 10⁻⁵24.6-10.5
100% AcOH-1.6392.16 x 10⁻⁷26.9-12.0
80% AcOH - 20% H₂O-0.1163.19 x 10⁻⁶25.5-10.5

*Y is the Grunwald-Winstein solvent ionizing power parameter. Data extracted from a study on the correlation of solvolysis rates.[8]

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a literature procedure for the preparation of this compound from benzene (B151609) and methallyl chloride.[11]

Materials:

  • Benzene (purified)

  • Methallyl chloride

  • Concentrated sulfuric acid (98%)

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Separatory funnel

  • Distillation apparatus with a Vigreux column

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 570 ml (6.4 moles) of purified benzene and 18.8 ml of concentrated sulfuric acid.

  • Cool the mixture to 20°C using a water bath.

  • While stirring vigorously, add 219 ml (2.22 moles) of methallyl chloride dropwise over a period of 12 hours, maintaining the temperature at 20°C.

  • After the addition is complete, continue stirring for an additional 12 hours. The mixture will develop an amber color.

  • Transfer the reaction mixture to a 1-L separatory funnel and remove the lower sulfuric acid layer.

  • Wash the remaining benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus. The solution should become colorless.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (~45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C/10 mm.

Synthesis_Workflow reactants Benzene + H₂SO₄ addition Add Methallyl Chloride (12h, 20°C) reactants->addition stirring Stir for 12h addition->stirring workup Workup stirring->workup separation Separate H₂SO₄ layer workup->separation washing Wash with H₂O separation->washing drying Dry with Na₂SO₄ washing->drying distillation1 Distill off Benzene drying->distillation1 distillation2 Vacuum Distill Product distillation1->distillation2 product This compound distillation2->product

Caption: Experimental workflow for the synthesis of this compound.

B. General Protocol for Solvolysis Kinetics

This protocol describes a general method for determining the first-order rate constant of the solvolysis of this compound using a titrimetric method.

Materials:

  • This compound

  • Chosen solvent system (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide (B78521) or potassium hydroxide solution

  • Acid-base indicator (e.g., phenolphthalein)

  • Acetone (to quench the reaction)

Equipment:

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Burette

  • Stopwatch

  • Multiple sealed ampoules or reaction vials

Procedure:

  • Prepare a solution of this compound of known concentration in the desired solvent system in a volumetric flask.

  • Dispense equal aliquots of the reaction solution into several sealed ampoules.

  • Place the ampoules in a constant temperature bath set to the desired reaction temperature (e.g., 50.0 ± 0.1°C).

  • At recorded time intervals, remove an ampoule from the bath and immediately quench the reaction by immersing it in an ice bath and adding a large volume of cold acetone.

  • Titrate the liberated hydrochloric acid in the quenched sample with a standardized solution of NaOH using a suitable indicator.

  • The "infinity" sample (for 100% reaction) can be obtained by heating an ampoule at a higher temperature for an extended period or by allowing a sample to react for at least 10 half-lives.

  • The first-order rate constant (k) is determined by plotting ln(V_∞ - V_t) versus time (t), where V_t is the titre at time t and V_∞ is the infinity titre. The slope of the resulting line is -k.

Conclusion

The neopentyl effect, as exemplified by the reactions of this compound, is a cornerstone concept in understanding the interplay of steric and electronic effects in nucleophilic substitution reactions. The extreme steric hindrance posed by the β-tert-butyl group effectively shuts down the S_N_2 pathway. Conversely, the S_N_1 pathway is made possible through anchimeric assistance from the neighboring phenyl group, leading to rearranged products. The quantitative data on solvolysis rates further underscore the profound influence of solvent properties on these reactions. For researchers in organic synthesis and drug development, a thorough understanding of the neopentyl effect is crucial for predicting reactivity, controlling reaction pathways, and designing synthetic routes for complex molecules.

References

Neophyl Chloride: A Technical Guide to Potential Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.

Executive Summary

Neophyl chloride (CAS No. 515-40-2) is a halogenated organic compound utilized as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] While it is a valuable synthetic building block, a thorough understanding of its potential hazards is crucial for safe handling and use. This guide provides an in-depth overview of the known and potential toxicity of this compound, highlighting significant data gaps in the current toxicological landscape.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3][4] However, a critical finding of this review is the conspicuous absence of quantitative data for acute toxicity (oral, dermal, and inhalation), as well as for chronic effects such as carcinogenicity, mutagenicity, and reproductive toxicity.[2][3] This lack of data necessitates a cautious approach to its handling and use, relying on its known irritant properties and the potential hazards associated with its chemical class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its behavior and potential for exposure.

PropertyValueReference
CAS Number 515-40-2[4]
Molecular Formula C₁₀H₁₃Cl[1][4]
Molecular Weight 168.66 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Odor Pungent[1]
Boiling Point 95-96 °C at 10 mmHg[2]
Density 1.047 g/mL at 25 °C[1]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble in ether and benzene[1]
Flash Point 96 °C (205 °F)[2]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1]

Known Hazards and Toxicity

The primary documented hazards of this compound are related to its irritant properties upon direct contact.

Acute Toxicity

As of the date of this guide, there is no publicly available quantitative data on the acute oral, dermal, or inhalation toxicity of this compound. Safety Data Sheets consistently report "no data available" for LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values.[2][3]

Irritation and Corrosivity
  • Skin Irritation: Classified as a Category 2 skin irritant, this compound can cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: It is also classified as a Category 2 eye irritant, causing serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: this compound is classified under Specific Target Organ Toxicity (Single Exposure) Category 3 for causing respiratory irritation.[1][3][4]

Chronic Toxicity

There is a significant lack of data regarding the chronic health effects of this compound.

  • Carcinogenicity: No data available.[2][3]

  • Mutagenicity: No data available.[2][3]

  • Reproductive Toxicity: No data available.[2][3]

The absence of data for these critical endpoints means that a full toxicological profile cannot be established.

Potential Mechanisms of Toxicity and Reactivity

While specific biological signaling pathways for this compound toxicity have not been elucidated, its chemical reactivity provides a basis for understanding its potential hazards.

Chemical Reactivity

The primary mechanism of action from a chemical perspective is its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.[1] This reactivity is a key aspect of its utility in organic synthesis. However, this same reactivity can be a source of toxicity if the molecule interacts with biological nucleophiles such as DNA, proteins, and other cellular macromolecules.

This compound is a neopentyl halide, which sterically hinders SN2 reactions due to the bulky tert-butyl group adjacent to the chloromethyl group.[5] It is also resistant to β-hydride elimination.[5] This makes it relatively stable under certain conditions but does not preclude other pathways of reactivity in a complex biological system.

NC This compound Exposure Exposure (Dermal, Inhalation, Ocular) NC->Exposure Cellular_Targets Interaction with Cellular Nucleophiles (Proteins, DNA) NC->Cellular_Targets Direct Alkylation (less likely) Direct_Irritation Direct Irritation (Skin, Eyes, Respiratory Tract) Exposure->Direct_Irritation Absorption Absorption & Distribution Exposure->Absorption Metabolism Metabolism (Hypothetical) Absorption->Metabolism Reactive_Metabolites Reactive Metabolites (Potential) Metabolism->Reactive_Metabolites Reactive_Metabolites->Cellular_Targets Alkylation Cellular_Damage Cellular Damage Cellular_Targets->Cellular_Damage Toxicity Toxicity (Hypothetical Chronic Effects) Cellular_Damage->Toxicity

Figure 1: Hypothetical workflow of this compound exposure and potential toxicity.

Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicological studies on this compound, this section outlines the standard experimental protocols that would be employed to assess its toxicity, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Testing
  • Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the test substance by gavage to fasted animals (typically rats) in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test on a small number of animals determines the next step, with the aim of identifying a dose that causes mortality or evident toxicity.

  • Acute Dermal Toxicity (OECD Test Guideline 402): The substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) for a 24-hour period. The animals are observed for signs of toxicity and mortality for at least 14 days. A limit test at 2000 mg/kg is often performed first.

  • Acute Inhalation Toxicity (OECD Test Guideline 403): Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). The concentration that causes mortality in 50% of the animals (LC50) is determined.

Skin and Eye Irritation
  • Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): A small amount of the substance is applied to the shaved skin of a single animal (usually a rabbit). The degree of skin irritation is evaluated at specific intervals by scoring erythema and edema.

  • Acute Eye Irritation/Corrosion (OECD Test Guideline 405): The test substance is applied to one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific time points.

Genotoxicity
  • Bacterial Reverse Mutation Test (Ames Test, OECD Test Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test is conducted with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

Carcinogenicity

  • Carcinogenicity Studies (OECD Test Guideline 451): These are long-term studies (typically 2 years in rodents) where animals are exposed to the substance daily. The study evaluates the potential for the substance to cause cancer by examining tissues and organs for neoplastic lesions.

cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Acute In Vivo Testing cluster_3 Chronic In Vivo Testing PhysChem Physicochemical Properties InSilico In Silico Toxicity Prediction PhysChem->InSilico Ames Ames Test (Mutagenicity) OECD 471 InSilico->Ames AcuteOral Acute Oral Toxicity OECD 423 Ames->AcuteOral Cytotoxicity Cytotoxicity Assays Cytotoxicity->AcuteOral Subchronic Subchronic Toxicity (e.g., 90-day study) AcuteOral->Subchronic AcuteDermal Acute Dermal Toxicity OECD 402 AcuteDermal->Subchronic AcuteInhalation Acute Inhalation Toxicity OECD 403 AcuteInhalation->Subchronic Irritation Skin/Eye Irritation OECD 404/405 Irritation->AcuteDermal Carcinogenicity Carcinogenicity OECD 451 Subchronic->Carcinogenicity ReproDevo Reproductive/Developmental Toxicity Subchronic->ReproDevo

Figure 2: Standard experimental workflow for toxicological assessment of a chemical like this compound.

Data Gaps and Future Research

The most significant finding of this technical review is the profound lack of empirical toxicological data for this compound. While its acute irritant properties are established through GHS classification, there is no publicly available information on its systemic toxicity, both acute and chronic.

Future research should prioritize:

  • Acute toxicity studies (oral, dermal, inhalation) to establish LD50 and LC50 values.

  • In vitro genotoxicity screening , such as the Ames test, to assess its mutagenic potential.

  • Repeated dose toxicity studies (e.g., 28-day or 90-day studies) to identify target organs for systemic toxicity.

  • Reproductive and developmental toxicity screening to evaluate its potential effects on fertility and embryonic development.

  • Metabolism and toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion, which would provide insight into its mechanism of toxicity.

Until such data becomes available, this compound should be handled with the caution appropriate for a substance with known irritant properties and unknown systemic toxicity. The use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection if aerosols are generated) in a well-ventilated area is mandatory.

References

Commercial Availability and Applications of Neophyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula C₁₀H₁₃Cl.[1] This guide provides an in-depth overview of its commercial availability, key chemical properties, synthesis protocols, and significant applications in research and development, particularly in the realm of organic synthesis. Due to the steric hindrance provided by the neopentyl group, this compound exhibits unusual reactivity in nucleophilic substitution reactions, making it a valuable precursor for specific organometallic reagents.[1]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. The purity levels typically offered are suitable for most research and development applications. Below is a summary of representative suppliers and indicative pricing.

SupplierPurityQuantityPrice (USD)Reference
Hebei Yanxi Chemical Co., Ltd.98%per KG$1.00[2]
Hebei Chuanghai Biotechnology Co., Ltd.99%per KG$10.00 - $30.00[2]
EAST CHEMSOURCES LIMITED99%per Kilogram$18.00 - $20.00[3]
Chemical-Suppliers.com---25 mL$20.00 - $40.00[4]
GIHI CHEMICALS CO.,LIMITEDIndustrial Grade, 99%25kg/Drum$0.1/KG EXW[5]

Note: Prices are indicative and subject to change. Please contact the suppliers directly for current pricing and availability.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid.[6] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 515-40-2[1]
Molecular Formula C₁₀H₁₃Cl[1]
Molar Mass 168.66 g/mol [1]
Boiling Point 223 °C (433 °F; 496 K)[1]
Density 1.047 g/cm³[1]
Solubility Insoluble in water, soluble in organic solvents.[7]

Experimental Protocols

Synthesis of this compound

A common and large-scale preparation of this compound involves the electrophilic aromatic substitution reaction of benzene (B151609) with methallyl chloride, using sulfuric acid as a catalyst.[1] A detailed and reliable protocol is provided by Organic Syntheses.[8]

Materials:

  • Benzene (purified)

  • Methallyl chloride (redistilled commercial sample)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Distilled water

Procedure: [8]

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g (570 ml, 6.4 moles) of benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.

  • Cool the mixture to 20°C.

  • While maintaining vigorous stirring and a temperature of 20°C with a water bath, add 201 g (219 ml, 2.22 moles) of methallyl chloride dropwise over a period of 12 hours.

  • After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours.

  • Transfer the reaction mixture to a 1-liter separatory funnel and remove the sulfuric acid layer.

  • Wash the remaining benzene solution with four 200-ml portions of distilled water until the washings are neutral to litmus. The solution should become colorless.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under a pressure of about 45 mm.

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. The this compound product is collected at 97–98°C / 10 mm.

The yield of this compound is typically between 262–275 g (70–73%).[1]

Applications in Organic Synthesis

A primary application of this compound is as a precursor to organometallic reagents, such as Grignard and organolithium reagents.[1] The steric hindrance of the neophyl group prevents typical SN2 reactions and β-hydride elimination, making these reagents particularly useful for specific synthetic transformations.[1]

Formation and Reaction of Neophylmagnesium Chloride

This compound readily reacts with magnesium to form the corresponding Grignard reagent, neophylmagnesium chloride. This reagent is a valuable intermediate in the synthesis of other compounds, such as fenbutatin oxide, an acaricide.[9]

The following diagram illustrates the general workflow for the formation of neophylmagnesium chloride and its subsequent reaction with an electrophile.

Grignard_Formation_and_Reaction Workflow for Neophylmagnesium Chloride Synthesis and Reaction cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile NeophylCl This compound Grignard_Formation Reaction Flask NeophylCl->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Solvent Anhydrous Ether Solvent->Grignard_Formation Reaction Addition Reaction Grignard_Formation->Reaction Neophylmagnesium Chloride Electrophile Electrophile (e.g., Ketone) Electrophile->Reaction Workup Aqueous Workup Reaction->Workup Product Final Product (e.g., Tertiary Alcohol) Workup->Product

References

fundamental principles of neophyl chloride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Principles of Neophyl Chloride Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula C₁₀H₁₃Cl.[1] It serves as a pivotal substrate in organic chemistry for studying reaction mechanisms due to its unique structural properties.[1] The defining feature of this compound is its neopentyl-like structure, where the α-carbon (bonded to the chlorine) is adjacent to a quaternary β-carbon. This arrangement imparts significant steric hindrance and leads to unusual reactivity, particularly in nucleophilic substitution and elimination reactions, often resulting in molecular rearrangements.[1][2] This guide provides a comprehensive overview of its core chemistry, synthesis, and experimental protocols.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1][3] It is insoluble in water but soluble in common organic solvents like benzene (B151609) and ether.[3] Its stability under normal storage conditions makes it a reliable reagent in synthesis.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1-Chloro-2-methylpropan-2-yl)benzene[1][4]
CAS Number 515-40-2[5]
Molecular Formula C₁₀H₁₃Cl[1][5][6]
Molar Mass 168.66 g/mol [1][4]
Appearance Colorless to slightly yellow liquid[1][3]
Density 1.047 g/cm³ at 25 °C[1][7]
Boiling Point 223 °C (at 760 mmHg); 95-96 °C (at 10 mmHg)[1][7]
Refractive Index (n_D²⁰) 1.524 - 1.525[5][8]
Solubility Insoluble in water; Soluble in organic solvents[3]

Synthesis of this compound

This compound can be synthesized through several methods. The most common and large-scale preparation involves the electrophilic aromatic substitution of benzene with methallyl chloride, using sulfuric acid as a catalyst.[1][5] Other methods include the reaction of neophyl alcohol with thionyl chloride and the free-radical halogenation of tert-butylbenzene.[1]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Benzene

This procedure is adapted from Organic Syntheses and describes a reliable method for producing this compound with a good yield.[8]

Materials:

  • Benzene (purified): 500 g (570 ml, 6.4 moles)

  • Methallyl chloride (redistilled): 201 g (219 ml, 2.22 moles)

  • Concentrated sulfuric acid (sp. gr. 1.84): 34.6 g (18.8 ml)

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • A 2-liter three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with 500 g of benzene and 34.6 g of concentrated sulfuric acid.

  • Cool the mixture to 20°C using a water bath.

  • Add 201 g of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and a constant temperature of 20°C.[8] The mixture will develop an amber color.

  • Continue stirring for an additional 12 hours after the addition is complete.[8]

  • Transfer the reaction mixture to a 1-liter separatory funnel and remove the lower sulfuric acid layer.

  • Wash the remaining benzene solution with four 200-ml portions of distilled water until the washings are neutral to litmus. The solution should become colorless.[8]

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (approx. 45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C / 10 mm.[8]

Yield: The expected yield of this compound is 262–275 g (70–73%).[8]

Diagram: Synthesis of this compound

G Benzene Benzene Mixture Reaction Mixture (Stir for 24h) Benzene->Mixture MethallylCl Methallyl Chloride MethallylCl->Mixture H2SO4 H₂SO₄ (conc.) 20°C H2SO4->Mixture Workup Aqueous Workup (Wash, Dry) Mixture->Workup 1. Separate H₂SO₄ 2. Wash with H₂O Distillation Vacuum Distillation Workup->Distillation 1. Dry (Na₂SO₄) 2. Remove Benzene NeophylCl This compound (70-73% yield) Distillation->NeophylCl Collect 97-98°C / 10 mm

Caption: Workflow for the synthesis of this compound.

Core Chemical Principles and Reactivity

The chemistry of this compound is dominated by the steric and electronic effects of its unique structure.

Nucleophilic Substitution (Sₙ2): Steric Hindrance

This compound is highly resistant to Sₙ2 reactions.[1] This is due to the "neopentyl effect," where the bulky tert-butyl group on the β-carbon sterically hinders the backside attack required for the Sₙ2 mechanism. The nucleophile cannot access the α-carbon.[1]

Diagram: Steric Hindrance in Sₙ2 Reaction

G cluster_neophyl This compound Structure C_alpha C_beta C_alpha->C_beta Cl Cl C_alpha->Cl H1 H H2 H Ph Phenyl C_beta->Ph Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Nu Nu: Nu->C_alpha Backside Attack Path Blocked Attack Blocked! Arrow

Caption: Steric hindrance preventing Sₙ2 backside attack.

Elimination (E2): Lack of β-Hydrogens

Standard E2 elimination reactions are also highly improbable for this compound. The E2 mechanism requires the removal of a proton from the β-carbon. In this compound, the β-carbon is a quaternary center with no attached hydrogen atoms, making this pathway impossible.[1]

Sₙ1 Reactivity and Wagner-Meerwein Rearrangement

Under conditions that favor an Sₙ1 mechanism (e.g., solvolysis in a polar protic solvent), this compound ionizes to form a primary carbocation. This primary carbocation is highly unstable and rapidly undergoes a 1,2-phenyl shift, a type of Wagner-Meerwein rearrangement.[2] This rearrangement produces a much more stable tertiary benzylic carbocation. This rearranged carbocation then reacts with the nucleophile (solvent) to give the final substitution and elimination products.[2]

G NeophylCl This compound Carbocation1 Primary Carbocation (Unstable) NeophylCl->Carbocation1 Slow, RDS - Cl⁻ TransitionState Transition State (Phenyl Shift) Carbocation1->TransitionState Fast Carbocation2 Tertiary Benzylic Carbocation (Stable) TransitionState->Carbocation2 Rearrangement Products Substitution/Elimination Products Carbocation2->Products + Nucleophile (e.g., H₂O)

References

An Introductory Guide to Working with Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride, systematically named (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound with the chemical formula C₁₀H₁₃Cl.[1] It is a notable substrate in organic synthesis, primarily recognized for its unusual reactivity in nucleophilic substitution reactions and its utility in forming organometallic reagents. This guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, key reactions, and safety considerations.

Core Properties of this compound

This compound is a colorless liquid at room temperature.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference
Molecular Formula C₁₀H₁₃Cl[1][3][4]
Molar Mass 168.66 g/mol [1][5]
Appearance Colorless liquid[1][2]
Density 1.047 g/cm³ at 25 °C[1][6]
Boiling Point 223 °C (433 °F; 496 K)[1]
97-98 °C at 10 mmHg[7]
95-96 °C at 10 mmHg[6][8][9]
Refractive Index (n²⁰/D) 1.524[6][8]
Solubility Insoluble in water; Soluble in organic solvents[2][4]
CAS Number 515-40-2[1]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and large-scale method involves the electrophilic aromatic substitution of benzene (B151609) with methallyl chloride, catalyzed by sulfuric acid.[1][7]

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Benzene

This procedure is adapted from the method described by Whitmore, Weisgerber, and Shabica, which provides a good yield of this compound.[3][7]

Materials:

  • Benzene (purified)

  • Methallyl chloride

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Anhydrous sodium sulfate

  • Distilled water

  • Ice bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Distillation apparatus with a Vigreux column

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 ml, 6.4 moles) of purified benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.[7]

  • Cool the mixture to 20°C using a water bath.[7]

  • While maintaining vigorous stirring and a temperature of 20°C, add 201 g (219 ml, 2.22 moles) of methallyl chloride dropwise from the dropping funnel over a period of 12 hours.[7]

  • After the addition is complete, continue stirring for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and remove the lower sulfuric acid layer.[7]

  • Wash the benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus.[7] This will cause the amber color of the solution to disappear.[7]

  • Dry the colorless benzene solution with anhydrous sodium sulfate.[7]

  • Filter the drying agent and transfer the solution to a 1-liter distilling flask.

  • Remove the benzene by distillation under reduced pressure (approximately 45 mmHg).[7]

  • Transfer the liquid residue to a 500-ml flask and distill through a 40-cm Vigreux column under reduced pressure.[7]

  • Collect the fraction boiling at 97–98°C /10 mmHg. The expected yield is 262–275 g (70–73%).[7]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Benzene Benzene Mixing 1. Mix Benzene and H₂SO₄ at 20°C Benzene->Mixing MethallylChloride Methallyl Chloride Addition 2. Add Methallyl Chloride (12 hours) MethallylChloride->Addition SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->Mixing Mixing->Addition Stirring 3. Stir (1 hour) Addition->Stirring Workup 4. Aqueous Workup & Drying Stirring->Workup Distillation 5. Distillation (reduced pressure) Workup->Distillation NeophylChloride This compound Distillation->NeophylChloride

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanistic Considerations

This compound is of significant interest to organic chemists due to its unique substitution properties.[1] As a neopentyl halide, it is sterically hindered at the β-carbon, which makes Sₙ2 nucleophilic substitution highly unlikely.[1] Furthermore, the absence of β-hydrogens prevents β-hydride elimination reactions.[1] These characteristics make this compound a precursor to intermediates that are resistant to common substitution and elimination pathways.[1]

Formation of Organometallic Reagents

A primary application of this compound is in the formation of organometallic reagents, such as Grignard and organolithium reagents.[1][3]

1. Grignard Reagent Formation:

This compound readily reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, neophylmagnesium chloride.

  • Reaction: C₆H₅C(CH₃)₂CH₂Cl + Mg → C₆H₅C(CH₃)₂CH₂MgCl

Experimental Protocol: Preparation of Neophylmagnesium Chloride

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Nitrogen inlet

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings.

  • Add a small crystal of iodine.

  • Prepare a solution of this compound in anhydrous diethyl ether in the addition funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction may need gentle warming to initiate.

  • Once the reaction has started (indicated by the disappearance of the iodine color and bubbling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • The resulting solution of neophylmagnesium chloride can be used in subsequent reactions.

2. Organolithium Reagent Formation:

This compound reacts with lithium metal to form neophyl lithium, a versatile nucleophilic reagent.[1]

  • Reaction: C₆H₅C(CH₃)₂CH₂Cl + 2Li → C₆H₅C(CH₃)₂CH₂Li + LiCl

Reaction Pathway Diagram

Reaction_Pathways cluster_Grignard Grignard Reagent Formation cluster_Organolithium Organolithium Reagent Formation NeophylCl This compound C₆H₅C(CH₃)₂CH₂Cl Grignard Neophylmagnesium Chloride C₆H₅C(CH₃)₂CH₂MgCl NeophylCl->Grignard + Mg (Ether) Organolithium Neophyl Lithium C₆H₅C(CH₃)₂CH₂Li NeophylCl->Organolithium + 2Li

Caption: Formation of organometallic reagents from this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation[1][5]

    • H319: Causes serious eye irritation[1][5]

    • H335: May cause respiratory irritation[1][5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10][11]

  • Handling: Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[10] Use non-sparking tools to prevent fire from electrostatic discharge.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[12]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Discharge into the environment should be avoided.[10]

This guide provides a foundational understanding for working with this compound. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

References

Methodological & Application

protocol for Grignard reagent formation from neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Grignard Reagent Formation from Neophyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The formation of a Grignard reagent from this compound, (2-methyl-2-phenylpropyl)magnesium chloride, presents a specific case due to the sterically hindered nature of the neophyl group.[1] This steric hindrance can influence the reaction conditions required for efficient formation and can also lead to side reactions if not properly controlled.[2][3] This document provides a detailed protocol for the preparation of neophyl magnesium chloride, including magnesium activation, reaction conditions, and considerations for minimizing byproducts.

Data Presentation

The following table summarizes typical quantitative data for the formation of neophyl Grignard reagent under various conditions. It is important to note that yields can be highly dependent on the purity of reagents, the effectiveness of magnesium activation, and strict anhydrous conditions.

ParameterValueSolvent SystemNotesReference
This compound 0.5 moles (85 g)Diethyl etherInitial 10% of the this compound solution is added to initiate the reaction.[4]
Magnesium 0.5 moles (12 g)Diethyl ether---[4]
Solvent Volume 300 ml totalDiethyl ether200 ml with magnesium, 100 ml to dissolve this compound.[4]
Initiation Iodine crystalsDiethyl etherA small amount of iodine is used to activate the magnesium surface.[4][5]
Reaction Temperature Gentle refluxDiethyl etherThe reaction is maintained at a gentle reflux during the addition of this compound.[4]
Addition Time 2 hoursDiethyl etherThe remaining this compound solution is added over this period.[4]
Reflux Time 1 hourDiethyl etherAfter the addition is complete, the reaction mixture is refluxed for an additional hour.[4]
This compound 1348 gTHF/TolueneLarge-scale preparation.[4]
Magnesium 192 gTHF/Toluene---[4]
Initial THF 800 mlTHF/Toluene---[4]
This compound/Toluene 1323 g / 1600 mlTHF/TolueneThis mixture is added after reaction initiation.[4]
Initiation Temperature 65 °CTHF/Toluene25 g of this compound is added to start the reaction.[4]
Addition Temperature 55-65 °CTHF/TolueneThe this compound/toluene mixture is added over 90 minutes.[4]
Stirring Time 4 hoursTHF/TolueneThe reaction mixture is stirred at 60 °C after addition.[4]

Experimental Protocols

This section details the methodology for the preparation of neophyl magnesium chloride. Strict adherence to anhydrous and oxygen-free conditions is crucial for success.

Materials and Reagents
  • This compound (2-methyl-2-phenylpropyl chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystals (for activation)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Heating mantle and magnetic stirrer

Pre-Reaction Setup
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus (three-neck flask with a condenser, dropping funnel, and gas inlet/outlet) and flush the system with dry nitrogen or argon gas to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 85 g of this compound in 100 ml of anhydrous diethyl ether).[4]

    • Weigh the required amount of magnesium turnings (e.g., 12 g) and place them in the reaction flask containing some of the anhydrous solvent (e.g., 200 ml of diethyl ether).[4]

Magnesium Activation

The removal of the passivating magnesium oxide layer is critical for initiating the Grignard reaction.

  • Iodine Activation: Add a small crystal of iodine to the magnesium suspension in the solvent.[4][5] The disappearance of the brown iodine color is an indication of magnesium activation. Gentle warming may be necessary to initiate this process.

  • Mechanical Activation: In addition to chemical activation, physically crushing the magnesium turnings with a glass stirring rod can expose a fresh, reactive surface.[5]

  • Alternative Activators: Other activators such as 1,2-dibromoethane (B42909) can also be used.[5][6]

Grignard Reagent Formation
  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium suspension.[4] The reaction is typically initiated by observing a gentle reflux or a noticeable exotherm. If the reaction does not start, gentle heating may be applied.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[4] If the reaction becomes too vigorous, the addition rate should be slowed down, and external cooling can be applied.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-4 hours to ensure complete reaction.[4]

  • Cooling: Once the reaction is complete, the mixture is cooled to room temperature. The resulting greyish solution is the neophyl magnesium chloride Grignard reagent.

Post-Reaction Work-up and Purification

The Grignard reagent is typically used in situ for subsequent reactions. If necessary, the solution can be purified to some extent.

  • Decantation/Filtration: To remove unreacted magnesium, the Grignard solution can be carefully decanted or filtered under an inert atmosphere.

  • Titration: The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

Mandatory Visualization

Experimental Workflow Diagram

Grignard_Formation_Workflow A 1. Apparatus Setup - Dry glassware - Inert atmosphere (N2/Ar) B 2. Reagent Preparation - Dissolve this compound in anhydrous solvent - Add Mg turnings to flask with solvent A->B C 3. Magnesium Activation - Add iodine crystal - Gentle warming if necessary B->C D 4. Reaction Initiation - Add ~10% of this compound solution - Observe for exotherm/reflux C->D E 5. Grignard Reagent Formation - Dropwise addition of remaining this compound - Maintain gentle reflux D->E F 6. Reaction Completion - Stir at reflux for 1-4 hours E->F G 7. Cooldown and Use - Cool to room temperature - Use in situ or titrate for concentration F->G

Caption: Workflow for the formation of neophyl magnesium chloride.

Signaling Pathway/Logical Relationship Diagram

Grignard_Logic cluster_reactants Reactants & Conditions cluster_products Products & Byproducts NeophylCl This compound (R-Cl) Grignard Neophyl Grignard Reagent (R-MgCl) NeophylCl->Grignard Wurtz Wurtz Coupling Product (R-R) NeophylCl->Wurtz Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Solvent (e.g., Ether, THF) Solvent->Grignard facilitates Activation Activation (e.g., I2) Activation->Mg activates Grignard->Wurtz reacts with R-Cl

Caption: Logical relationship of reactants and products in Grignard formation.

References

Application Notes and Protocols: Neophyl Chloride as a Precursor for Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neophyl chloride, (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound that serves as a valuable precursor for the synthesis of neophyllithium, a versatile organolithium reagent.[1] Due to the steric hindrance provided by the quaternary β-carbon, this compound exhibits unusual properties in nucleophilic substitution reactions, making SN2 pathways highly unlikely.[1] This steric bulk also imparts unique reactivity to the corresponding organolithium reagent, neophyllithium, which is a powerful nucleophile and base used in various organic syntheses to form new carbon-carbon bonds.[1][2] Organolithium reagents are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients.

The primary method for preparing neophyllithium is the reaction of this compound with lithium metal.[1][2] This document provides detailed protocols for the synthesis of neophyllithium and its subsequent application in reactions with electrophiles.

Experimental Protocols

Protocol 1: Synthesis of Neophyllithium

This protocol details the preparation of neophyllithium from this compound and lithium metal. Organolithium reagents are highly reactive and sensitive to air and moisture; therefore, all procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

  • This compound (C₁₀H₁₃Cl)

  • Lithium metal, fine wire or powder

  • Anhydrous diethyl ether or pentane

  • Inert gas (Argon or Nitrogen)

  • Glassware (flame-dried under vacuum)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Ensure the entire system is under a positive pressure of inert gas.

  • Lithium Preparation: In the flask, place freshly cut lithium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small amount (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred lithium dispersion. The reaction is initiated, which is often indicated by a slight warming of the mixture or the appearance of a cloudy solution.

  • Addition of this compound: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 2-4 hours to ensure complete reaction. The resulting solution of neophyllithium is typically reddish-brown.

  • Use: The neophyllithium reagent is generally not isolated and is used in situ for subsequent reactions.

Safety Precautions:

  • Organolithium reagents are pyrophoric and react violently with water. Handle with extreme care in an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

Protocol 2: Reaction of Neophyllithium with an Electrophile (e.g., a Carbonyl Compound)

This protocol describes the general procedure for the nucleophilic addition of neophyllithium to an electrophile, such as an aldehyde or ketone, to form an alcohol.

Materials and Reagents:

  • Neophyllithium solution (prepared as in Protocol 1)

  • Electrophile (e.g., benzaldehyde, acetone)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Cooling: Cool the freshly prepared neophyllithium solution to a low temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice bath) in the reaction flask with stirring.

  • Addition of Electrophile: Add a solution of the electrophile (1.0 equivalent) in anhydrous diethyl ether dropwise to the cooled neophyllithium solution.

  • Reaction: Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours) and then warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water and then with brine.

  • Extraction: If necessary, extract the aqueous layer with an organic solvent to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Neophyllithium

ParameterConditionNotes
Starting Material This compoundAlkyl chlorides are preferred over bromides and iodides to minimize Wurtz coupling side reactions.[2]
Reagent Lithium metalTypically used in excess (e.g., 2.2 equivalents).[3]
Solvent Anhydrous diethyl ether or pentaneEther solvents can help stabilize the organolithium reagent.[3]
Temperature Room temperature to gentle refluxThe reaction is often initiated at room temperature and may proceed under reflux.
Reaction Time 2-6 hoursVaries depending on the scale and reaction conditions.
Typical Yield HighThe formation of organolithium reagents from alkyl halides and lithium is generally efficient.

Table 2: Examples of Reactions of Neophyllithium with Electrophiles

ElectrophileProduct StructureProduct Class
Formaldehyde (H₂CO)C₆H₅C(CH₃)₂CH₂CH₂OHPrimary Alcohol
Benzaldehyde (C₆H₅CHO)C₆H₅C(CH₃)₂CH₂CH(OH)C₆H₅Secondary Alcohol
Acetone ((CH₃)₂CO)C₆H₅C(CH₃)₂CH₂C(OH)(CH₃)₂Tertiary Alcohol
Carbon Dioxide (CO₂)C₆H₅C(CH₃)₂CH₂COOHCarboxylic Acid
Ethylene OxideC₆H₅C(CH₃)₂CH₂CH₂CH₂OHPrimary Alcohol

Visualizations

Synthesis_of_Neophyllithium cluster_products NeophylChloride This compound C₆H₅C(CH₃)₂CH₂Cl Neophyllithium Neophyllithium C₆H₅C(CH₃)₂CH₂Li NeophylChloride->Neophyllithium Anhydrous Ether Lithium Lithium Metal (2 Li) Lithium->Neophyllithium LiCl Lithium Chloride (LiCl)

Caption: Synthesis of neophyllithium from this compound.

Experimental_Workflow start Start: Prepare Neophyllithium Solution (Protocol 1) cool Cool Reaction Mixture (-78 °C or 0 °C) start->cool add_electrophile Add Electrophile (e.g., Carbonyl Compound) cool->add_electrophile react Allow Reaction to Proceed add_electrophile->react quench Quench with Saturated aq. NH₄Cl react->quench workup Aqueous Work-up and Extraction quench->workup purify Purify Product (e.g., Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for using neophyllithium.

Signaling_Pathway Neophyllithium Neophyllithium (Nucleophile) C₆H₅C(CH₃)₂CH₂⁻ Li⁺ Carbonyl Carbonyl Compound (Electrophile) R₂C=O Neophyllithium->Carbonyl Nucleophilic Attack Intermediate Alkoxide Intermediate R₂C(O⁻Li⁺)CH₂C(CH₃)₂C₆H₅ Carbonyl->Intermediate Protonation Protonation (H₂O or H₃O⁺) Intermediate->Protonation Alcohol Tertiary Alcohol R₂C(OH)CH₂C(CH₃)₂C₆H₅ Protonation->Alcohol

Caption: Nucleophilic addition of neophyllithium to a carbonyl.

References

Application Notes and Protocols: Synthesis of Neophyl Lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of neophyl lithium, a versatile organolithium reagent. The procedure outlines the reaction of neophyl chloride with lithium metal in an inert atmosphere. Due to the pyrophoric nature of organolithium reagents, this protocol emphasizes stringent safety precautions and anhydrous, anaerobic techniques. Included are specifications for reagents and equipment, a step-by-step synthesis workflow, and a method for determining the concentration of the prepared neophyl lithium solution via Gilman double titration.

Introduction

Neophyl lithium, (2-methyl-2-phenylpropyl)lithium, is a valuable organometallic reagent in organic synthesis. Its bulky neopentyl-like structure provides steric hindrance, making it a useful non-nucleophilic base and a precursor for other organometallic compounds. The synthesis involves the direct reaction of this compound with lithium metal.[1] Organolithium reagents are highly reactive and must be handled with extreme care under an inert atmosphere to prevent decomposition and potential fire hazards.

Reaction Scheme

The overall reaction for the synthesis of neophyl lithium is as follows:

C₆H₅C(CH₃)₂CH₂Cl + 2 Li → C₆H₅C(CH₃)₂CH₂Li + LiCl

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of neophyl lithium.

ParameterValueNotes
Reactants
This compound1.0 equivLimiting reagent
Lithium Metal2.2 equivSlight excess to ensure complete reaction.[2]
Methyl Iodide (Initiator)~0.05 equivUsed to activate the lithium surface.
Solvent
Anhydrous Tetrahydrofuran (B95107) (THF)Sufficient to make a ~0.5 M solutionMust be freshly distilled from a suitable drying agent.
Reaction Conditions
Initiation Temperature-10 °CFor a short period to start the reaction.
Reaction Temperature-65 °CMaintained for the duration of the reaction.
Reaction Time~4 hoursAfter initiation.
AtmosphereInert (Argon or Nitrogen)Maintained throughout the procedure.
Yield
Expected YieldUp to 80%Based on the limiting reagent.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental setup and synthesis process.

SynthesisWorkflow Experimental Workflow for Neophyl Lithium Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Storage prep_glassware Oven-dry all glassware prep_inert Assemble under Argon/Nitrogen prep_glassware->prep_inert prep_reagents Prepare anhydrous solvent and reagents prep_inert->prep_reagents add_li_thf Add Lithium metal and THF to flask prep_reagents->add_li_thf cool_init Cool to -10 °C add_li_thf->cool_init add_initiator Add Methyl Iodide cool_init->add_initiator add_neophyl_cl_init Add ~5% of this compound solution add_initiator->add_neophyl_cl_init initiate Stir for 1 hour at -10 °C add_neophyl_cl_init->initiate cool_react Cool to -65 °C initiate->cool_react add_neophyl_cl_main Slowly add remaining this compound cool_react->add_neophyl_cl_main react Stir for 4 hours at -65 °C add_neophyl_cl_main->react filter_solution Allow LiCl to settle and filter (optional) react->filter_solution titrate Determine concentration via Gilman Double Titration filter_solution->titrate store Store under inert atmosphere titrate->store

Caption: Workflow for the synthesis of neophyl lithium.

Experimental Protocols

5.1. Materials and Equipment

  • Chemicals:

    • This compound (1-chloro-2-methyl-2-phenylpropane), freshly distilled

    • Lithium metal, fine wire or dispersion

    • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

    • Methyl iodide, distilled

    • Argon or Nitrogen gas (high purity)

    • For Titration: 1,2-dibromoethane (B42909), standardized hydrochloric acid (~0.1 M), phenolphthalein (B1677637) indicator, anhydrous diethyl ether, and distilled water.[3][4]

  • Equipment:

    • Three-necked round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Low-temperature thermometer

    • Pressure-equalizing dropping funnel

    • Reflux condenser with a gas inlet/outlet

    • Schlenk line or glovebox for inert atmosphere operations

    • Syringes and cannulas for liquid transfers

    • Cryocool or a dry ice/acetone bath

5.2. Safety Precautions

  • Pyrophoric Hazard: Organolithium reagents are pyrophoric and ignite spontaneously on contact with air or moisture. All operations must be conducted under a positive pressure of an inert gas (argon or nitrogen).

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and appropriate gloves (e.g., nitrile gloves under neoprene or Nomex gloves) must be worn at all times.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand should be readily accessible.

  • Quenching: Have a beaker with a suitable quenching agent (e.g., isopropanol) ready for any residual reagent in syringes or cannulas.

5.3. Synthesis Procedure

  • Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, a low-temperature thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a gas bubbler under a positive pressure of argon or nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous THF (e.g., 10 mmol of this compound in 20 mL of THF).

  • Reaction Initiation: To the reaction flask, add lithium metal (22 mmol). Add a portion of the anhydrous THF (~10 mL) to the flask. Cool the flask to -10 °C using a cooling bath.

  • Initiator Addition: Add a small amount of methyl iodide (~0.5 mmol) to the stirred suspension of lithium metal.

  • Initial this compound Addition: Add approximately 5% of the this compound solution from the dropping funnel to the reaction mixture.

  • Initiation Period: Stir the reaction mixture at -10 °C for 1 hour. The reaction should initiate, as evidenced by a change in the appearance of the lithium metal surface and potentially a slight exotherm.

  • Main Reaction: After the initiation period, cool the reaction flask to -65 °C.

  • Addition of this compound: Add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at or below -65 °C.

  • Reaction Time: After the addition is complete, stir the reaction mixture at -65 °C for an additional 4 hours. The solution will likely become reddish-brown.

  • Completion and Storage: The neophyl lithium solution is now ready for use. For storage, allow the solid lithium chloride to settle, and the supernatant can be transferred via cannula to a clean, dry, argon-flushed storage vessel.

5.4. Protocol for Gilman Double Titration [3][4]

This method determines the concentration of the active organolithium reagent by accounting for any non-organolithium basic impurities (like lithium hydroxide (B78521) or alkoxides).

  • Total Base Titration:

    • Carefully transfer a known volume (e.g., 1.00 mL) of the neophyl lithium solution via syringe into a flask containing distilled water (~20 mL).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with a standardized solution of hydrochloric acid (~0.1 M) until the pink color disappears. Record the volume of acid used (V₁).

  • Non-Organolithium Base Titration:

    • In a separate flask, add the same known volume (e.g., 1.00 mL) of the neophyl lithium solution to a solution of 1,2-dibromoethane (~0.5 mL) in anhydrous diethyl ether (~10 mL).

    • Stir for 5-10 minutes.

    • Add distilled water (~20 mL) and 2-3 drops of phenolphthalein indicator.

    • Titrate with the same standardized hydrochloric acid until the pink color disappears. Record the volume of acid used (V₂).

  • Calculation:

    • The concentration of neophyl lithium (M) is calculated using the following formula:

      M = [(V₁ - V₂) × Molarity of HCl] / Volume of Neophyl Lithium solution

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression and key relationships in the synthesis and analysis of neophyl lithium.

LogicalRelationship Logical Flow of Neophyl Lithium Synthesis cluster_inputs Inputs cluster_conditions Critical Conditions cluster_process Process cluster_outputs Outputs cluster_analysis Analysis Neophyl_Cl This compound Reaction Reaction: C₁₀H₁₃Cl + 2Li → C₁₀H₁₃Li + LiCl Neophyl_Cl->Reaction Lithium Lithium Metal Lithium->Reaction THF Anhydrous THF THF->Reaction Initiator Methyl Iodide Initiator->Reaction Inert_Atmosphere Inert Atmosphere (Ar or N₂) Inert_Atmosphere->Reaction Low_Temp Low Temperature (-65 °C) Low_Temp->Reaction Anhydrous Anhydrous Conditions Anhydrous->Reaction Neophyl_Li Neophyl Lithium Solution Reaction->Neophyl_Li LiCl_precipitate LiCl Precipitate Reaction->LiCl_precipitate Titration Gilman Double Titration Neophyl_Li->Titration Concentration Molarity of Neophyl Lithium Titration->Concentration

Caption: Logical flow of neophyl lithium synthesis and analysis.

References

use of neophyl chloride in polymer chemistry and as a crosslinking agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of neophyl chloride as an initiator in controlled polymerization techniques and the subsequent application of the resulting polymers as crosslinking agents. The protocols outlined below are intended to serve as a guide for the synthesis of well-defined polymers and crosslinked networks.

This compound as a Polymerization Initiator

This compound (1-chloro-2-methyl-2-phenylpropane) is a valuable initiator in polymer chemistry, particularly for cationic polymerization and Atom Transfer Radical Polymerization (ATRP). Its bulky neophyl group can influence the initiation process and the properties of the resulting polymers.

Cationic Polymerization

This compound can initiate the cationic polymerization of electron-rich olefins, such as isobutylene (B52900) and styrene (B11656), typically in the presence of a Lewis acid co-initiator. The bulky neophyl group can help in achieving controlled or "living" polymerization by stabilizing the initial carbocation and potentially reducing chain transfer reactions.

This protocol describes the living cationic polymerization of isobutylene initiated by this compound in a mixed solvent system.

Materials:

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a dry nitrogen atmosphere.

  • In a three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound and 2,6-di-tert-butylpyridine (DTBP) as a proton trap in a 40:60 (v/v) mixture of anhydrous dichloromethane and hexane.

  • Cool the solution to the desired polymerization temperature (e.g., -80 °C) in a dry ice/acetone bath.

  • Add the desired amount of pre-chilled isobutylene monomer to the reaction flask.

  • Initiate the polymerization by adding a pre-chilled solution of titanium tetrachloride (TiCl₄) in dichloromethane dropwise.

  • Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots and analyzing them using gas chromatography (GC).

  • Quench the polymerization by adding chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the resulting polyisobutylene (B167198) (PIB) under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Quantitative Data (Representative for similar benzylic chloride initiators):

Initiator SystemMonomerTemperature (°C)[M]₀ (M)[I]₀ (mM)[TiCl₄] (mM)[DTBP] (mM)Mn ( g/mol )PDI (Mw/Mn)
Dicumyl Chloride/TiCl₄/DTBPIsobutylene-801.01.4592.035,000< 1.2
tert-Butyl Dicumyl Chloride/TiCl₄/DTBPIsobutylene-801.0---39,000-156,000< 1.15

Data is representative of similar initiating systems for the synthesis of polyisobutylene block copolymers and is intended for comparative purposes.[1]

G This compound This compound Carbocation Formation Carbocation Formation This compound->Carbocation Formation Activation Lewis Acid (TiCl4) Lewis Acid (TiCl4) Lewis Acid (TiCl4)->Carbocation Formation Propagating Polymer Chain Propagating Polymer Chain Carbocation Formation->Propagating Polymer Chain Initiation Monomer (e.g., Isobutylene) Monomer (e.g., Isobutylene) Monomer (e.g., Isobutylene)->Propagating Polymer Chain Addition Propagating Polymer Chain->Propagating Polymer Chain Propagation

Caption: Initiation of cationic polymerization using this compound and a Lewis acid.

Atom Transfer Radical Polymerization (ATRP)

This compound can also serve as an initiator for ATRP, a controlled radical polymerization technique. The carbon-chlorine bond is reversibly activated by a transition metal catalyst, allowing for the controlled growth of polymer chains.

This protocol outlines the ATRP of styrene using this compound as the initiator.

Materials:

  • This compound

  • Styrene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol

Procedure:

  • Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • To a Schlenk flask, add CuCl and a magnetic stir bar.

  • Seal the flask, and alternately evacuate and backfill with dry nitrogen three times.

  • Add anisole, styrene, and PMDETA to the flask via syringe under a nitrogen atmosphere.

  • Stir the mixture to dissolve the catalyst and form the catalyst complex.

  • Initiate the polymerization by adding this compound via syringe.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Take samples periodically to monitor monomer conversion (by GC) and molecular weight evolution (by GPC).

  • After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Quantitative Data (Representative for similar benzylic chloride initiators):

InitiatorMonomerCatalyst SystemSolventTemp (°C)Mn ( g/mol )PDI (Mw/Mn)
Triphenylmethyl ChlorideStyreneCuCl/PMDETACyclohexanone11010,000-30,0001.2-1.5
Benzyl ChlorideStyreneCuCl/bpyBulk1305,000-20,0001.1-1.3

Data is representative of structurally similar initiators and reaction conditions.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Add CuCl & Stir Bar Add CuCl & Stir Bar Seal & Purge with N2 Seal & Purge with N2 Add CuCl & Stir Bar->Seal & Purge with N2 Add Solvent, Monomer, Ligand Add Solvent, Monomer, Ligand Seal & Purge with N2->Add Solvent, Monomer, Ligand Stir to Dissolve Stir to Dissolve Add Solvent, Monomer, Ligand->Stir to Dissolve Add Initiator (this compound) Add Initiator (this compound) Stir to Dissolve->Add Initiator (this compound) Heat to Reaction Temperature Heat to Reaction Temperature Add Initiator (this compound)->Heat to Reaction Temperature Monitor Conversion & MW Monitor Conversion & MW Heat to Reaction Temperature->Monitor Conversion & MW Quench Polymerization Quench Polymerization Monitor Conversion & MW->Quench Polymerization Remove Catalyst Remove Catalyst Quench Polymerization->Remove Catalyst Precipitate & Dry Polymer Precipitate & Dry Polymer Remove Catalyst->Precipitate & Dry Polymer

Caption: General experimental workflow for Atom Transfer Radical Polymerization.

Neophyl-Functionalized Polymers as Crosslinking Agents

Polymers synthesized with this compound as an initiator, or copolymers containing monomers with pendant this compound-like structures (e.g., vinylbenzyl chloride), possess reactive benzylic chloride groups. These groups can be utilized for post-polymerization modification, including crosslinking, to form polymer networks with enhanced thermal and mechanical properties.

Friedel-Crafts Crosslinking

The benzylic chloride groups on the polymer chains can undergo Friedel-Crafts alkylation reactions with aromatic rings on adjacent polymer chains in the presence of a Lewis acid catalyst. This results in the formation of a crosslinked network.[2][3][4][5]

This protocol describes the crosslinking of a copolymer of styrene and a monomer bearing a this compound-like functionality.

Materials:

  • Poly(styrene-co-vinylbenzyl chloride) or similar polymer with benzylic chloride groups.

  • Anhydrous 1,2-dichloroethane (B1671644) (swelling solvent).

  • Iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst.

  • Methanol.

Procedure:

  • Swell the polymer containing benzylic chloride groups in anhydrous 1,2-dichloroethane in a reaction vessel under a nitrogen atmosphere.

  • Once the polymer is fully swollen, add the Lewis acid catalyst (e.g., FeCl₃) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 12 hours).[2]

  • The formation of a gel indicates that crosslinking has occurred.

  • Cool the reaction mixture and wash the crosslinked polymer extensively with methanol to remove the solvent and catalyst residues.

  • Dry the crosslinked polymer network under vacuum.

  • The degree of crosslinking can be assessed by swelling studies in a good solvent (e.g., toluene).

G Benzylic Chloride Group Benzylic Chloride Group Carbocation Intermediate Carbocation Intermediate Benzylic Chloride Group->Carbocation Intermediate Activation Aromatic Ring (on adjacent chain) Aromatic Ring (on adjacent chain) Crosslinked Polymer Network Crosslinked Polymer Network Aromatic Ring (on adjacent chain)->Crosslinked Polymer Network Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Carbocation Intermediate Carbocation Intermediate->Crosslinked Polymer Network Alkylation

Caption: Mechanism of Friedel-Crafts crosslinking of polymers with benzylic chloride groups.

Crosslinking with Diamines

The benzylic chloride groups are susceptible to nucleophilic substitution by multifunctional nucleophiles such as diamines. This reaction forms covalent crosslinks between polymer chains.[6][7][8]

This protocol describes the crosslinking of poly(vinylbenzyl chloride) using a diamine crosslinking agent.

Materials:

  • Poly(vinylbenzyl chloride) (PVBC).

  • A diamine crosslinker (e.g., hexamethylenediamine).

  • A suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Methanol.

Procedure:

  • Dissolve the poly(vinylbenzyl chloride) in the chosen solvent in a reaction flask.

  • Add the diamine crosslinker to the polymer solution. The molar ratio of diamine to benzylic chloride groups will determine the crosslinking density.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for a set period (e.g., 24 hours).

  • The formation of an insoluble gel indicates successful crosslinking.

  • Cool the reaction mixture and immerse the crosslinked polymer in methanol to precipitate and wash it.

  • Wash the crosslinked polymer repeatedly with fresh methanol to remove unreacted reagents and solvent.

  • Dry the crosslinked polymer network under vacuum.

Quantitative Data (Representative for Diamine Crosslinking):

PolymerCrosslinkerSwelling Ratio (%)Ion Exchange Capacity (mmol/g)Ionic Conductivity (mS/cm)
PVBCFlexible diamine with quaternary ammonium (B1175870) groups3-181.8774.3

Data is representative for crosslinked poly(vinylbenzyl chloride) anion exchange membranes.[6]

G Polymer Chain 1 Polymer Chain with Benzylic Chloride Crosslinked Network Crosslinked Network Polymer Chain 1->Crosslinked Network Nucleophilic Substitution Polymer Chain 2 Polymer Chain with Benzylic Chloride Polymer Chain 2->Crosslinked Network Nucleophilic Substitution Diamine Crosslinker Diamine Crosslinker Diamine Crosslinker->Crosslinked Network

Caption: Schematic of crosslinking two polymer chains with a diamine.

References

Application Notes and Protocols for the Laboratory Synthesis of Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of neophyl chloride (1-chloro-2-methyl-2-phenylpropane) in a laboratory setting. The primary method detailed is the sulfuric acid-catalyzed alkylation of benzene (B151609) with methallyl chloride, a procedure adapted from established literature.[1] An alternative pathway commencing from neophyl alcohol is also briefly mentioned.[2] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, a halogenated organic compound, is a valuable precursor in organic synthesis.[2] Its structure, featuring a quaternary carbon adjacent to a chloromethyl group, imparts unique reactivity, particularly in the study of reaction mechanisms and as a source for the neophyl group in various molecules.[2] This document outlines a reliable and scalable laboratory procedure for its preparation.

Synthesis Pathway

The recommended and most detailed method for the synthesis of this compound is the electrophilic aromatic substitution reaction between benzene and methallyl chloride, catalyzed by concentrated sulfuric acid.[1][2]

Reaction: C₆H₆ + CH₂=C(CH₃)CH₂Cl --(H₂SO₄)--> C₆H₅C(CH₃)₂CH₂Cl

An alternative synthesis route involves the nucleophilic substitution reaction of neophyl alcohol with thionyl chloride.[2]

Alternative Reaction: C₆H₅C(CH₃)₂CH₂OH + SOCl₂ → C₆H₅C(CH₃)₂CH₂Cl + SO₂ + HCl[2]

This document will focus on the detailed protocol for the sulfuric acid-catalyzed method.

Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis

This protocol is based on the procedure published in Organic Syntheses, a peer-reviewed collection of detailed and reliable methods for the preparation of organic compounds.[1]

3.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
BenzeneC₆H₆78.11570 mL (500 g)6.4Purified and dried[1]
Methallyl chlorideC₄H₇Cl90.55219 mL (201 g)2.22Redistilled commercial sample[1]
Sulfuric acid, con.H₂SO₄98.0818.8 mL (34.6 g)-Specific gravity 1.84[1]
Sodium sulfate, anh.Na₂SO₄142.04As needed-For drying
Distilled waterH₂O18.02~800 mL-For washing

3.2 Equipment

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • 1-liter separatory funnel

  • 1-liter distilling flask

  • 500-ml flask

  • 40-cm Vigreux column

  • Vacuum distillation setup

3.3 Procedure

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 570 mL (500 g) of purified benzene and 18.8 mL (34.6 g) of concentrated sulfuric acid.[1]

  • Initial Cooling: Cool the mixture to 20°C using a water bath.[1]

  • Addition of Methallyl Chloride: While maintaining vigorous stirring and a temperature of 20°C, add 219 mL (201 g) of methallyl chloride dropwise from the dropping funnel over a period of 12 hours.[1]

  • Reaction Period: After the addition is complete, continue to stir the amber-colored mixture for an additional 12 hours at 20°C.[1]

  • Work-up: Acid Removal: Transfer the reaction mixture to a 1-liter separatory funnel and carefully remove the lower sulfuric acid layer.[1]

  • Washing: Wash the remaining benzene solution with four 200-mL portions of distilled water. The final wash should be neutral to litmus. The amber color of the solution should fade, resulting in a colorless liquid.[1]

  • Drying: Dry the benzene solution over anhydrous sodium sulfate.[1]

  • Solvent Removal: Transfer the dried solution to a 1-liter distilling flask and remove the benzene by distillation under reduced pressure (approximately 45 mm).[1]

  • Purification: Vacuum Distillation: Transfer the liquid residue to a 500-mL flask and distill it through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C / 10 mm Hg.[1]

3.4 Expected Yield and Product Characteristics

ParameterValueReference
Yield 262–275 g (70–73%)[1]
Boiling Point 97–98°C at 10 mm Hg[1]
Refractive Index (n_D_²⁰) 1.5250[1]
Appearance Colorless liquid[1][3]

Safety Precautions

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: Sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Methallyl Chloride: Methallyl chloride is a lachrymator and is flammable. Handle in a fume hood.

  • Vacuum Distillation: Ensure that all glassware used for vacuum distillation is free of cracks or defects to prevent implosion.

Experimental Workflow Diagram

SynthesisWorkflow reagent reagent process process product product waste waste Benzene Benzene Reaction Reaction (20°C, 24h) Benzene->Reaction Methallyl_Cl Methallyl Chloride Methallyl_Cl->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Separation Separatory Funnel Work-up Reaction->Separation Washing Wash with H₂O Separation->Washing Acid_Waste Acid Waste Separation->Acid_Waste Remove H₂SO₄ layer Drying Dry (Na₂SO₄) Washing->Drying Aqueous_Waste Aqueous Waste Washing->Aqueous_Waste Neutral washings Solvent_Removal Benzene Removal (Reduced Pressure) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Benzene_Waste Benzene Distillate Solvent_Removal->Benzene_Waste Recovered Benzene Neophyl_Cl This compound (Product) Distillation->Neophyl_Cl

Caption: Workflow for the synthesis of this compound.

This document provides a detailed guide for the synthesis of this compound, intended to be used by qualified professionals in a laboratory setting. Adherence to safety protocols is paramount.

References

Application Note: Synthesis of Organotin Acaricides and the Role of Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotin compounds have historically been significant in the development of agricultural acaricides due to their high efficacy against a wide range of phytophagous mites. This document aims to provide detailed protocols and application notes relevant to their synthesis. It is important to clarify a common misconception regarding the precursors used in these syntheses. While the query specifically mentioned neophyl chloride in the context of synthesizing acaricides like "benzylbutyltin," extensive review of scientific literature indicates that this compound is not a standard precursor for the synthesis of registered organotin acaricides. The compound "benzylbutyltin" is also not found in the literature as a commercial acaricide.

The most prominent organotin acaricide is Fenbutatin Oxide . Therefore, this document will provide a detailed protocol for the synthesis of Fenbutatin Oxide to serve as a representative example of organotin acaricide synthesis. Furthermore, the typical applications of this compound in organic synthesis will be discussed to provide a comprehensive understanding of its chemical utility.

Part 1: Synthesis of Fenbutatin Oxide

Fenbutatin Oxide is a non-systemic acaricide with contact and stomach action. Its synthesis is a multi-step process typically involving a Grignard reaction.

Experimental Protocol: Synthesis of Bis[tris(2-methyl-2-phenylpropyl)tin] oxide (Fenbutatin Oxide)

This protocol describes a common laboratory-scale synthesis of Fenbutatin Oxide.

Step 1: Preparation of the Grignard Reagent (Neophyl Magnesium Chloride)

  • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • The reaction mixture is gently heated to maintain a steady reflux.

  • After the addition is complete, continue refluxing for an additional 1-2 hours until the magnesium is consumed.

Step 2: Reaction with Tin Tetrachloride

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of tin tetrachloride (SnCl₄, 0.33 eq) in anhydrous diethyl ether dropwise to the Grignard reagent. A vigorous reaction will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

Step 3: Hydrolysis and Formation of Fenbutatin Oxide

  • The reaction mixture is then carefully poured into a stirred mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude tris(neophyl)tin chloride.

  • The crude product is then hydrolyzed by dissolving it in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) solution and refluxing for 2 hours.

  • After cooling, the white precipitate of Fenbutatin Oxide is collected by filtration, washed with water, and dried.

Quantitative Data

ParameterValue
Reactants
This compound1.0 eq
Magnesium Turnings1.2 eq
Tin Tetrachloride0.33 eq
Reaction Conditions
Grignard Formation Temp.Reflux
Grignard Reaction Time1-2 hours
Reaction with SnCl₄ Temp.0 °C to RT
Reaction with SnCl₄ Time12 hours
Hydrolysis Temp.Reflux
Hydrolysis Time2 hours
Yield
Typical Overall Yield75-85%
Product Characterization
Melting Point138-139 °C
AppearanceWhite crystalline solid

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Neophyl_Cl This compound Grignard Grignard Reagent Formation (Neophyl Magnesium Chloride) Neophyl_Cl->Grignard Mg Magnesium Mg->Grignard SnCl4 Tin Tetrachloride Reaction Reaction with SnCl4 (Tris(neophyl)tin chloride) SnCl4->Reaction Grignard->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Fenbutatin_Oxide Fenbutatin Oxide Hydrolysis->Fenbutatin_Oxide G cluster_properties Key Properties cluster_applications Applications in Synthesis Neophyl_Cl This compound (2-methyl-2-phenylpropyl chloride) Steric_Hindrance Bulky Neophyl Group Neophyl_Cl->Steric_Hindrance Radical_Rearrangement Facile Radical Rearrangement Neophyl_Cl->Radical_Rearrangement Organometallic Steric Control in Organometallics Steric_Hindrance->Organometallic Polymer Polymerization Initiator Steric_Hindrance->Polymer Radical_Clock Radical Clock Experiments Radical_Rearrangement->Radical_Clock

Application Notes and Protocols for the Spectroscopic Analysis of Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of neophyl chloride (C₁₀H₁₃Cl), a halogenated organic compound utilized in organic synthesis.[1][2] Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with tabulated spectral data for easy reference. A graphical workflow is included to illustrate the analytical process.

Introduction

This compound, with the IUPAC name (1-chloro-2-methylpropan-2-yl)benzene, is a colorless liquid at room temperature.[1][2][3] It serves as a key reagent in various organic syntheses, including the formation of the versatile organolithium reagent, neophyl lithium.[2] A thorough characterization of its chemical structure is paramount for its effective use and for the quality control of resulting products. This note details the application of standard spectroscopic techniques—NMR, IR, and MS—for the unambiguous identification and structural elucidation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (B1202638) (TMS) at 0 ppm

Table 1: ¹H NMR Data for this compound [1][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
3.65Singlet2HMethylene protons (-CH₂Cl)
1.40Singlet6HMethyl protons (2 x -CH₃)

Table 2: ¹³C NMR Data for this compound [1][3]

Chemical Shift (δ, ppm)Assignment
~148Quaternary aromatic carbon (C-Ar)
~128Aromatic methine carbons (CH-Ar)
~126Aromatic methine carbons (CH-Ar)
~55Methylene carbon (-CH₂Cl)
~40Quaternary aliphatic carbon (-C(CH₃)₂)
~28Methyl carbons (2 x -CH₃)
Infrared (IR) Spectroscopy

Technique: Liquid Film[1]

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960StrongAliphatic C-H stretch
~1600, 1480Medium-WeakAromatic C=C skeletal vibrations
~760, 700StrongC-H out-of-plane bending for monosubstituted benzene
~730StrongC-Cl stretch
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Table 4: Major Mass Fragments for this compound [3]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
168/170LowMolecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
119High[M - CH₂Cl]⁺
91High[C₇H₇]⁺ (Tropylium ion)
51Medium[C₄H₃]⁺
41Medium[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[5]

    • Shim the magnetic field to achieve homogeneity.[5]

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[5]

      • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[5]

    • Phase the resulting spectrum and perform baseline correction.[5]

    • Reference the spectrum to the TMS signal at 0 ppm. For ¹³C NMR, the CDCl₃ solvent peak can be referenced to 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place one drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Carefully place a second salt plate on top, creating a thin liquid film between the plates.[6]

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[6]

  • Data Acquisition:

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Label the significant peaks in the spectrum.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC-MS) system.[7]

  • Instrument Setup (for Electron Ionization):

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8]

  • Data Acquisition:

    • The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[9]

    • The detector records the abundance of each ion.[9]

  • Data Processing:

    • A mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

    • Identify the molecular ion peak and major fragment peaks.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Prep This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Prep->NMR_Prep NMR IR_Prep Prepare Neat Liquid Film on Salt Plates Prep->IR_Prep IR MS_Prep Direct Injection or GC Inlet Prep->MS_Prep MS NMR_Acq ¹H and ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition (EI) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Correction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion & Fragmentation Pattern MS_Acq->MS_Proc Interpretation Combine Spectroscopic Data for Structural Confirmation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Application Notes and Protocols for the Safe Handling and Storage of Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of neophyl chloride (CAS 515-40-2). Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a pungent odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl[1][2][3][4]
Molecular Weight 168.66 g/mol [1][2][4]
Appearance Clear, colorless to slightly yellow liquid[1][3][5]
Boiling Point 223 °C (decomposes)[2][6]; 95-97 °C at 10-13 mmHg[2][2][6]
Density 1.02 - 1.047 g/mL[1][5][6]
Flash Point 198 °F (92.2 °C)[5]
Solubility Insoluble in water; Soluble in organic solvents like ether and benzene.[1][3][1][3]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1][1]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling.

GHS Hazard Statements:

  • H227: Combustible liquid.[7]

  • H315: Causes skin irritation.[4][7][8]

  • H319: Causes serious eye irritation.[4][7][8]

  • H335: May cause respiratory irritation.[4][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[7][8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8] If inhalation risk is high, use a NIOSH-approved respirator.[7]

Experimental Protocols

3.1. Receiving and Inspection Protocol

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.

  • Ensure the container is tightly sealed.

  • Record the date of receipt on the container.

3.2. Weighing and Transferring Protocol

  • All weighing and transferring operations must be conducted in a certified chemical fume hood.[9]

  • Ensure a safety shower and eyewash station are readily accessible.[9]

  • Place a calibrated weighing balance inside the fume hood.

  • Wear appropriate PPE as described in Section 2.

  • Carefully open the this compound container.

  • Use a clean, dry glass pipette or syringe to transfer the desired amount of liquid to a secondary container.

  • Avoid splashing.

  • Tightly reseal the this compound container immediately after use.

  • Clean any spills within the fume hood immediately with an inert absorbent material.

3.3. Storage Protocol

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][7][8]

  • Keep the container tightly closed to prevent evaporation and contamination.[1][7][8]

  • Store in an inert atmosphere, if possible, for long-term storage.[1]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, bases, and metals.[7][9]

  • Recommended storage temperature is at room temperature or below +30°C.[1][5]

3.4. Spill and Waste Disposal Protocol

  • Spill Response:

    • Evacuate the area and remove all ignition sources.[7][8]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled, and sealed container for disposal.[8]

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[8]

    • Do not pour down the drain.[7]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_storage_disposal Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood receive Receive & Inspect Container prep_hood->receive weigh_transfer Weighing & Transferring receive->weigh_transfer use Use in Experiment weigh_transfer->use storage Store Properly use->storage spill Spill Occurs? use->spill end Procedure Complete storage->end cleanup Spill Cleanup Protocol spill->cleanup Yes waste Dispose of Waste spill->waste No cleanup->waste waste->end

References

Application Notes and Protocols: Purification of Neophyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of neophyl chloride via distillation. The protocols outlined below are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound ((2-chloro-1,1-dimethylethyl)benzene) is a halogenated organic compound frequently utilized as a reagent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][2] Due to its synthesis from benzene (B151609) and methallyl chloride, the crude product often contains unreacted starting materials and byproducts.[3] Distillation is a critical purification step to obtain high-purity this compound suitable for subsequent reactions. As this compound can decompose at its atmospheric boiling point, vacuum distillation is the preferred method for its purification.[4]

Data Presentation

The following table summarizes the boiling point of this compound at various pressures, which is critical for establishing appropriate distillation conditions.

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)221-223 (decomposes)
90111
30120
20105
18104
1397
1095-98
1.053

Data compiled from multiple sources.[1][4][5][6]

Experimental Protocols

This section details the recommended procedure for the purification of this compound by fractional vacuum distillation.

1. Pre-Distillation Workup:

Prior to distillation, it is crucial to remove acidic impurities and water from the crude this compound. Acidic residues can catalyze decomposition or polymerization during heating.

  • Washing: Transfer the crude this compound to a separatory funnel. Wash sequentially with:

    • Water (2 x 200 mL for a ~270g batch) to remove any water-soluble impurities and residual acid.[3]

    • A saturated sodium bicarbonate solution until gas evolution ceases, to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Filtration: Filter the dried this compound to remove the drying agent.

2. Fractional Vacuum Distillation Setup:

Assemble a fractional distillation apparatus as illustrated in the workflow diagram below. A Vigreux column is recommended to enhance the separation of components with close boiling points.[3][7]

  • Apparatus:

    • A round-bottom flask of appropriate size.

    • A magnetic stir bar or boiling chips to ensure smooth boiling.

    • A heating mantle.

    • A 40-cm Vigreux column.[3]

    • A distillation head with a thermometer.

    • A condenser.

    • A receiving flask.

    • A vacuum source and a manometer to monitor the pressure.

3. Distillation Procedure:

  • Transfer the dried and filtered crude this compound into the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure of approximately 10 mmHg.

  • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. The first fraction to distill will likely be any remaining low-boiling impurities, such as residual benzene.

  • As the temperature rises and stabilizes at the boiling point of this compound at the working pressure (approximately 95-98°C at 10 mmHg), change the receiving flask to collect the purified product.[3][6]

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the majority of the this compound has been collected.

  • A higher-boiling residue may remain, which could contain byproducts such as p-di(chloro-tert-butyl)benzene.[3]

  • Turn off the heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling the setup.

Experimental Workflow

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Fractional Vacuum Distillation cluster_products Products crude_product Crude this compound washing Wash with Water and NaHCO3 Solution crude_product->washing drying Dry over Anhydrous Na2SO4 washing->drying filtration Filter drying->filtration distillation_setup Assemble Distillation Apparatus with Vigreux Column filtration->distillation_setup heating_vacuum Apply Vacuum (10 mmHg) and Gentle Heating distillation_setup->heating_vacuum collect_fractions Collect Fractions heating_vacuum->collect_fractions impurities Low-Boiling Impurities collect_fractions->impurities First Fraction purified_product Purified This compound (95-98°C @ 10 mmHg) collect_fractions->purified_product Main Fraction residue High-Boiling Residue collect_fractions->residue Residue

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of Neophyl Chloride: The Role of the Sulfuric Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

Neophyl chloride (1-chloro-2-methyl-2-phenylpropane) is a valuable organic intermediate, particularly in research settings for studying reaction mechanisms, such as nucleophilic substitution and rearrangement reactions. Its synthesis via the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride, catalyzed by concentrated sulfuric acid, is a classic and efficient method.[1] Sulfuric acid serves as a potent catalyst, enabling the formation of the requisite electrophile for the aromatic substitution to proceed. This document provides a detailed overview of the catalyst's role, a comprehensive experimental protocol, and relevant quantitative data.

The Role of the Sulfuric Acid Catalyst

In the synthesis of this compound from benzene and methallyl chloride, concentrated sulfuric acid functions as a strong Brønsted acid catalyst. Its primary role is to protonate the alkene moiety of methallyl chloride. This protonation step is crucial as it generates a tertiary carbocation, which is a potent electrophile.

The key steps involving the catalyst are:

  • Protonation and Electrophile Formation: The sulfuric acid protonates the double bond of methallyl chloride, leading to the formation of a stable tertiary carbocation intermediate.

  • Electrophilic Aromatic Substitution: The generated carbocation is then attacked by the nucleophilic π-electrons of the benzene ring. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Catalyst Regeneration: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring. This proton is accepted by the bisulfate ion (HSO₄⁻), regenerating the sulfuric acid catalyst and allowing it to participate in further reaction cycles.

This catalytic cycle makes the overall process efficient, although side reactions such as sulfonation of the aromatic ring or polymerization of the alkene can occur, particularly under non-optimal conditions.[2]

Reaction Mechanism Pathway

The following diagram illustrates the catalytic role of sulfuric acid in the Friedel-Crafts alkylation reaction for the synthesis of this compound.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Catalyst Regeneration Methallyl_Cl Methallyl Chloride Carbocation Tertiary Carbocation (Electrophile) Methallyl_Cl->Carbocation Protonation H2SO4_1 H₂SO₄ H2SO4_1->Carbocation HSO4_minus HSO₄⁻ Benzene Benzene Carbocation->Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion Nucleophilic Attack Neophyl_Cl This compound Arenium_Ion->Neophyl_Cl Deprotonation HSO4_minus_2 HSO₄⁻ Arenium_Ion->HSO4_minus_2 H2SO4_2 H₂SO₄ HSO4_minus_2->H2SO4_2

Caption: Mechanism of Sulfuric Acid-Catalyzed this compound Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the provided protocol.[3]

ParameterValueMolesNotes
Reactants
Benzene500 g (570 ml)6.4 molPurified by washing with H₂SO₄ and dried. Acts as solvent and reactant.
Methallyl Chloride201 g (219 ml)2.22 molRedistilled commercial sample.
Concentrated Sulfuric Acid34.6 g (18.8 ml)~0.35 molSpecific gravity 1.84. Acts as the catalyst.
Reaction Conditions
Temperature20°C-Maintained with a water bath.
Addition Time12 hours-Dropwise addition with vigorous stirring.
Stirring TimeAdditional 12 hours-After addition is complete.
Work-up & Purification
Water Washes4 x 200 ml-To remove all sulfuric acid.
Drying AgentAnhydrous Sodium Sulfate (B86663)-To remove residual water from the organic layer.
Distillation Pressure~45 mm (for benzene removal)-Reduced pressure distillation.
Final Product Distillation97–98°C at 10 mm-Through a 40-cm Vigreux column.
Yield and Product
This compound Yield262–275 g1.55-1.63 mol70–73% of theoretical yield.
By-product Yield~10 g of p-di(chloro-tert-butyl)benzene~0.04 mol2.7% yield, isolated from distillation residue.
Refractive Index (n_D^20)1.5250-Physical constant for product characterization.

Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure.[3]

5.1 Materials and Equipment

  • 2-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath for cooling

  • 1-L separatory funnel

  • Distillation apparatus with a 40-cm Vigreux column

  • Vacuum source

5.2 Reagents

  • Benzene (purified): 500 g (570 ml)

  • Methallyl chloride (redistilled): 201 g (219 ml)

  • Concentrated sulfuric acid (sp. gr. 1.84): 34.6 g (18.8 ml)

  • Distilled water

  • Anhydrous sodium sulfate

  • 95% Ethanol (B145695) (for by-product recrystallization)

5.3 Procedure

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g of benzene and 34.6 g of concentrated sulfuric acid.

  • Temperature Control: Cool the mixture to 20°C using a water bath.

  • Addition of Alkylating Agent: Add 201 g of methallyl chloride dropwise from the dropping funnel over a period of 12 hours. Maintain vigorous stirring and keep the temperature at 20°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture, which will have turned an amber color, for an additional 12 hours at the same temperature.

  • Work-up - Acid Removal: Transfer the reaction mixture to a 1-L separatory funnel and carefully remove the lower sulfuric acid layer.

  • Washing: Wash the remaining benzene solution with four 200-ml portions of distilled water. The amber color should disappear, and the solution should become colorless. The final washing must be neutral to litmus (B1172312) to ensure complete removal of the acid.[3]

  • Drying: Dry the colorless benzene solution with anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and transfer the solution to a 1-L distilling flask. Remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Purification: Transfer the liquid residue to a 500-ml flask and distill it through a 40-cm Vigreux column under reduced pressure. Collect the this compound fraction boiling at 97–98°C / 10 mm.

5.4 By-product Isolation (Optional)

  • The residue remaining in the distilling flask can be dissolved in ether and treated with activated carbon. After evaporation of the ether, the solid can be recrystallized from about 25 ml of 95% ethanol to yield p-di(chloro-tert-butyl)benzene.[3]

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

G cluster_prep Reaction cluster_workup Work-up cluster_purification Purification A Charge Benzene & H₂SO₄ to Flask B Cool to 20°C A->B C Add Methallyl Chloride (12 hrs) B->C D Stir at 20°C (12 hrs) C->D E Separate H₂SO₄ Layer D->E F Wash with Water (4x) E->F G Dry with Na₂SO₄ F->G H Remove Benzene (Reduced Pressure) G->H I Vacuum Distill Residue (97-98°C @ 10mm) H->I J Collect this compound I->J

Caption: Experimental Workflow for this compound Synthesis.

Safety and Handling

  • Benzene: is a known carcinogen and is highly flammable. All operations should be conducted in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: is extremely corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Methallyl Chloride: is a flammable and toxic liquid.

  • Pressure: Distillation under reduced pressure requires appropriate glassware and a blast shield.

It is imperative to conduct a thorough risk assessment before beginning this procedure. All chemical waste must be disposed of in accordance with institutional and local regulations.

References

Application Notes: Neophyl Chloride Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neophyl chloride and its derivatives are versatile building blocks in organic chemistry, primarily recognized for their utility in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their application extends into the realm of materials science, particularly in the synthesis of advanced polymers with controlled architectures and tailored properties. One of the most significant applications lies in the initiation of living carbocationic polymerization to produce thermoplastic elastomers.[1][3] This document provides detailed application notes and protocols for the use of a this compound derivative, specifically dicumyl chloride, in the synthesis of poly(styrene-b-isobutylene-b-styrene) (SIBS), a high-performance thermoplastic elastomer.[4][5][6][7]

Application: Synthesis of Thermoplastic Elastomers

A key application of this compound derivatives is in the synthesis of block copolymers, which are materials composed of two or more distinct polymer chains linked together. These materials can exhibit a unique combination of properties, such as the elasticity of a rubber and the processability of a thermoplastic.[4] Dicumyl chloride, a bifunctional derivative of this compound, serves as an efficient initiator for the living carbocationic polymerization of isobutylene (B52900), which is a critical step in the production of SIBS thermoplastic elastomers.[1][3]

The resulting SIBS block copolymers consist of a soft, elastomeric polyisobutylene (B167198) midblock and hard, thermoplastic polystyrene endblocks. This molecular architecture leads to the formation of a microphase-separated morphology where the polystyrene domains act as physical crosslinks at room temperature, providing the material with its strength and dimensional stability, while the polyisobutylene segments impart flexibility and elasticity.[5]

Key Features of SIBS synthesized using Dicumyl Chloride:

  • Excellent Mechanical Properties: High tensile strength and elongation at break.

  • Good Thermal Stability: Can be processed at elevated temperatures.

  • Biocompatibility: Suitable for various biomedical applications.[1]

  • Chemical Resistance: Resistant to a wide range of chemicals.

Experimental Protocols

Protocol 1: Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS) via Living Carbocationic Polymerization

This protocol details the synthesis of SIBS using dicumyl chloride as the initiator in a sequential monomer addition process.[1][3]

Materials:

  • Dicumyl chloride (initiator)

  • Titanium tetrachloride (TiCl₄) (co-initiator)

  • 2,6-di-tert-butylpyridine (DTBP) (proton trap)

  • Isobutylene (monomer)

  • Styrene (B11656) (monomer)

  • Hexane (B92381) (solvent)

  • Methyl chloride (solvent)

  • Methanol (terminating agent)

Experimental Setup:

The polymerization is carried out in a three-necked flask equipped with a mechanical stirrer under an inert atmosphere (e.g., argon or nitrogen) at -80 °C.[1]

Procedure:

  • Initiation of Isobutylene Polymerization:

    • To the reaction flask, add the dried solvents (a mixture of hexane and methyl chloride, typically 60/40 v/v).

    • Add the initiator, dicumyl chloride, and the proton trap, 2,6-di-tert-butylpyridine, to the solvent mixture.

    • Cool the mixture to -80 °C.

    • Add the co-initiator, titanium tetrachloride, to start the polymerization of isobutylene.

    • Allow the polymerization of isobutylene to proceed to near-complete conversion. The progress of the reaction can be monitored by techniques such as gel permeation chromatography (GPC).

  • Addition of Styrene:

    • Once the isobutylene polymerization is complete, a solution of styrene in the hexane/methyl chloride solvent mixture is added to the living polyisobutylene chains.

    • It is critical to add the styrene at the right time to ensure efficient block copolymer formation and to avoid the formation of homopolystyrene.[3]

  • Termination:

    • After the desired polystyrene block length is achieved, the polymerization is terminated by the addition of prechilled methanol.

  • Purification:

    • The resulting polymer is purified by precipitation in an excess of a non-solvent, such as methanol, and dried under vacuum.

Data Presentation

The following table summarizes the molecular weight and polydispersity data for a series of SIBS triblock copolymers synthesized with varying lengths of the central polyisobutylene block and side polystyrene blocks.[1]

SampleMn (PIB block) ( g/mol )Mn (PS block) ( g/mol )Total Mn ( g/mol )Polydispersity Index (Đ)Tensile Strength (MPa)
SIBS-120,0004,00028,0001.20-
SIBS-235,0006,50048,0001.22~10.5
SIBS-350,0009,00068,0001.25~13.5

Data adapted from reference[1]. Note that tensile strength data is only available for select samples.

Visualizations

Below are diagrams illustrating the key processes and logical relationships in the synthesis of SIBS using a this compound derivative.

experimental_workflow cluster_synthesis SIBS Synthesis Workflow start Start initiation Initiation: Dicumyl Chloride + TiCl4 + Isobutylene start->initiation polymerization_ib Living Polymerization of Isobutylene initiation->polymerization_ib addition_styrene Sequential Addition of Styrene polymerization_ib->addition_styrene polymerization_s Living Polymerization of Styrene addition_styrene->polymerization_s termination Termination with Methanol polymerization_s->termination purification Purification termination->purification end SIBS Thermoplastic Elastomer purification->end

Caption: Workflow for the synthesis of SIBS thermoplastic elastomer.

logical_relationship cluster_components Component Relationship in SIBS Synthesis initiator Dicumyl Chloride (this compound Derivative) product Poly(styrene-b-isobutylene-b-styrene) (Thermoplastic Elastomer) initiator->product Initiates polymerization co_initiator Titanium Tetrachloride co_initiator->product Activates initiator monomer1 Isobutylene monomer1->product Forms soft midblock monomer2 Styrene monomer2->product Forms hard endblocks proton_trap 2,6-di-tert-butylpyridine proton_trap->product Ensures controlled polymerization

Caption: Relationship of components in SIBS synthesis.

References

Application Notes and Protocols: Neophyl Chloride as a Radical Clock in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of mechanistic chemistry, understanding the stepwise process of a reaction is paramount. Radical reactions, characterized by the presence of highly reactive intermediates with unpaired electrons, often pose a significant challenge to mechanistic elucidation due to the transient nature of these species. Radical clocks are powerful tools employed to probe these fleeting intermediates and determine the rates of rapid chemical reactions. Among the various radical clocks, neophyl chloride serves as a reliable and effective probe for investigating reactions involving primary alkyl radicals, particularly in the context of single-electron transfer (SET) mechanisms.

The neophyl radical (2-methyl-2-phenylpropyl radical), generated from this compound, undergoes a characteristic and irreversible rearrangement involving a 1,2-phenyl shift to form the more stable 1-methyl-1-phenylethyl (benzylic) radical. The rate of this rearrangement is well-established, providing a "clock" against which other reaction rates can be measured. By analyzing the ratio of the unrearranged (trapped neophyl radical) and rearranged (trapped rearranged radical) products, researchers can infer the lifetime of the initial radical intermediate and thereby gain insight into the reaction mechanism.

These application notes provide a comprehensive guide to the use of this compound as a radical clock, including the underlying principles, detailed experimental protocols, and data interpretation.

Principle of the this compound Radical Clock

The utility of this compound as a radical clock hinges on the competition between two pathways for the initially formed neophyl radical:

  • Trapping of the unrearranged radical: The neophyl radical can be trapped by a trapping agent (a molecule that readily reacts with radicals) present in the reaction mixture before it has a chance to rearrange. This leads to the formation of an unrearranged product.

  • Rearrangement followed by trapping: The neophyl radical can undergo its characteristic 1,2-phenyl shift to form the rearranged benzylic radical. This more stable radical is then trapped by the trapping agent, resulting in a rearranged product.

The ratio of the unrearranged product to the rearranged product is directly related to the rate of the trapping reaction and the known rate of the neophyl radical rearrangement.

Quantitative Data

The rate of rearrangement of the neophyl radical is a critical parameter for quantitative analysis. This rate constant, along with other relevant kinetic data, is summarized in the table below.

ParameterValueTemperature (°C)Solvent
Rate Constant of Neophyl Radical Rearrangement (krr) 4.8 x 105 s-1 25 Benzene (B151609)
Rate of H-atom abstraction from Bu3SnH by primary alkyl radicals~ 2 x 106 M-1s-125Benzene
Rate of H-atom abstraction from PhSH by primary alkyl radicals~ 2 x 108 M-1s-125Benzene

Note: The rate of rearrangement can be influenced by temperature and solvent. It is crucial to consider these factors when designing experiments and interpreting data.

Experimental Protocols

Synthesis of this compound

A standard procedure for the synthesis of this compound is the sulfuric acid-catalyzed alkylation of benzene with methallyl chloride.[1]

Materials:

  • Benzene (purified)

  • Methallyl chloride

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Distilled water

  • Litmus (B1172312) paper

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Separatory funnel

  • Distillation apparatus (including a Vigreux column)

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 570 mL (6.4 moles) of purified benzene and 18.8 mL of concentrated sulfuric acid.

  • Cool the mixture to 20°C using a water bath.

  • Slowly add 219 mL (2.22 moles) of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and a constant temperature of 20°C.

  • After the addition is complete, continue stirring for an additional 12 hours. The mixture will turn an amber color.

  • Transfer the reaction mixture to a 1-L separatory funnel and remove the sulfuric acid layer.

  • Wash the benzene solution with four 200-mL portions of distilled water, or until the final washing is neutral to litmus paper.[1] The amber color should disappear.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. Collect the this compound fraction boiling at 97–98°C/10 mm.

General Protocol for a Radical Clock Experiment Using this compound

This protocol outlines a general procedure for using this compound to investigate a reaction suspected of proceeding through a radical intermediate.

Materials:

  • This compound

  • Substrate of interest

  • Reagent whose mechanism is under investigation

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile)

  • Radical trapping agent (e.g., tributyltin hydride - Bu3SnH, thiophenol - PhSH)

  • Anhydrous solvent (e.g., benzene, THF)

  • Internal standard for GC-MS analysis (e.g., dodecane)

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (e.g., argon or nitrogen)

  • Syringes for liquid transfers

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate of interest, this compound (as the radical clock), and the radical trapping agent in the chosen anhydrous solvent. The concentration of the trapping agent should be carefully chosen to compete effectively with the rearrangement.

  • Initiation: Add the radical initiator (e.g., AIBN).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C for AIBN-initiated reactions) and stir for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for preliminary analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., by adding an oxidizing agent to remove excess trapping agent like Bu3SnH).

  • Sample Preparation for Analysis: Add a known amount of an internal standard to the reaction mixture. Prepare a sample for GC-MS analysis by diluting an aliquot of the mixture with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC-MS Analysis: Inject the sample into the GC-MS. The instrument should be calibrated with authentic samples of the expected unrearranged and rearranged products to determine their retention times and response factors.

  • Data Analysis: Identify and quantify the peaks corresponding to the unrearranged and rearranged products, as well as the internal standard. The ratio of the unrearranged to rearranged product ([U]/[R]) is determined from the integrated peak areas, corrected by their respective response factors.

The rate constant of the reaction of interest (k_trap) can then be calculated using the following equation:

k_trap = k_rr * ([U] / [R]) / [Trapping Agent]

where:

  • k_rr is the rate constant for the rearrangement of the neophyl radical.

  • [U] is the concentration of the unrearranged product.

  • [R] is the concentration of the rearranged product.

  • [Trapping Agent] is the concentration of the radical trapping agent.

Visualizations

This compound Radical Clock Mechanism

Neophyl_Chloride_Radical_Clock cluster_generation Radical Generation cluster_pathways Competing Pathways Neophyl_Chloride This compound Neophyl_Radical Neophyl Radical (Unrearranged) Neophyl_Chloride->Neophyl_Radical Radical Initiator Rearranged_Radical Rearranged Radical Neophyl_Radical->Rearranged_Radical k_rr (Rearrangement) Unrearranged_Product Unrearranged Product Neophyl_Radical->Unrearranged_Product k_trap [Trap] Rearranged_Product Rearranged Product Rearranged_Radical->Rearranged_Product k_trap [Trap] Experimental_Workflow Start Reaction Setup (Substrate, Neophyl-Cl, Trap, Solvent) Initiation Add Radical Initiator Start->Initiation Reaction Heat and Stir Initiation->Reaction Workup Cool and Quench Reaction->Workup Analysis_Prep Add Internal Standard and Dilute Workup->Analysis_Prep GCMS GC-MS Analysis Analysis_Prep->GCMS Data_Analysis Quantify Products Calculate Rate Constant GCMS->Data_Analysis

References

Synthetic Routes to Functionalized Neophyl Chloride Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized neophyl chloride analogues. This compound and its derivatives are valuable building blocks in organic synthesis and drug discovery, known for their unique reactivity profile stemming from the sterically hindered neopentyl-like structure which disfavors S(_N)2 reactions.[1] This characteristic makes them excellent scaffolds for introducing specific functionalities in the design of novel therapeutic agents and other advanced materials.

This guide outlines synthetic strategies for introducing nitro, amino, and methoxy (B1213986) groups onto the phenyl ring of the this compound backbone. Additionally, a detailed workflow for the synthesis of a key intermediate for the insecticide Etofenprox, which shares a functionalized neophyl-like core structure, is presented as a practical application.

Core Synthetic Strategies

The primary challenge in synthesizing functionalized this compound analogues lies in the incompatibility of many functional groups with the conditions of direct Friedel-Crafts alkylation. For instance, the strongly deactivating nature of the nitro group prevents the direct Friedel-Crafts reaction of nitrobenzene (B124822) with methallyl chloride. Therefore, multi-step synthetic sequences are often required. The main strategies involve:

  • Functionalization of a Precursor Molecule: This approach involves introducing the desired functional group onto a suitable precursor, such as tert-butylbenzene, followed by modification of the tert-butyl group to the 2-chloro-1,1-dimethylethyl moiety.

  • Direct Friedel-Crafts Alkylation of Activated Aromatic Rings: For electron-rich aromatic compounds, such as anisole (B1667542), direct Friedel-Crafts alkylation with methallyl chloride can be a viable route.

  • Interconversion of Functional Groups: Once a functionalized this compound analogue is synthesized, the functional group can be converted to another, for example, the reduction of a nitro group to an amine.

I. Synthesis of p-Nitro-Neophyl Chloride

The synthesis of p-nitro-neophyl chloride is a multi-step process that begins with the nitration of tert-butylbenzene.

Logical Workflow: Synthesis of p-Nitro-Neophyl Chloride

Caption: Synthetic pathway for p-nitro-neophyl chloride.

Experimental Protocols

Step 1: Synthesis of p-Nitro-tert-butylbenzene

This procedure involves the electrophilic nitration of tert-butylbenzene.

  • Materials: tert-Butylbenzene, Nitric acid (90%), Sulfuric acid (conc.).

  • Procedure:

    • To a mixture of 18.5 mL of 90% nitric acid and concentrated sulfuric acid, add 16.9 g (0.10 mole) of 4-tert-butylchlorobenzene dropwise over 10-15 minutes, maintaining the temperature at 15-20°C with stirring.[2]

    • After the addition is complete, allow the mixture to warm to 25°C and maintain this temperature until the initial exothermic reaction subsides.[2]

    • Slowly heat the reaction mixture to 60-65°C and hold at this temperature for 2 hours.[2]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent under reduced pressure and purify the crude product by distillation.

Step 2: Benzylic Bromination of p-Nitro-tert-butylbenzene

This step involves the free-radical bromination of the benzylic methyl group.

  • Materials: p-Nitro-tert-butylbenzene, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), Carbon tetrachloride (or another suitable solvent).

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a light source (e.g., a 300-watt tungsten lamp), dissolve p-nitro-tert-butylbenzene (1 mole) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 moles) and a catalytic amount of a radical initiator.

    • Heat the mixture to reflux under illumination for several hours, monitoring the reaction by TLC.[3]

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1-bromo-2-methyl-2-(4-nitrophenyl)propane.

Step 3: Synthesis of 2-Methyl-2-(4-nitrophenyl)propan-1-ol (B8676259) (p-Nitro-neophyl Alcohol)

The benzylic bromide is hydrolyzed to the corresponding alcohol.

  • Materials: 1-Bromo-2-methyl-2-(4-nitrophenyl)propane, Sodium bicarbonate, Acetone (B3395972)/water mixture.

  • Procedure:

    • Dissolve the crude 1-bromo-2-methyl-2-(4-nitrophenyl)propane in a mixture of acetone and water.

    • Add sodium bicarbonate in excess and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent to yield the crude 2-methyl-2-(4-nitrophenyl)propan-1-ol.

Step 4: Synthesis of 1-Chloro-2-methyl-2-(4-nitrophenyl)propane (p-Nitro-neophyl Chloride)

The final step is the chlorination of the neophyl alcohol.

  • Materials: 2-Methyl-2-(4-nitrophenyl)propan-1-ol, Thionyl chloride (SOCl(_2)), Pyridine (catalytic amount), Dichloromethane (B109758) (or another inert solvent).

  • Procedure:

    • Dissolve 2-methyl-2-(4-nitrophenyl)propan-1-ol in dry dichloromethane under an inert atmosphere.

    • Cool the solution in an ice bath and add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the final product, which can be purified by column chromatography if necessary.

ParameterStep 1: NitrationStep 2: BrominationStep 3: HydrolysisStep 4: Chlorination
Starting Material tert-Butylbenzenep-Nitro-tert-butylbenzene1-Bromo-2-methyl-2-(4-nitrophenyl)propane2-Methyl-2-(4-nitrophenyl)propan-1-ol
Key Reagents HNO(_3), H(_2)SO(_4)NBS, Radical InitiatorNaHCO(_3)SOCl(_2), Pyridine
Solvent -CCl(_4)Acetone/WaterDichloromethane
Temperature 15-65°CRefluxReflux0°C to RT
Reaction Time ~3 hoursSeveral hoursSeveral hoursSeveral hours
Typical Yield Good60-70%[3]Moderate to GoodGood

II. Synthesis of p-Amino-Neophyl Chloride

p-Amino-neophyl chloride can be readily synthesized by the reduction of p-nitro-neophyl chloride.

Logical Workflow: Reduction of p-Nitro-Neophyl Chloride

Caption: Synthesis of p-amino-neophyl chloride.

Experimental Protocol
  • Materials: p-Nitro-neophyl chloride, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.

  • Procedure:

    • In a round-bottom flask, prepare a solution of p-nitro-neophyl chloride (1 equivalent) in a 4:1 mixture of ethanol and water.[4]

    • Add iron powder (10 equivalents) and ammonium chloride (10 equivalents) to the solution.[4]

    • Heat the reaction mixture to 70°C and stir for 1 hour.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite and wash the filter cake with ethyl acetate.[4]

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield p-amino-neophyl chloride.

ParameterValue
Starting Material p-Nitro-neophyl chloride
Key Reagents Iron powder, Ammonium chloride
Solvent Ethanol/Water (4:1)
Temperature 70°C
Reaction Time 1 hour
Typical Yield High

III. Synthesis of p-Methoxy-Neophyl Chloride

The synthesis of p-methoxy-neophyl chloride can be achieved via a direct Friedel-Crafts alkylation of anisole with methallyl chloride.

Logical Workflow: Synthesis of p-Methoxy-Neophyl Chloride

Caption: Synthesis of p-methoxy-neophyl chloride.

Experimental Protocol
  • Materials: Anisole, Methallyl chloride, Anhydrous aluminum chloride (or another Lewis acid), Dichloromethane.

  • Procedure:

    • To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane, add a solution of methallyl chloride (1 equivalent) in dichloromethane dropwise.

    • After stirring for 15 minutes, add a solution of anisole (1 equivalent) in dichloromethane dropwise, keeping the temperature below 5°C.

    • Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • The crude product, a mixture of ortho and para isomers, can be purified by column chromatography to isolate the desired p-methoxy-neophyl chloride.

ParameterValue
Starting Material Anisole, Methallyl Chloride
Key Reagents Anhydrous Aluminum Chloride
Solvent Dichloromethane
Temperature 0°C to RT
Reaction Time Several hours
Typical Yield Moderate to Good (for the para isomer)

IV. Application Example: Synthesis of an Etofenprox Intermediate

Etofenprox is a non-ester pyrethroid insecticide. A key intermediate in its synthesis is 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (B1198556), which shares a structural resemblance to a functionalized neophyl alcohol.[5][6]

Workflow: Synthesis of Etofenprox

Caption: Synthetic workflow for the insecticide Etofenprox.

Experimental Protocols

Step 1: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

This protocol describes the reduction of the corresponding ethyl ester.

  • Materials: Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate, Potassium borohydride (B1222165) (KBH(_4)), Lithium chloride (LiCl), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in ethanol.[5]

    • Add potassium borohydride (2 equivalents) and lithium chloride (1 equivalent).[7]

    • Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours, monitoring the reaction by TLC.[5]

    • Cool the reaction mixture and add 3 M hydrochloric acid with stirring.[7]

    • Add water and recover the ethanol under reduced pressure.[7]

    • Extract the aqueous residue with dichloromethane.[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.[5][7]

Step 2: Synthesis of Etofenprox

This step involves the etherification of the alcohol with 3-phenoxybenzyl chloride.

  • Materials: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, 3-Phenoxybenzyl chloride, a base (e.g., KOH), a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Acetonitrile.

  • Procedure:

    • To a solution of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in acetonitrile, add the base and the phase-transfer catalyst.

    • Add 3-phenoxybenzyl chloride and stir the mixture at an appropriate temperature until the reaction is complete.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain Etofenprox.

ParameterStep 1: ReductionStep 2: Etherification
Starting Material Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
Key Reagents KBH(_4), LiCl3-Phenoxybenzyl chloride, Base, Phase-transfer catalyst
Solvent EthanolAcetonitrile
Temperature 60°CVaries
Reaction Time 3-8 hoursVaries
Typical Yield 80-90%[5]Good

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all chemicals should be understood before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of neophyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Reaction Temperature: The reaction temperature significantly impacts the yield. A run conducted at 10–15°C resulted in a 53% yield, whereas maintaining the temperature at 20°C produced a yield of 70–73%.[1]Maintain a constant reaction temperature of 20°C using a water bath.[1]
Incomplete Reaction: Insufficient reaction time can lead to lower yields.The addition of methallyl chloride should be performed dropwise over a period of 12 hours, followed by continued vigorous stirring.[1]
Loss During Workup: Improper workup can lead to product loss. It is crucial to thoroughly remove the sulfuric acid catalyst.Wash the benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus.[1]
Formation of Side Products p-Di(chloro-tert-butyl)benzene: This dialkylation product can form, reducing the yield of the desired mono-alkylated product.[1]Use a large excess of benzene relative to methallyl chloride to favor monoalkylation. The referenced procedure uses a significant molar excess of benzene.[1]
Carbocation Rearrangement: While this compound synthesis from methallyl chloride and benzene is designed to produce the desired product, other Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to isomeric impurities.For this specific synthesis, the reaction conditions are optimized to favor the formation of the tertiary carbocation leading to this compound. For other alkylations, using an alkylating agent that forms a stable carbocation or using Friedel-Crafts acylation followed by reduction can avoid rearrangements.[2][3]
Purification Challenges Residual Acid: Any remaining sulfuric acid can cause decomposition of the product during distillation.Ensure complete removal of the acid by thorough washing with water during the workup.[1]
High-Boiling Impurities: The presence of dialkylated byproducts can complicate purification by distillation.Use a Vigreux column for fractional distillation under reduced pressure to effectively separate this compound from higher-boiling impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound using the sulfuric acid-catalyzed alkylation of benzene with methallyl chloride?

A1: Following the established protocol, a yield of 70–73% of this compound can be expected.[1]

Q2: What is the primary side product in this reaction, and how can its formation be minimized?

A2: The main side product is p-di(chloro-tert-butyl)benzene.[1] Its formation is a result of polyalkylation, which can be minimized by using a large excess of benzene in the reaction mixture.[2]

Q3: How critical is the reaction temperature?

A3: The reaction temperature is a critical parameter. Maintaining the temperature at 20°C is recommended for optimal yield. A lower temperature of 10-15°C has been shown to result in a significantly lower yield of 53%.[1]

Q4: Why is vigorous stirring important during the reaction?

A4: Vigorous stirring is necessary to ensure proper mixing of the reactants and the catalyst, which is crucial for the reaction to proceed efficiently and to help maintain a constant temperature throughout the reaction mixture.[1]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, other methods include the reaction of neophyl alcohol with thionyl chloride and the free radical halogenation of tert-butylbenzene.[4] However, the Friedel-Crafts alkylation of benzene with methallyl chloride is a common method for large-scale preparation.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure published in Organic Syntheses.[1]

Materials:

  • Benzene (purified)

  • Methallyl chloride (redistilled)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • 1-liter separatory funnel

  • Distillation apparatus with a 40-cm Vigreux column

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g (570 ml, 6.4 moles) of purified benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.

  • Cool the mixture to 20°C using a water bath.

  • With vigorous stirring, add 201 g (219 ml, 2.22 moles) of methallyl chloride dropwise over a 12-hour period, maintaining the temperature at 20°C.

  • After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel and remove the sulfuric acid layer.

  • Wash the benzene layer with four 200-ml portions of distilled water, ensuring the final wash is neutral to litmus.

  • Dry the colorless benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. The fraction boiling at 97–98°C /10 mm is this compound.

Visualizing the Process

To aid in understanding the experimental workflow and reaction mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Benzene and Sulfuric Acid cool Cool to 20°C start->cool add Add Methallyl Chloride (12 hours, 20°C) cool->add stir Vigorous Stirring separate Separate Sulfuric Acid Layer add->separate wash Wash with Water (4x) separate->wash dry Dry with Sodium Sulfate wash->dry distill_benzene Remove Benzene (Reduced Pressure) dry->distill_benzene distill_product Fractional Distillation of Product distill_benzene->distill_product end This compound distill_product->end Yield: 70-73% G cluster_main Main Reaction cluster_side Side Reaction (Polyalkylation) Benzene Benzene This compound This compound Benzene->this compound + Methallyl Chloride (H₂SO₄) p-Di(chloro-tert-butyl)benzene p-Di(chloro-tert-butyl)benzene This compound->p-Di(chloro-tert-butyl)benzene + Methallyl Chloride (H₂SO₄)

References

common side products in neophyl chloride synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of neophyl chloride. The primary focus is on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products when synthesizing this compound from neophyl alcohol?

The synthesis of this compound from neophyl alcohol is susceptible to carbocation rearrangement, especially under conditions that favor an Sₙ1 (substitution nucleophilic unimolecular) mechanism. The main side product is the rearranged isomer, 2-chloro-2-methyl-1-phenylpropane . In some cases, elimination reactions can also occur, leading to alkene impurities.

Q2: What is the mechanism behind the formation of the rearranged side product?

The formation of the rearranged product is driven by the relative stability of carbocation intermediates.[1][2]

  • Protonation & Loss of Water: The hydroxyl group of neophyl alcohol is protonated by an acid, forming a good leaving group (water). Its departure generates a primary (1°) carbocation.

  • Carbocation Rearrangement: Primary carbocations are highly unstable. To achieve a more stable state, a methyl group from the adjacent quaternary carbon migrates with its electron pair to the positively charged carbon. This is known as a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement).

  • Formation of a Stable Intermediate: This rearrangement transforms the unstable primary carbocation into a much more stable tertiary (3°) benzylic carbocation.

  • Nucleophilic Attack: A chloride ion then attacks this stable tertiary carbocation, forming the rearranged final product, 2-chloro-2-methyl-1-phenylpropane, instead of the desired this compound.

Q3: How can carbocation rearrangement be avoided during the synthesis?

To prevent rearrangement, it is crucial to use synthetic methods that avoid the formation of a "free" carbocation intermediate.[3] Conditions that favor an Sₙ2 (substitution nucleophilic bimolecular) or Sₙi (substitution nucleophilic internal) mechanism are ideal.

  • Use of Thionyl Chloride (SOCl₂): This is a common and effective reagent.[4] It reacts with the alcohol to form a chlorosulfite intermediate. The chloride can then be delivered from the intermediate itself (Sₙi) or attacked by an external chloride ion (Sₙ2), bypassing the formation of a discrete carbocation. The addition of a base like pyridine (B92270) can further promote the Sₙ2 pathway.[5][6]

  • Use of HCl in a Dipolar Aprotic Solvent: A study has shown that using hydrogen chloride in a solvent like hexamethylphosphoric triamide (HMPT) can produce this compound with good yields and without rearrangement products, as the solvent environment favors the Sₙ2 mechanism.[7]

Q4: Are there alternative synthesis routes that avoid rearrangement issues altogether?

Yes. A reliable method for large-scale synthesis is the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride, using sulfuric acid as a catalyst.[8] This reaction proceeds via a different mechanism that directly forms the desired neophyl skeleton. However, this method can produce its own side products, such as p-di(chloro-tert-butyl)benzene, from double alkylation of the benzene ring.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound from neophyl alcohol.

Problem Probable Cause(s) Recommended Solution(s)
High percentage of rearranged isomer (2-chloro-2-methyl-1-phenylpropane) in the final product. The reaction conditions promoted an Sₙ1 mechanism, leading to carbocation formation and subsequent rearrangement. This is common when using strong protic acids like concentrated HCl alone.1. Switch to a chlorinating agent that favors an Sₙ2/Sₙi pathway, such as thionyl chloride (SOCl₂), preferably with pyridine.[4][5]2. Lower the reaction temperature to disfavor the energy-intensive carbocation formation and rearrangement pathways.[9]3. Consider an alternative solvent system, such as HCl in HMPT, which has been shown to prevent rearrangement.[7]
Low yield with significant unreacted neophyl alcohol remaining. 1. Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.2. Deactivation of the reagent due to the presence of water.1. Ensure all glassware is flame-dried and reagents are anhydrous.2. Increase the stoichiometry of the chlorinating agent (e.g., use a 1.5 to 2-fold excess of SOCl₂).3. Increase the reaction time or moderately increase the temperature, while monitoring for the formation of elimination byproducts.
Presence of alkene impurities in the product mixture. Elimination (E1) is competing with the substitution (Sₙ1) reaction. This is more likely at higher temperatures.1. Run the reaction at a lower temperature.2. Use a reagent system less prone to causing elimination. The SOCl₂/pyridine system is generally effective at minimizing elimination.
Difficulty in purifying the final product. The boiling points of this compound and the rearranged isomer are very close, making separation by simple distillation difficult.1. Optimize the reaction to prevent the formation of the side product in the first place.2. If separation is necessary, use fractional distillation with a high-efficiency column (e.g., a Vigreux column).[8]3. For small-scale purification, preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel may be effective.
Experimental Protocols
Protocol 1: Synthesis from Neophyl Alcohol via Thionyl Chloride (Rearrangement Avoidance)

This method is adapted from established procedures for converting primary alcohols to chlorides while minimizing carbocation rearrangement.[4][6]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a scrubber with NaOH solution), and a dropping funnel, place neophyl alcohol (1 equivalent). Dissolve it in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or use neat conditions.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Add anhydrous pyridine (1.2 equivalents) to the flask. Subsequently, add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, 1M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis from Benzene via Friedel-Crafts Alkylation

This procedure is based on the reliable method published in Organic Syntheses.[8]

  • Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 ml) of benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.

  • Cooling: Cool the mixture to 20 °C using a water bath.

  • Reagent Addition: Add 201 g (219 ml) of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and keeping the temperature at 20 °C.

  • Reaction: After addition, continue stirring the amber-colored mixture for an additional 12 hours.

  • Work-up: Transfer the reaction mixture to a 1-liter separatory funnel and remove the lower sulfuric acid layer.

  • Washing: Wash the remaining benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus.[8]

  • Drying and Concentration: Dry the colorless benzene solution with anhydrous sodium sulfate, filter, and transfer to a 1-liter distilling flask. Remove the benzene by distillation under reduced pressure (approx. 45 mm).

  • Purification: Distill the liquid residue through a 40-cm Vigreux column under reduced pressure. The this compound product typically boils at 97–98 °C / 10 mm Hg, with an expected yield of 70–73%.[8]

Visualizations

ReactionPathways Figure 1: Synthesis of this compound from Neophyl Alcohol cluster_SN1 Undesired Sₙ1 Pathway NeophylOH Neophyl Alcohol ProtonatedOH Protonated Alcohol (R-OH2+) NeophylOH->ProtonatedOH + H+ NeophylCl This compound (Desired Product) NeophylOH->NeophylCl Favored Pathway SOCl2_Path SOCl2 / Pyridine (Sₙ2 / Sₙi Pathway) PrimaryCarbocation Primary (1°) Carbocation (Unstable) ProtonatedOH->PrimaryCarbocation - H₂O (Sₙ1 Path) TertiaryCarbocation Tertiary (3°) Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift (Rearrangement) RearrangedCl Rearranged Chloride (Side Product) TertiaryCarbocation->RearrangedCl + Cl⁻

Caption: Reaction pathways for the conversion of neophyl alcohol to this compound.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for this compound Synthesis Start Analysis Shows Poor Yield or Purity CheckRearrangement Major Peak is Rearranged Isomer? Start->CheckRearrangement CheckAlcohol Significant Unreacted Alcohol Present? CheckRearrangement->CheckAlcohol No CauseSN1 Cause: Sₙ1 Conditions (e.g., strong acid) CheckRearrangement->CauseSN1 Yes CheckAlkene Alkene Impurities Detected? CheckAlcohol->CheckAlkene No CauseIncomplete Cause: Incomplete Reaction or Presence of Water CheckAlcohol->CauseIncomplete Yes CauseElimination Cause: E1 Elimination (High Temperature) CheckAlkene->CauseElimination Yes End Proceed to Optimized Purification CheckAlkene->End No SolutionSN1 Solution: 1. Use SOCl₂/Pyridine 2. Lower Temperature CauseSN1->SolutionSN1 SolutionSN1->End SolutionIncomplete Solution: 1. Ensure Anhydrous Cond. 2. Increase Reagent Stoich. 3. Increase Reaction Time CauseIncomplete->SolutionIncomplete SolutionIncomplete->End SolutionElimination Solution: 1. Lower Reaction Temp. 2. Use Sₙ2-favoring Reagents CauseElimination->SolutionElimination SolutionElimination->End

Caption: Decision workflow for troubleshooting common issues in this compound synthesis.

References

troubleshooting failed Grignard reaction with neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Grignard reactions, specifically focusing on the use of neophyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound fails to initiate. What should I do?

A1: Reaction initiation is the most common failure point. Several factors can prevent the reaction from starting:

  • Magnesium Surface Passivation: The magnesium turnings are likely coated with a layer of magnesium oxide, which prevents reaction.[1][2] You must activate the surface.

    • Mechanical Activation: Before assembly, crush the magnesium turnings in a mortar and pestle to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the reaction flask with the magnesium.[3][4][5] Gently warm the flask under an inert atmosphere until purple iodine vapors are seen. The color will fade as the iodine reacts with the magnesium surface. Alternatively, a small amount of 1,2-dibromoethane (B42909) can be used as an effective initiator.[4]

  • Presence of Water: Grignard reagents are extremely strong bases and are readily destroyed by even trace amounts of water.[6]

    • Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled while hot, then cooled under a stream of dry inert gas (Nitrogen or Argon).[1][3]

    • Use anhydrous solvents. Ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[7]

    • Ensure the this compound starting material is anhydrous.[4][7]

  • Sluggish Reactivity: While this compound is a primary halide, its steric bulk can make initiation sluggish. After adding a small amount of your this compound solution to the activated magnesium, gentle heating with a heat gun may be necessary to start the reaction.[3] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.

Q2: The reaction initiated, but my final yield is very low. What are the likely causes?

A2: Low yields can result from incomplete reaction or side reactions.

  • Poor Reagent Quality: Using old or dull-colored magnesium turnings can lead to incomplete conversion.[1][3] Always use fresh, shiny magnesium.

  • Suboptimal Temperature Control: Overheating during the addition of this compound can promote side reactions.[3] It is often best to add the halide solution at a rate that maintains a gentle reflux without external heating.

  • Premature Quenching: Ensure the reaction goes to completion. After the addition is complete, stirring for an additional period (e.g., 1-4 hours) at room temperature or gentle reflux can maximize the formation of the Grignard reagent.[8]

  • Side Reactions: The primary cause of yield loss is often the formation of byproducts. See Q3 for details on the main side reaction, Wurtz coupling.

Q3: I have identified a significant amount of a homocoupled dimer (1,1,4,4-tetramethyl-2,3-diphenylbutane) in my product mixture. How can I prevent this Wurtz coupling?

A3: The formation of a dimer is due to the Wurtz coupling side reaction, where the newly formed Grignard reagent attacks a molecule of unreacted this compound.[2][9] This is a major side reaction for many primary halides.[3]

  • Slow Addition: This is the most critical factor. Add the this compound solution dropwise to the magnesium suspension.[5] This maintains a low concentration of the halide in the flask, minimizing the chance it will react with the Grignard reagent instead of the magnesium.

  • Solvent Choice: The choice of solvent can significantly influence the rate of Wurtz coupling. For reactive halides, 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O) have been shown to suppress Wurtz coupling more effectively than Tetrahydrofuran (THF).[2][5]

  • Temperature: Maintain a controlled temperature during the addition. For some systems, lower temperatures can favor Grignard formation over coupling.

Q4: Is this compound a problematic substrate for Grignard reactions?

A4: this compound has unique structural features that present both advantages and challenges.

  • Resistance to SN2: The significant steric hindrance from the tertiary butyl group makes SN2 reactions, including the Wurtz coupling side reaction, highly unlikely compared to less hindered primary halides.[10] This is a major advantage.

  • Inability to Undergo β-Hydride Elimination: Neophyl Grignard reagents lack hydrogen atoms on the beta-carbon, meaning the common decomposition pathway of β-hydride elimination cannot occur.[10][11][12] This contributes to the stability of the resulting Grignard reagent.

  • Sluggish Formation: The same steric hindrance that prevents side reactions can sometimes make the initial reaction with the magnesium surface slower than for other primary halides. Proper magnesium activation is key.

Q5: My Grignard reagent solution is cloudy and black. Is this normal?

A5: A cloudy, grey, or black appearance is typical for a Grignard reagent solution and indicates its formation.[3] However, prolonged heating (e.g., refluxing for many hours) can sometimes lead to decomposition and a darker color, which may negatively impact yield.[3] The reaction is generally complete once most of the magnesium has been consumed.

Data Summary

Table 1: Effect of Solvent on Benzyl (B1604629) Chloride Grignard Reaction with 2-Butanone

Solvent Product to Wurtz Byproduct Ratio Isolated Yield of Alcohol Product (%) [a]
Diethyl Ether (Et₂O) 90 : 10 94
Tetrahydrofuran (THF) 30 : 70 27
2-Methyltetrahydrofuran (2-MeTHF) 90 : 10 92

Data sourced from studies on benzyl Grignard reactions, which are prone to Wurtz coupling.[2][5] [a] Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone.[5]

Experimental Protocols

Protocol 1: General Procedure for the Formation of Neophylmagnesium Chloride

This protocol outlines a standard lab-scale synthesis with an emphasis on minimizing side reactions.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • This compound (1.0 eq)

  • Anhydrous Diethyl Ether (or 2-MeTHF)

  • Electrophile (e.g., ketone, aldehyde)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium, then fades in color. Allow the flask to cool to room temperature.[5]

  • Initiation: Add a small portion (approx. 10%) of the this compound (dissolved in anhydrous ether) to the activated magnesium via the dropping funnel. The reaction should initiate, evidenced by bubbling at the magnesium surface, a gentle reflux, and the formation of a grey, cloudy solution.[5][8] If it does not start, gently warm the flask.

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, controllable reflux. Use a water bath to manage the exotherm if necessary.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile in anhydrous ether dropwise.

  • Quenching: After the addition of the electrophile is complete and the reaction is stirred for an appropriate time, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting a failed reaction.

Troubleshooting_Workflow Start Start: Low or No Product Initiation_Check Did the reaction initiate? (Bubbling, color change, exotherm) Start->Initiation_Check Yield_Check Was yield low despite initiation? Initiation_Check->Yield_Check Yes Cause_Activation Cause: Poor Mg Activation Initiation_Check->Cause_Activation No Cause_Moisture Cause: Moisture in System Initiation_Check->Cause_Moisture No Side_Product_Check Significant byproduct observed? (e.g., Wurtz dimer) Yield_Check->Side_Product_Check Yes Cause_Purity Cause: Impure Reagents Yield_Check->Cause_Purity No Cause_Temp Cause: Temperature Too High Side_Product_Check->Cause_Temp Yes Cause_Addition Cause: Halide Addition Too Fast Side_Product_Check->Cause_Addition Yes Success Successful Reaction Side_Product_Check->Success No Solve_Activation Solution: - Crush Mg turnings - Use Iodine or DBE initiator Cause_Activation->Solve_Activation Solve_Moisture Solution: - Flame-dry glassware - Use anhydrous solvent Cause_Moisture->Solve_Moisture Solve_Temp Solution: - Use ice bath during addition - Maintain gentle reflux Cause_Temp->Solve_Temp Solve_Addition Solution: - Add halide dropwise - Use dilute solution Cause_Addition->Solve_Addition Solve_Purity Solution: - Use fresh Mg - Purify/dry halide Cause_Purity->Solve_Purity Reaction_Pathways Reactants Neophyl-Cl + Mg Grignard Neophyl-MgCl (Desired Grignard Reagent) Reactants->Grignard Desired Pathway Wurtz_Reactants Neophyl-MgCl + Neophyl-Cl Wurtz_Product Neophyl-Neophyl (Wurtz Coupling Byproduct) Wurtz_Reactants->Wurtz_Product Side Reaction Condition1 Slow Addition Low [Neophyl-Cl] Condition1->Reactants Condition2 Fast Addition High [Neophyl-Cl] Condition2->Wurtz_Reactants

References

Technical Support Center: Optimizing Neophyl Chloride Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for neophyl chloride alkylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its alkylation reactions challenging?

A1: this compound, or (2-chloro-1,1-dimethylethyl)benzene, is a halogenated organic compound.[1] Its structure presents unique challenges in nucleophilic substitution reactions. As a neopentyl halide, it is subject to the "neopentyl effect," where significant steric hindrance from the bulky tert-butyl group on the beta-carbon makes backside attack for an SN2 reaction highly unlikely.[2] Furthermore, the absence of hydrogen atoms on the beta-carbon prevents β-hydride elimination pathways.[2] These factors mean that typical substitution and elimination reactions are resisted, requiring carefully optimized conditions.

Q2: What is the most common method for synthesizing this compound?

A2: The most common and large-scale method is the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride, using a strong acid like concentrated sulfuric acid as a catalyst.[2][3] This reaction is an example of an electrophilic aromatic substitution.[2]

Q3: What are the primary side reactions to consider during the synthesis and subsequent alkylation reactions of this compound?

A3: During the synthesis of this compound from benzene, polyalkylation is a significant side reaction, leading to the formation of products like p-di(chloro-tert-butyl)benzene.[3][4] This occurs because the initial product is often more nucleophilic than the starting benzene. Using a large excess of benzene can help minimize this.[5] In subsequent alkylations using this compound, carbocation rearrangements, a common issue in Friedel-Crafts reactions, must be considered, although the neophyl group itself is structured to resist common rearrangement pathways.[2][6]

Q4: What catalysts are typically used in Friedel-Crafts alkylations involving this compound?

A4: For the synthesis of this compound itself, concentrated sulfuric acid is a common catalyst.[3] For subsequent alkylation reactions (Friedel-Crafts type), strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are typically employed to activate the alkyl halide.[7][8]

Q5: How critical is the workup procedure in the synthesis of this compound?

A5: The workup is extremely critical. When using a strong acid catalyst like sulfuric acid, it is essential to thoroughly wash the reaction mixture with water to completely remove the acid.[3] Any residual acid can lead to side reactions and impurities in the final product. The final washing should be neutral to litmus.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound alkylation experiments.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can become deactivated.- Ensure the catalyst is anhydrous and handled under an inert atmosphere.- Use a fresh batch of catalyst for the reaction.
2. Incorrect Reaction Temperature: The reaction rate is highly dependent on temperature. Too low, and the activation energy isn't met; too high, and side reactions or decomposition can occur.- For the synthesis of this compound, maintain a temperature of 10-20°C.[3]- For subsequent reactions, optimize the temperature. For Grignard formation, preferred temperatures are between -10°C and 0°C.[9]
3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Increase the reaction time if starting material is still present.
Formation of Multiple Products (Polyalkylation) The mono-alkylated product is more reactive than the starting aromatic ring, leading to further alkylation.[4][10]- Use a large excess of the aromatic substrate (e.g., benzene) relative to the this compound. This increases the probability that the electrophile will react with the starting material rather than the product.[5]
Formation of Isomeric Byproducts (Rearrangement) Although less common with the neophyl group itself, the carbocation intermediate formed during Friedel-Crafts alkylations can undergo rearrangement to a more stable carbocation.[6][11]- To avoid rearrangements entirely, consider an alternative synthetic route: perform a Friedel-Crafts acylation , which proceeds via a resonance-stabilized acylium ion that does not rearrange, followed by a reduction step (e.g., Clemmensen or Wolff-Kishner) to yield the desired alkylbenzene.[5][6]
Product Decomposition during Distillation This compound can decompose at its atmospheric boiling point (~221°C).[12]- Purify the final product using vacuum distillation to lower the boiling point. A boiling point of 97–98°C at 10 mm Hg has been reported.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Synthesis of this compound

ParameterConditionYieldReference
Reactants Benzene, Methallyl Chloride[3]
Catalyst Concentrated Sulfuric Acid[3]
Temperature 20°C70-73%[3]
Temperature 10-15°C53%[3]
Addition Time 12 hours (at 20°C)70-73%[3]
Addition Time 1 hour (at 10-15°C)53%[3]

Table 2: Summary of Conditions for Grignard Reagent Formation from this compound

ParameterConditionReference
Reactants This compound, Magnesium[9]
Solvent Tetrahydrofuran (THF) / Toluene mixture (preferred)[9]
Optional Catalyst Cuprous Chloride (Cu₂Cl₂)[9]
Catalyst Ratio Mole ratio Cu₂Cl₂:Grignard from 1:8 to 1:2 (preferred)[9]
Temperature -23°C to 10°C[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene [3]

This protocol is based on the procedure published in Organic Syntheses.

  • Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (6.4 moles) of benzene and 34.6 g of concentrated sulfuric acid.

  • Cooling: Cool the mixture to 20°C using a water bath.

  • Addition: While stirring vigorously, add 201 g (2.22 moles) of methallyl chloride dropwise from the dropping funnel over a period of 12 hours. Maintain the temperature at 20°C throughout the addition.

  • Stirring: After the addition is complete, continue stirring for an additional hour.

  • Work-up (Quenching): Transfer the reaction mixture to a 1-liter separatory funnel and carefully remove the lower sulfuric acid layer.

  • Washing: Wash the remaining benzene solution with four 200 ml portions of distilled water. The final washing should be neutral to litmus. This step is critical to remove all traces of acid.

  • Drying: Dry the benzene solution with anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and transfer it to a 1-liter distilling flask. Remove the bulk of the benzene by distillation under reduced pressure (approx. 45 mm Hg).

  • Purification: Pour the liquid residue into a 500 ml flask and distill through a 40-cm Vigreux column under reduced pressure. The this compound product typically boils at 97–98°C / 10 mm Hg.

Protocol 2: General Procedure for Alkylation using a Neophyl Grignard Reagent [9]

This protocol outlines the formation of a Grignard reagent and its subsequent use.

  • Setup: Place magnesium turnings (1 equivalent) and an inert solvent such as a tetrahydrofuran/toluene mixture into a dry, three-necked reaction flask equipped with a reflux condenser, thermometer, addition funnel, and stirrer under an inert atmosphere (e.g., nitrogen).

  • Grignard Formation: Add a solution of this compound (1 equivalent) in the same solvent dropwise via the addition funnel. Gentle reflux should be maintained during the addition. After the addition is complete, continue to reflux for one hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the reaction mass to the desired temperature (e.g., -10°C to 0°C).

  • Electrophile Addition: Slowly add the electrophile (e.g., an acyl chloride, 1 equivalent) to the reaction mass while maintaining the low temperature.

  • Warming: After the addition is complete, allow the reaction mass to warm to the desired reaction temperature (e.g., room temperature or gentle heating) and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Benzene + Methallyl Chloride mix Mix & Cool to 20°C reactants->mix catalyst Conc. H₂SO₄ catalyst->mix add Add Methallyl Chloride (12 hrs @ 20°C) mix->add stir Stir (1 hr) add->stir separate Separate H₂SO₄ Layer stir->separate wash Wash with H₂O (until neutral) separate->wash dry Dry (Na₂SO₄) wash->dry distill Vacuum Distillation dry->distill product Pure Neophyl Chloride distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshoot start Problem: Low Product Yield cause1 Is the catalyst fresh & anhydrous? start->cause1 cause2 Was the temperature controlled correctly? cause1->cause2 Yes sol1 Solution: Use fresh, dry catalyst under inert atmosphere. cause1->sol1 No cause3 Was the reaction time sufficient? cause2->cause3 Yes sol2 Solution: Optimize & strictly maintain temperature. cause2->sol2 No sol3 Solution: Monitor by TLC/GC and extend time. cause3->sol3 No no_sol Contact Technical Support cause3->no_sol Yes

Caption: Troubleshooting logic for low reaction yield.

pathway benzene Benzene desired Mono-alkylated Product benzene->desired Reaction 1 (Desired) neophyl_cl Neophyl-Cl (Electrophile) neophyl_cl->desired side Poly-alkylated Side Product neophyl_cl->side desired->side Reaction 2 (Side Reaction)

Caption: Competing reaction pathways leading to polyalkylation.

References

purification challenges with neophyl chloride and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of neophyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: I performed the synthesis of this compound following the standard Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride, but my yield is significantly lower than the reported 70-73%. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors related to reaction conditions and work-up procedures. Below is a summary of potential causes and solutions.

Potential Causes & Solutions for Low Yield

CauseRecommended SolutionExpected Outcome
Reaction Temperature Maintain the reaction temperature strictly at 20°C during the addition of methallyl chloride. A run conducted at 10-15°C showed a decreased yield of 53%.[1]Optimal temperature control minimizes side reactions and favors the formation of the desired product.
Reaction Time Ensure the dropwise addition of methallyl chloride occurs over 12 hours, followed by an additional 12 hours of stirring.[1] Shorter reaction times can lead to incomplete conversion.Sufficient reaction time ensures the reaction proceeds to completion, maximizing the conversion of starting materials.
Incomplete Acid Removal Thoroughly wash the benzene solution with water until the final washing is neutral to litmus (B1172312) paper.[1] Residual sulfuric acid can catalyze side reactions and product decomposition.Complete removal of the acid catalyst prevents unwanted side reactions during workup and distillation.
Loss During Work-up Minimize transfers between glassware and ensure complete extraction of the product from the aqueous layer. Rinse all glassware with the extraction solvent to recover any residual product.Careful handling and thorough extraction procedures will minimize mechanical losses of the product.
Impure Reagents Use purified benzene and redistilled methallyl chloride. Impurities in the starting materials can interfere with the reaction.[1]High-purity reagents ensure a cleaner reaction with fewer side products, leading to a higher yield of the desired product.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude this compound shows significant impurities by NMR and GC-MS analysis. What are the likely side products and how can I remove them?

A: The primary impurity in the synthesis of this compound is p-di(chloro-tert-butyl)benzene, formed from a second alkylation of the benzene ring.[1] Other potential impurities include unreacted starting materials and other isomeric products.

Common Impurities and Purification Strategies

ImpurityIdentificationPurification Method
p-di(chloro-tert-butyl)benzeneSolid at room temperature. Can be identified by its distinct signals in ¹H and ¹³C NMR.Recrystallization: This is the most effective method for removing this solid impurity. A detailed protocol is provided below.[1]
Unreacted BenzeneLow boiling point. Detected by GC-MS and a characteristic singlet around 7.32 ppm in ¹H NMR.Distillation: Easily removed during the initial distillation to remove the benzene solvent under reduced pressure.[1]
Unreacted Methallyl ChlorideVolatile liquid. Can be detected by GC-MS.Distillation: Removed along with benzene during the initial distillation step.[1]

A general workflow for the purification of this compound is illustrated below.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Acid Removal (Washing) Acid Removal (Washing) Crude Reaction Mixture->Acid Removal (Washing) Quench with water Drying Drying Acid Removal (Washing)->Drying Dry with Na₂SO₄ Solvent Removal (Distillation) Solvent Removal (Distillation) Drying->Solvent Removal (Distillation) Remove Benzene Vacuum Distillation Vacuum Distillation Solvent Removal (Distillation)->Vacuum Distillation Isolate Product Recrystallization (optional) Recrystallization (optional) Vacuum Distillation->Recrystallization (optional) Remove solid impurities Pure this compound Pure this compound Vacuum Distillation->Pure this compound Recrystallization (optional)->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Issue 3: Difficulty with Vacuum Distillation

Q: I am having trouble with the vacuum distillation of this compound. The product seems to be decomposing, or I am not getting a clear separation. What should I do?

A: Successful vacuum distillation of this compound requires careful control of pressure and temperature to avoid decomposition.

Troubleshooting Vacuum Distillation

ProblemPotential CauseSolution
Product Decomposition (darkening of the liquid) Distillation temperature is too high.Lower the pressure to decrease the boiling point. This compound should distill at 97-98°C at 10 mm Hg.[1] Ensure the heating mantle is not set too high.
Bumping/Uncontrolled Boiling Lack of smooth boiling.Use a magnetic stir bar or boiling chips in the distillation flask. Ensure the flask is not more than two-thirds full.
Poor Separation Inefficient distillation column or fluctuating vacuum.Use a Vigreux column of at least 40 cm for better separation.[1] Ensure all joints are well-sealed and the vacuum pump is functioning correctly.
No Product Distilling Vacuum is too high for the temperature, or there is a leak in the system.Check the vacuum level and ensure it is appropriate for the desired boiling point. Check all connections for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with this compound and its starting materials?

A: Both this compound and methallyl chloride are hazardous chemicals that require careful handling in a well-ventilated fume hood.

Safety Precautions

ChemicalHazardsRecommended PPEHandling and Storage
This compound Skin, eye, and respiratory irritant.[2]Safety goggles, chemical-resistant gloves, lab coat.Handle in a fume hood. Store in a tightly closed container in a cool, dry, well-ventilated area.[2]
Methallyl Chloride Highly flammable liquid and vapor. Lachrymator.[3]Safety goggles, flame-retardant lab coat, chemical-resistant gloves.Handle in a fume hood away from ignition sources. Store in a flammables cabinet.[4]
Concentrated Sulfuric Acid Severe skin and eye burns.Safety goggles, face shield, acid-resistant gloves, and apron.Always add acid to water, never the other way around. Handle in a fume hood.
Benzene Flammable, carcinogen, toxic.Safety goggles, chemical-resistant gloves, lab coat.Handle in a fume hood with appropriate engineering controls.

Q2: How do I perform a recrystallization to remove p-di(chloro-tert-butyl)benzene?

A: If your crude product contains a significant amount of the solid impurity p-di(chloro-tert-butyl)benzene, recrystallization of the distillation residue can be performed.

Experimental Protocol: Recrystallization of p-di(chloro-tert-butyl)benzene

  • Dissolution: Take the residue from the distillation of this compound and dissolve it in a minimal amount of ether.

  • Decolorization: Treat the solution with activated carbon to remove colored impurities.

  • Filtration: Filter the solution to remove the activated carbon.

  • Evaporation: Evaporate the ether to obtain the crude solid.

  • Recrystallization: Recrystallize the solid from approximately 25 mL of 95% ethanol (B145695) for every 10 g of solid.[1]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Q3: What analytical techniques are best for assessing the purity of my this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment.

Analytical Techniques for Purity Assessment

TechniqueInformation Provided
¹H and ¹³C NMR Provides structural confirmation and information on the presence of impurities. The ¹H NMR spectrum of pure this compound is relatively simple and characteristic.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for detecting and identifying volatile impurities, even at low levels. It can quantify the purity of the sample.
Refractive Index A quick method to check the purity of the distilled fractions. The refractive index of pure this compound is nD20 1.5250.[1]

¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons
~3.6Singlet2H-CH₂Cl
~1.4Singlet6H-C(CH₃)₂

Q4: I am observing an emulsion during the aqueous work-up. How can I break it?

A: Emulsions can form during the washing steps, especially if vigorous shaking is employed.

Troubleshooting Emulsions

SolutionProcedure
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.
Filtration through Celite Filter the entire mixture through a pad of Celite. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.
Patience Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
Gentle Swirling In subsequent extractions, use gentle swirling instead of vigorous shaking to mix the layers.

Below is a logical diagram for troubleshooting emulsion formation.

Emulsion Observed Emulsion Observed Add Brine Add Brine Emulsion Observed->Add Brine First Step Gentle Swirling Gentle Swirling Emulsion Observed->Gentle Swirling Preventative Measure (for next time) Allow to Stand Allow to Stand Add Brine->Allow to Stand If unsuccessful Separation Achieved Separation Achieved Add Brine->Separation Achieved If successful Filter through Celite Filter through Celite Allow to Stand->Filter through Celite If unsuccessful Allow to Stand->Separation Achieved If successful Filter through Celite->Separation Achieved If successful Problem Persists Problem Persists Filter through Celite->Problem Persists If unsuccessful

Caption: Troubleshooting workflow for emulsion formation during work-up.

References

why is my neophyl chloride reaction not going to completion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of neophyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction not going to completion or giving a low yield?

A1: Several factors can contribute to an incomplete reaction or low yield in this compound synthesis. These include:

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. For the sulfuric acid-catalyzed reaction of benzene (B151609) and methallyl chloride, maintaining the temperature at 20°C is crucial. A run conducted at a lower temperature (10-15°C) resulted in a significantly lower yield of 53%.[1]

  • Insufficient Reaction Time: The reaction requires adequate time for completion. The established protocol suggests a 12-hour addition of methallyl chloride followed by an additional 12 hours of stirring.[1] A shorter reaction time can lead to incomplete conversion.

  • Impure Reagents: The purity of starting materials is critical. Benzene should be purified by washing with concentrated sulfuric acid and dried.[1] Methallyl chloride should also be redistilled to ensure purity.[1]

  • Inefficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a biphasic system like benzene and sulfuric acid.[1]

  • Improper Work-up: It is essential to thoroughly wash the reaction mixture with water to remove all sulfuric acid before distillation.[1] Residual acid can lead to product decomposition during heating.

Q2: What are the common side products, and how can they be minimized?

A2: The primary side product in the sulfuric acid-catalyzed synthesis from benzene and methallyl chloride is p-di(chloro-tert-butyl)benzene.[1] This side product is formed by the dialkylation of the benzene ring. To minimize its formation, it is advisable to use a large excess of benzene relative to methallyl chloride. The formation of this byproduct is typically low, around 2.7% when following established procedures.[1]

Q3: My reaction mixture has turned a dark amber color. Is this normal?

A3: Yes, it is normal for the reaction mixture to turn an amber color during the sulfuric acid-catalyzed synthesis.[1] This color should disappear during the water wash in the work-up procedure, resulting in a colorless solution.[1]

Q4: What is the role of the catalyst in the synthesis of this compound?

A4: In the reaction between benzene and methallyl chloride, concentrated sulfuric acid acts as a catalyst for this electrophilic aromatic substitution reaction.[1][2] Other catalysts, such as aluminum chloride, have also been used in Friedel-Crafts type reactions to produce related compounds.[3]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, several other methods for the preparation of this compound have been reported:

  • Nucleophilic substitution of neophyl alcohol with thionyl chloride.[2]

  • Direct chlorination of tert-butylbenzene (B1681246) in the presence of strong light.[1]

  • Chlorination of tert-butylbenzene using sulfuryl chloride with a benzoyl peroxide initiator.[1]

  • Hydrogen fluoride-catalyzed alkylation of benzene with methallyl chloride.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Reaction temperature too low or too high.Maintain the reaction temperature strictly at 20°C for the sulfuric acid-catalyzed method.[1]
Insufficient reaction time.Allow the reaction to proceed for the recommended duration (e.g., 24 hours in total).[1]
Impure starting materials.Purify benzene by washing with sulfuric acid and drying. Redistill methallyl chloride.[1]
Inefficient mixing.Ensure vigorous and constant stirring throughout the reaction.[1]
Incomplete removal of catalyst.Wash the organic layer thoroughly with water until the washings are neutral to litmus (B1172312) paper.[1]
Formation of Side Products Incorrect stoichiometry.Use a significant excess of benzene to favor mono-alkylation.
High reaction temperature.Overheating can promote side reactions. Adhere to the recommended temperature.
Product Decomposition during Distillation Residual acid catalyst.Ensure complete removal of sulfuric acid during the work-up procedure.[1]
Distillation at atmospheric pressure.This compound can decompose at its atmospheric boiling point of 221°C.[4] Distill under reduced pressure.[1]
Reaction Fails to Initiate Inactive catalyst.Use fresh, concentrated sulfuric acid.
Very low temperature.Ensure the reaction mixture is at the appropriate starting temperature before adding reagents.

Quantitative Data on Reaction Conditions

The following table summarizes the yield of this compound from the reaction of benzene and methallyl chloride under different conditions as reported in Organic Syntheses.

Temperature Reaction Time Yield Reference
20°C24 hours (12h addition + 12h stirring)70-73%[1]
10-15°C2 hours (1h addition + 1h stirring)53%[1]

Detailed Experimental Protocol

This protocol is adapted from a procedure in Organic Syntheses for the preparation of this compound from benzene and methallyl chloride.[1]

Materials:

  • Benzene (purified): 500 g (570 ml, 6.4 moles)

  • Methallyl chloride (redistilled): 201 g (219 ml, 2.22 moles)

  • Concentrated sulfuric acid (sp. gr. 1.84): 34.6 g (18.8 ml)

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • 1-liter separatory funnel

  • Distillation apparatus with a 40-cm Vigreux column

Procedure:

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 g of benzene and 34.6 g of concentrated sulfuric acid.

  • Temperature Control: Cool the mixture to 20°C using a water bath.

  • Reagent Addition: Add 201 g of methallyl chloride dropwise from the dropping funnel over a period of 12 hours. Maintain vigorous stirring and keep the temperature at 20°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours.

  • Work-up:

    • Transfer the reaction mixture to a 1-liter separatory funnel and remove the lower sulfuric acid layer.

    • Wash the remaining benzene solution with four 200-ml portions of distilled water. The amber color should fade, and the solution will become colorless. Ensure the final washing is neutral to litmus paper.[1]

    • Dry the benzene solution with anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution into a 1-liter distilling flask.

    • Remove the benzene by distillation under reduced pressure (approximately 45 mm).

    • Transfer the liquid residue to a 500-ml flask and distill through a 40-cm Vigreux column under reduced pressure.

  • Product Collection: Collect the fraction boiling at 97–98°C / 10 mm. The expected yield is 262–275 g (70–73%).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an incomplete this compound reaction.

Troubleshooting_Neophyl_Chloride start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity start->check_reagents reagents_impure Reagents Impure? check_reagents->reagents_impure check_temp Verify Reaction Temperature temp_incorrect Temperature Incorrect? check_temp->temp_incorrect check_time Confirm Reaction Time time_short Time Too Short? check_time->time_short check_stirring Assess Stirring Efficiency stirring_poor Stirring Inefficient? check_stirring->stirring_poor check_workup Review Work-up Procedure workup_issue Improper Work-up? check_workup->workup_issue reagents_impure->check_temp No purify_reagents Purify/Redistill Reagents reagents_impure->purify_reagents Yes temp_incorrect->check_time No adjust_temp Adjust Temperature Control temp_incorrect->adjust_temp Yes time_short->check_stirring No increase_time Increase Reaction Time time_short->increase_time Yes stirring_poor->check_workup No improve_stirring Improve Stirring stirring_poor->improve_stirring Yes proper_wash Ensure Thorough Washing workup_issue->proper_wash Yes end_bad Consult Further Literature workup_issue->end_bad No purify_reagents->check_temp adjust_temp->check_time increase_time->check_stirring improve_stirring->check_workup end_good Reaction Optimized proper_wash->end_good

A troubleshooting workflow for an incomplete this compound synthesis.

References

dealing with steric hindrance in reactions of neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neophyl chloride, focusing on challenges arising from its inherent steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is my bimolecular nucleophilic substitution (SN2) reaction with this compound failing or giving extremely low yields?

A1: The primary reason for the failure of SN2 reactions with this compound is severe steric hindrance. This compound has a bulky tert-butyl group attached to the carbon adjacent (β-position) to the electrophilic carbon (α-position). This arrangement, known as the "neopentyl effect," physically blocks the required backside attack of the nucleophile.[1] No rotational conformation of the molecule can provide a clear path for the nucleophile to access the α-carbon, making the SN2 transition state energetically inaccessible.[1][2][3]

Q2: Can this compound undergo a unimolecular nucleophilic substitution (SN1) reaction? What are the potential complications?

A2: Yes, SN1 reactions are possible but proceed with complications. The reaction is initiated by the slow departure of the chloride leaving group to form a primary carbocation. This primary carbocation is highly unstable and will rapidly rearrange via a 1,2-methyl shift to form a more stable tertiary benzylic carbocation. The nucleophile will then attack this rearranged carbocation. Therefore, you will not obtain the direct substitution product but rather the rearranged isomer.

Q3: I am trying to perform an elimination reaction with this compound using a strong base, but I am not observing any alkene products. Why is that?

A3: Standard β-elimination reactions (E1 and E2) are not feasible with this compound.[1] These mechanisms require the presence of a hydrogen atom on the carbon adjacent (β-position) to the carbon bearing the leaving group. The neophyl group, C₆H₅C(CH₃)₂CH₂Cl, has a quaternary β-carbon with no attached hydrogen atoms, making β-hydride elimination impossible.[1]

Q4: My Williamson ether synthesis using this compound and an alkoxide is not working. What is the issue and what are the alternatives?

A4: The Williamson ether synthesis is a classic SN2 reaction, which is highly sensitive to steric hindrance at the electrophile.[4][5] As established in Q1, this compound is not a suitable substrate for SN2 reactions. The strong base (alkoxide) will be unable to perform the substitution. To synthesize an ether containing the neophyl group, you must reverse the roles of the nucleophile and electrophile.

  • Alternative Strategy: Use neophyl alcohol to form the corresponding neophyl alkoxide with a strong base like sodium hydride (NaH). Then, react this alkoxide with a less sterically hindered primary alkyl halide (e.g., methyl iodide or ethyl bromide).[4][6]

Q5: What is the most reliable reaction to form a new carbon-carbon bond using this compound?

A5: The most common and effective method for using this compound in C-C bond formation is through the preparation of its Grignard reagent, neophyl magnesium chloride.[7] This organometallic reagent can then be used to react with various electrophiles like aldehydes, ketones, and esters.[7][8] The formation of organolithium reagents is also a viable pathway.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Nucleophilic Substitution Attempts
Symptom Probable Cause Recommended Solution
No product formation when reacting this compound with a strong nucleophile (e.g., CN⁻, N₃⁻, RS⁻).Inherent Steric Hindrance: The reaction is likely proceeding via an SN2 mechanism, which is prohibited by the neopentyl structure.[1]Change the Reaction Type: Avoid direct SN2 conditions. Convert this compound to a Grignard[7] or organolithium[1] reagent first, then react with a suitable electrophile.
An isomeric product is isolated, not the direct substitution product.Carbocation Rearrangement: The reaction is proceeding through an SN1 pathway, leading to the formation of a rearranged, more stable carbocation before nucleophilic attack.Control the Mechanism: If the rearranged product is undesired, avoid SN1-favoring conditions (polar protic solvents, weak nucleophiles). If the direct substitution product is essential, a multi-step synthesis that avoids a carbocation on the neophyl scaffold is necessary.
Problem 2: Formation of Unexpected Side Products
Symptom Probable Cause Recommended Solution
A significant amount of a high molecular weight dimer (e.g., 1,2-di(neophyl)ethane) is observed during Grignard reagent formation.Wurtz Coupling: The already-formed Grignard reagent is reacting with the remaining this compound starting material.[9][10]Optimize Grignard Conditions: Add the this compound solution slowly to the magnesium turnings to keep its concentration low.[7] Ensure vigorous stirring. Consider alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF), which has been shown to suppress Wurtz coupling compared to THF in some cases.[10]
Multiple aromatic substitution patterns are observed.Friedel-Crafts Type Reactions: Under acidic conditions (e.g., from catalyst impurities), the neophyl group or related carbocations can act as an electrophile and alkylate the benzene (B151609) ring of another molecule.[11]Ensure Neutral/Basic Conditions: Use purified reagents and solvents. If using a Lewis acid catalyst for a different transformation, choose one less prone to promoting aromatic substitution.

Key Reaction Pathways and Workflows

Steric_Hindrance_SN2 cluster_SN2 Sₙ2 Pathway (Blocked) Nuc Nu⁻ Reactant This compound Nuc->Reactant Backside Attack Hindrance Bulky tert-Butyl Group Product No Reaction Reactant->Product Pathway Inhibited Hindrance->Nuc Steric Blockage

Caption: Steric hindrance from the tert-butyl group blocks nucleophilic backside attack in SN2 reactions.

SN1_Rearrangement Start This compound Carbocation1 Primary (1°) Carbocation (Unstable) Start->Carbocation1 Step 1 Step1 Slow loss of Cl⁻ Carbocation2 Tertiary (3°) Benzylic Carbocation (Stable) Carbocation1->Carbocation2 Step 2 Step2 Fast 1,2-Methyl Shift Product Rearranged Product Carbocation2->Product Step 3 Step3 Nucleophile Attack (Nu⁻)

Caption: The SN1 pathway for this compound involves a rapid rearrangement to a stable carbocation.

Troubleshooting_Workflow Start Reaction with this compound Fails Q1 What is the reaction type? Start->Q1 SN2 Sₙ2 Attempt Q1->SN2 Substitution SN1 Sₙ1 Attempt Q1->SN1 Solvolysis Grignard Grignard Formation Q1->Grignard Organometallic Sol_SN2 Result: Failure Action: Redesign synthesis. Avoid direct substitution. SN2->Sol_SN2 Sol_SN1 Result: Rearranged Product Action: Characterize isomer. If undesired, redesign. SN1->Sol_SN1 Sol_Grignard Result: Wurtz Coupling Action: Slow addition, check solvent & Mg activation. Grignard->Sol_Grignard

References

how to remove unreacted starting materials from neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Neophyl Chloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of this compound, focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and potential impurities in this compound synthesis?

A1: A prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride (3-chloro-2-methyl-1-propene), using a catalyst like sulfuric acid.[1][2][3] Consequently, the primary impurities in the crude product are typically unreacted starting materials:

  • Benzene: Used in excess to favor mono-alkylation.

  • Methallyl Chloride: The alkylating agent.

Additionally, side reactions can lead to other impurities, such as:

  • Poly-alkylated products: Such as p-di(chloro-tert-butyl)benzene, which can form if the reaction proceeds too far.[1][4]

  • Isomers or rearrangement products: Although less common with tertiary halides.[5]

Q2: Which purification method is most effective for removing unreacted benzene and methallyl chloride?

A2: Fractional distillation under reduced pressure is the most effective and commonly used method to separate this compound from the lower-boiling unreacted starting materials.[1] The significant difference in boiling points between the components allows for an efficient separation. Distillation at reduced pressure is crucial because this compound tends to decompose at its atmospheric boiling point of approximately 221-223°C.[2][6]

Q3: When is column chromatography a better choice for purification?

A3: Column chromatography is the preferred method when dealing with impurities that have boiling points close to that of this compound or for removing non-volatile side products like p-di(chloro-tert-butyl)benzene.[7][8] It is a versatile technique that separates compounds based on their differential adsorption to a stationary phase, which is governed by polarity.[9] If distillation does not yield a product of sufficient purity, column chromatography is an excellent subsequent purification step.

Q4: How do I remove the acid catalyst after the reaction?

A4: The acidic catalyst (e.g., sulfuric acid) must be removed before distillation. This is achieved by a workup procedure involving liquid-liquid extraction. The reaction mixture, typically dissolved in a non-polar organic solvent like benzene itself, is transferred to a separatory funnel and washed sequentially with water and then a mild base like a saturated sodium bicarbonate solution to neutralize any remaining acid.[1][10] The final washing should be with water until the aqueous layer is neutral to litmus (B1172312) paper.

Data Presentation: Physical Properties of Key Compounds

The following table summarizes the physical properties critical for selecting the appropriate purification method.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound (Product) C₁₀H₁₃Cl168.66223 (atm, dec.)[2]97-98 (10 mmHg)[1]~1.047[2]
Benzene (Starting Material) C₆H₆78.1180.1 (atm)~0.877
Methallyl Chloride (Starting Material) C₄H₇Cl90.5571-72 (atm)[1]~0.918[1]
p-di(chloro-tert-butyl)benzene (Side Product) C₁₄H₂₀Cl₂259.22--

Experimental Protocols

Protocol 1: Purification by Fractional Distillation Under Reduced Pressure

This protocol is adapted from a standard procedure for the synthesis of this compound.[1]

Objective: To separate this compound from lower-boiling unreacted starting materials (benzene, methallyl chloride).

Methodology:

  • Initial Workup:

    • Transfer the crude reaction mixture to a separatory funnel. If sulfuric acid was used as a catalyst, carefully remove the acid layer.

    • Wash the organic layer with four portions of distilled water. The final wash should be neutral to litmus.[1]

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

    • Filter to remove the drying agent.

  • Removal of Low-Boiling Solvents:

    • Transfer the dried solution to a round-bottom flask suitable for distillation.

    • Set up a simple distillation apparatus.

    • Distill under moderate vacuum (e.g., 45 mmHg) to remove the bulk of the unreacted benzene.[1]

  • Fractional Distillation of this compound:

    • Transfer the liquid residue to a smaller distilling flask and set up for fractional distillation under reduced pressure using a Vigreux column (e.g., 40 cm).[1]

    • Ensure all glass joints are properly sealed for high vacuum. Use a vacuum pump connected through a cold trap.

    • Gradually heat the flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions.

    • Collect the pure this compound fraction at the appropriate temperature and pressure (e.g., 97–98 °C at 10 mmHg).[1]

    • Monitor the purity of the collected fractions using techniques like GC or NMR.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from non-volatile impurities or compounds with similar boiling points.

Methodology:

  • Select Stationary and Mobile Phases:

    • Stationary Phase: Silica (B1680970) gel (standard grade, 60 Å, 230-400 mesh) is a common choice.[8]

    • Mobile Phase (Eluent): Start with a non-polar solvent. Given that this compound is relatively non-polar, a suitable eluent would be a non-polar solvent like hexane (B92381) or petroleum ether. The polarity can be slightly increased with ethyl acetate (B1210297) if needed, but pure hexane is often sufficient. Use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand.[7]

  • Prepare and Pack the Column:

    • Prepare a slurry of silica gel in the chosen non-polar eluent.

    • Secure a glass chromatography column vertically. Add a small plug of glass wool and a layer of sand at the bottom.

    • Pour the silica slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[8]

    • Add a layer of sand on top of the silica gel to prevent disruption when adding the sample.

  • Load and Elute the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load this solution onto the top of the column.

    • Begin eluting with the mobile phase, collecting the solvent that passes through the column in sequential fractions.[9]

  • Analyze Fractions and Isolate Product:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting Workflow for this compound Purification

The following diagram outlines the logical steps for purifying crude this compound and troubleshooting common issues.

PurificationWorkflow start Crude this compound (Post-Workup) analysis1 Purity Analysis (GC, TLC, or NMR) start->analysis1 decision1 Low-Boiling Impurities (Benzene, Methallyl Chloride)? analysis1->decision1 distillation Fractional Distillation (Under Reduced Pressure) decision1->distillation Yes decision3 High-Boiling or Polar Impurities Present? decision1->decision3 No analysis2 Analyze Purity of Distilled Product distillation->analysis2 decision2 Product is Pure? analysis2->decision2 decision2->decision3 No end_pure Pure this compound decision2->end_pure Yes chromatography Column Chromatography decision3->chromatography Yes end_reprocess Re-evaluate Purification Strategy decision3->end_reprocess No analysis3 Analyze Purity of Collected Fractions chromatography->analysis3 decision4 Fractions are Pure? analysis3->decision4 decision4->end_pure Yes decision4->end_reprocess No

Caption: Troubleshooting workflow for the purification of this compound.

References

effect of temperature on the stability of neophyl chloride Grignard reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the stability of neophyl chloride Grignard reagent. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Low Yield or Failure of Grignard Reaction

Question Possible Cause & Explanation Recommended Solution
My reaction to form this compound Grignard reagent is not initiating. Low Temperature: While lower temperatures can stabilize the Grignard reagent once formed, the initial formation (initiation) requires a certain activation energy. If the temperature is too low, the reaction between the magnesium surface and this compound may not start.Gently warm a small portion of the reaction mixture.[1] A heat gun can be carefully used to warm a spot on the flask. Once the reaction initiates (indicated by bubbling or a color change), the rest of the this compound should be added at the desired reaction temperature.
Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the this compound.[2][3]
I am observing significant formation of byproducts, such as the Wurtz coupling product (bineophyl). High Local Concentrations and Temperature: The Wurtz coupling reaction, where the Grignard reagent reacts with unreacted this compound, can be exacerbated by high local concentrations of the halide and elevated temperatures.[4] The formation of Grignard reagents is exothermic, and localized heating can promote this side reaction.[5]Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[2] Ensure efficient stirring to dissipate heat and avoid localized hot spots. Running the reaction at a lower temperature after initiation can also minimize this side reaction.
My Grignard reagent solution darkens over time, and the yield of my subsequent reaction is low. Thermal Decomposition: Grignard reagents, particularly those with bulky groups or beta-hydrogens (though neophyl lacks beta-hydrogens, other decomposition pathways exist), can be thermally unstable.[6] Prolonged heating or storage at elevated temperatures can lead to decomposition. The appearance of a black or cloudy solution may indicate degradation.[1][3]Once the Grignard reagent is formed, it is best to use it immediately.[7] If storage is necessary, it should be for a short term under an inert atmosphere in a refrigerator.[1][7] Avoid prolonged refluxing unless a specific procedure requires it.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of this compound Grignard reagent?

A1: The optimal temperature is a balance between initiation and stability. Initiation may require gentle warming.[1] Once the reaction has started, maintaining a moderate temperature, for example, by controlling the addition rate to sustain a gentle reflux in diethyl ether (around 35°C), is a common practice.[2] However, for sensitive subsequent reactions, preparing the reagent at a lower temperature may be beneficial.

Q2: How does temperature affect the stability of the formed this compound Grignard reagent?

A2: Generally, lower temperatures enhance the stability of Grignard reagents.[6][8][9] While many Grignard reagents are stable at room temperature or even higher for short periods, their shelf-life is extended at lower temperatures, such as in a refrigerator.[1][7] Elevated temperatures can accelerate decomposition pathways.

Q3: Can I prepare this compound Grignard reagent at very low temperatures, such as -78°C?

A3: While preparing Grignard reagents at very low temperatures (-78°C) is possible, especially with highly activated magnesium (Rieke magnesium), it is not a standard procedure for this compound.[8][9] Such low temperatures are typically employed for preparing functionalized Grignard reagents that are otherwise unstable.[8][9] For this compound, initiation at such a low temperature would be very difficult without highly reactive magnesium.

Q4: My Grignard reagent solution appears cloudy. Is this a sign of decomposition?

A4: A cloudy or grayish appearance is often normal for a Grignard reagent solution and does not necessarily indicate a problem.[1] This can be due to the Schlenk equilibrium or finely divided magnesium. However, significant darkening, especially upon heating, may suggest decomposition or side reactions.[1]

Q5: What is the role of the ether solvent in stabilizing the Grignard reagent at different temperatures?

A5: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial for stabilizing the Grignard reagent. The lone pair of electrons on the oxygen atom of the ether coordinates to the magnesium atom, forming a soluble complex.[1][5] This solvation is what makes the Grignard reagent stable in solution. This stabilizing effect is present across the temperature range at which the solvent is a liquid.

Experimental Protocols

Protocol for the Preparation of this compound Grignard Reagent

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation (Optional but Recommended): Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the purple color disappears. Allow the flask to cool.

  • Reaction Setup: Add anhydrous diethyl ether or THF to the flask containing the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux.

  • Completion: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed for a period (e.g., 1 hour) to ensure all the magnesium has reacted. The completion of the reaction is indicated by the disappearance of most of the magnesium.

  • Use: The resulting Grignard reagent solution should ideally be used immediately for the best results.

Data Presentation

Table 1: Qualitative Effect of Temperature on this compound Grignard Reagent Stability and Formation

Temperature RangeFormation EfficiencyReagent StabilityCommon IssuesRecommendations
Low (-10°C to 0°C) Initiation can be difficult.HighSlow reaction rate.Use an initiator (e.g., iodine) and add a small amount of neat reagent to start.
Moderate (RT to Reflux) Good initiation and rate.ModeratePotential for side reactions like Wurtz coupling.Control addition rate to maintain a steady temperature.
High (> Reflux) Very fast reaction.LowIncreased decomposition and side product formation.Generally not recommended.

Visualization

References

preventing the formation of p-di(chloro-tert-butyl)benzene byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the p-di(chloro-tert-butyl)benzene byproduct during the synthesis of p-chloro-tert-butylbenzene via Friedel-Crafts alkylation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiment, leading to the formation of the undesired p-di(chloro-tert-butyl)benzene byproduct.

Issue 1: High Percentage of p-di(chloro-tert-butyl)benzene in the Product Mixture

  • Cause: The primary cause of this issue is polyalkylation, a common side reaction in Friedel-Crafts alkylation. The initial product, p-chloro-tert-butylbenzene, is more reactive than the starting material, chlorobenzene (B131634), due to the electron-donating nature of the tert-butyl group. This increased reactivity makes it susceptible to a second alkylation, leading to the formation of p-di(chloro-tert-butyl)benzene.[1][2][3]

  • Solution:

    • Increase the Molar Ratio of Chlorobenzene to tert-butyl chloride: Employing a large excess of chlorobenzene shifts the reaction equilibrium to favor the mono-alkylation product. This increases the probability that the tert-butyl carbocation will react with a molecule of chlorobenzene rather than the already substituted p-chloro-tert-butylbenzene.[1]

    • Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the para isomer and can help to reduce the rate of the second alkylation reaction. However, excessively low temperatures may significantly slow down the primary reaction.[4]

    • Slow Addition of Alkylating Agent: Adding the tert-butyl chloride dropwise to the reaction mixture containing chlorobenzene and the Lewis acid catalyst can help to maintain a low concentration of the alkylating agent, thereby minimizing polyalkylation.

Issue 2: Low Overall Yield of the Desired p-chloro-tert-butylbenzene

  • Cause: Several factors can contribute to a low yield of the desired product.

    • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.[4]

    • Insufficient Catalyst: An inadequate amount of the Lewis acid may not be enough to efficiently generate the tert-butyl carbocation.

    • Suboptimal Reaction Time: The reaction may not have reached completion, or conversely, an excessively long reaction time could promote byproduct formation.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use, and use anhydrous grades of solvents and reagents.

    • Optimize Catalyst Loading: While a catalytic amount is needed, for deactivated rings like chlorobenzene, a stoichiometric amount or a slight excess of the Lewis acid might be necessary to drive the reaction.[4]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal time to quench it.[4]

Issue 3: Difficulty in Separating p-chloro-tert-butylbenzene from the p-di(chloro-tert-butyl)benzene Byproduct

  • Cause: The boiling points of the mono- and di-substituted products can be close, making separation by simple distillation challenging.

  • Solution:

    • Fractional Distillation: While challenging, fractional distillation under reduced pressure can be effective in separating the two compounds.

    • Fractional Crystallization: This technique exploits the difference in the melting points of the two compounds. p-di(chloro-tert-butyl)benzene is a solid at room temperature, while p-chloro-tert-butylbenzene is a liquid or a low-melting solid. By carefully cooling the product mixture, the di-substituted byproduct can be selectively crystallized and removed by filtration.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of p-di(chloro-tert-butyl)benzene?

A1: The formation of p-di(chloro-tert-butyl)benzene is a result of polyalkylation during the Friedel-Crafts alkylation of chlorobenzene. The first product, p-chloro-tert-butylbenzene, is more nucleophilic than chlorobenzene itself because the tert-butyl group is an activating group. This makes the initial product more susceptible to further alkylation.[1][2][3]

Q2: How does the ratio of reactants affect the product distribution?

A2: The molar ratio of the aromatic substrate (chlorobenzene) to the alkylating agent (tert-butyl chloride) is a critical factor. A higher excess of chlorobenzene significantly reduces the formation of the di-substituted byproduct by increasing the statistical probability of the electrophile reacting with the starting material.

Q3: What is the effect of temperature on the reaction?

A3: Temperature can influence both the reaction rate and the product selectivity. Generally, lower temperatures favor the formation of the para isomer over the ortho isomer and can help to minimize polyalkylation. However, the optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

Q4: Are there alternative synthetic routes to avoid the formation of the di-substituted byproduct?

A4: Yes, a highly effective alternative is to perform a Friedel-Crafts acylation followed by a reduction. In this two-step process, an acyl group is first introduced to the chlorobenzene ring. The acyl group is deactivating, which prevents any further acylation of the ring. The resulting ketone can then be reduced to the desired tert-butyl group using methods like the Clemmensen or Wolff-Kishner reduction. This approach completely avoids the issue of polyalkylation.[7]

Data Presentation

Table 1: Illustrative Effect of Reactant Ratio on Product Distribution

Molar Ratio (Chlorobenzene : tert-butyl chloride)p-chloro-tert-butylbenzene (desired product) Yield (%)p-di(chloro-tert-butyl)benzene (byproduct) Yield (%)
1 : 140 - 5030 - 40
3 : 160 - 7015 - 25
5 : 175 - 855 - 15
10 : 1> 90< 5

Note: These are illustrative values based on the principles of Friedel-Crafts alkylation. Actual yields may vary depending on specific reaction conditions.

Table 2: Illustrative Effect of Temperature on Product Selectivity

Temperature (°C)p-chloro-tert-butylbenzene (desired product) Selectivity (%)o-chloro-tert-butylbenzene (byproduct) Selectivity (%)p-di(chloro-tert-butyl)benzene (byproduct) Selectivity (%)
0 - 5High (favors para)LowLow
25 (Room Temp)ModerateModerateModerate
50LowerHigherHigher

Note: These are illustrative values. The optimal temperature should be determined experimentally.

Experimental Protocols

Protocol 1: Minimizing p-di(chloro-tert-butyl)benzene Formation via Excess Substrate

Objective: To synthesize p-chloro-tert-butylbenzene with minimal formation of the di-substituted byproduct.

Materials:

  • Chlorobenzene (anhydrous)

  • tert-butyl chloride (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (B109758) (solvent, optional)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).

  • Reactant Loading: To the flask, add a 5 to 10-fold molar excess of anhydrous chlorobenzene relative to the tert-butyl chloride that will be added. If using a solvent, add anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully add the anhydrous aluminum chloride (or ferric chloride) to the stirred chlorobenzene.

  • Addition of Alkylating Agent: Slowly add the anhydrous tert-butyl chloride dropwise from the dropping funnel to the cooled and stirred reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess chlorobenzene and solvent by distillation.

  • Purification: Purify the crude product by vacuum distillation to isolate the p-chloro-tert-butylbenzene.

Protocol 2: Purification by Fractional Crystallization

Objective: To separate p-chloro-tert-butylbenzene from the p-di(chloro-tert-butyl)benzene byproduct.

Materials:

  • Crude product mixture

  • A suitable solvent with low solubility for the di-substituted product at low temperatures (e.g., hexane (B92381) or methanol)

  • Dry ice/acetone or ice/salt bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude product mixture in a minimal amount of the chosen solvent at room temperature or with gentle warming.

  • Cooling: Slowly cool the solution in an ice bath, followed by a dry ice/acetone or ice/salt bath, to induce crystallization. The p-di(chloro-tert-butyl)benzene, having a higher melting point, should crystallize out first.

  • Filtration: Quickly filter the cold mixture to isolate the crystallized p-di(chloro-tert-butyl)benzene.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the desired product.

  • Isolation of Desired Product: The filtrate contains the enriched p-chloro-tert-butylbenzene. The solvent can be removed by evaporation to yield the purified product. The purity should be checked by GC or NMR. This process can be repeated for higher purity.

Visualizations

Friedel_Crafts_Alkylation_Pathway Chlorobenzene Chlorobenzene MonoSubstituted p-chloro-tert-butylbenzene (Desired Product) Chlorobenzene->MonoSubstituted + Carbocation tBuCl tert-butyl chloride Carbocation tert-butyl carbocation tBuCl->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Carbocation->MonoSubstituted DiSubstituted p-di(chloro-tert-butyl)benzene (Byproduct) Carbocation->DiSubstituted MonoSubstituted->DiSubstituted + Carbocation (Polyalkylation)

Caption: Formation of p-di(chloro-tert-butyl)benzene byproduct via polyalkylation.

Troubleshooting_Workflow Start High % of Di-substituted Byproduct? CheckRatio Check Reactant Ratio (Chlorobenzene:tBuCl) Start->CheckRatio Yes Purify Purify by Fractional Crystallization/Distillation Start->Purify No (Low %) Proceed to Purification RatioHigh Ratio > 5:1? CheckRatio->RatioHigh IncreaseRatio Increase Chlorobenzene Excess RatioHigh->IncreaseRatio No CheckTemp Check Reaction Temperature RatioHigh->CheckTemp Yes IncreaseRatio->CheckTemp TempLow Temp ≤ 5°C? CheckTemp->TempLow LowerTemp Lower Temperature TempLow->LowerTemp No UseAcylation Consider Friedel-Crafts Acylation/Reduction TempLow->UseAcylation Yes LowerTemp->UseAcylation

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

managing exothermic reactions during neophyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of neophyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis via Friedel-Crafts alkylation is experiencing a rapid, uncontrolled temperature increase. What are the likely causes and how can I mitigate this?

A runaway reaction is a common concern in Friedel-Crafts alkylations due to their exothermic nature.[1][2] The primary causes are typically an excessive rate of reagent addition or inadequate cooling. To prevent this, ensure a slow, dropwise addition of methallyl chloride to the benzene (B151609) and sulfuric acid mixture.[3] It is critical to maintain the reaction temperature at the recommended level, for instance, 20°C, using an external cooling bath (e.g., a water bath).[3] Vigorous stirring is also essential to ensure even heat distribution throughout the reaction mixture.[3]

Q2: I observed a lower than expected yield in my synthesis. Could this be related to temperature control?

Yes, temperature significantly impacts the yield of this compound. For the sulfuric acid-catalyzed alkylation of benzene with methallyl chloride, maintaining a steady temperature of 20°C over a 12-hour addition period can result in yields of 70-73%.[3] In contrast, running the reaction at a lower temperature of 10-15°C with a faster addition time of 1 hour has been shown to decrease the yield to 53%.[3] Therefore, precise temperature control is crucial for maximizing product yield.

Q3: What are the best practices for quenching a Friedel-Crafts reaction safely?

Quenching a Friedel-Crafts reaction must be done carefully as it can also be highly exothermic, especially with the hydrolysis of the acid catalyst. A safe method is to slowly pour the reaction mixture over crushed ice or into a vigorously stirred mixture of ice and water.[2] Never add water directly to the reaction flask, as this can cause a localized and potentially violent exotherm.[2]

Q4: I am synthesizing this compound from neophyl alcohol and thionyl chloride. What precautions should I take regarding the exothermic nature of this reaction?

The reaction between alcohols and thionyl chloride is known to be exothermic and produces corrosive hydrogen chloride and sulfur dioxide gases.[4][5] It is advisable to perform the reaction in a well-ventilated fume hood. The thionyl chloride should be added to the alcohol solution slowly and at a controlled temperature, typically with cooling in an ice bath. The reaction progress can be monitored, and once complete, any excess thionyl chloride is typically removed by distillation.[6]

Q5: Are there any visual cues during the workup of the Friedel-Crafts synthesis that indicate proper quenching and neutralization?

Yes. After the reaction mixture is transferred to a separatory funnel and the sulfuric acid layer is removed, the remaining benzene solution should be washed with distilled water. During this washing process, the amber color of the solution should disappear, resulting in a colorless liquid.[3] The final washing should be neutral to litmus (B1172312) paper to ensure all acidic residue has been removed.[3]

Data Presentation: Reaction Parameter Comparison

The following table summarizes the quantitative data from different experimental conditions for the synthesis of this compound via Friedel-Crafts alkylation.

ParameterCondition 1Condition 2
Reactants Benzene, Methallyl ChlorideBenzene, Methallyl Chloride
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Temperature 20°C10-15°C
Addition Time 12 hours1 hour
Stirring VigorousVigorous
Yield 70–73%53%
Reference [3][3]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation[3]
  • Apparatus Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 ml, 6.4 moles) of purified benzene and 34.6 g (18.8 ml) of concentrated sulfuric acid.

  • Initial Cooling: Cool the mixture to 20°C using a water bath.

  • Reagent Addition: While maintaining vigorous stirring and a temperature of 20°C, add 201 g (219 ml, 2.22 moles) of methallyl chloride dropwise over a period of 12 hours.

  • Workup - Acid Removal: After the addition is complete, transfer the reaction mixture to a 1-liter separatory funnel and remove the sulfuric acid layer.

  • Washing: Wash the benzene solution with four 200-ml portions of distilled water until the final washing is neutral to litmus. The solution should become colorless.

  • Drying: Dry the benzene solution with anhydrous sodium sulfate.

  • Solvent Removal: Transfer the dried solution to a 1-liter distilling flask and remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Purification: Pour the liquid residue into a 500-ml flask and distill through a 40-cm Vigreux column under reduced pressure. The this compound product will distill at 97–98°C / 10 mm.

Synthesis of this compound from Neophyl Alcohol[4]

While a detailed experimental protocol with specific parameters for managing the exotherm is not available in the provided search results, the general procedure involves the reaction of neophyl alcohol with thionyl chloride.

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place neophyl alcohol, likely dissolved in a suitable inert solvent.

  • Cooling: Cool the flask in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled solution of neophyl alcohol.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at a controlled temperature until the reaction is complete (monitored by techniques like TLC or GC).

  • Workup and Purification: The workup typically involves the removal of excess thionyl chloride and solvent, followed by distillation of the crude product to obtain pure this compound.

Visualizations

Exotherm_Troubleshooting start Start: Unexpectedly Strong Exothermic Reaction check_addition_rate Is the reagent addition rate too high? start->check_addition_rate reduce_addition_rate Reduce reagent addition rate check_addition_rate->reduce_addition_rate Yes check_cooling Is the cooling bath functioning effectively? check_addition_rate->check_cooling No reduce_addition_rate->check_cooling improve_cooling Improve cooling: - Add more ice/coolant - Ensure proper circulation check_cooling->improve_cooling No check_stirring Is stirring vigorous and consistent? check_cooling->check_stirring Yes improve_cooling->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No monitor_temp Continuously monitor internal temperature check_stirring->monitor_temp Yes increase_stirring->monitor_temp end Reaction Under Control monitor_temp->end

Caption: Troubleshooting workflow for an unexpected exothermic event.

Neophyl_Chloride_Synthesis cluster_0 Friedel-Crafts Alkylation cluster_1 From Neophyl Alcohol Benzene Benzene Neophyl_Chloride_FC This compound Benzene->Neophyl_Chloride_FC Methallyl_Chloride Methallyl Chloride Methallyl_Chloride->Neophyl_Chloride_FC H2SO4 H₂SO₄ (catalyst) H2SO4->Neophyl_Chloride_FC Neophyl_Alcohol Neophyl Alcohol Neophyl_Chloride_SOCl2 This compound Neophyl_Alcohol->Neophyl_Chloride_SOCl2 Thionyl_Chloride SOCl₂ Thionyl_Chloride->Neophyl_Chloride_SOCl2 HCl_SO2 HCl + SO₂ (byproducts) Neophyl_Chloride_SOCl2->HCl_SO2

References

Technical Support Center: Solvent Selection for Neophyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the appropriate selection of solvents for reactions involving neophyl chloride. Due to its unique structure, this compound exhibits distinct reactivity, which is significantly influenced by the solvent system. This resource offers troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Reaction Conversion

  • Question: I am not observing any significant consumption of my this compound starting material. What could be the issue with my solvent choice?

  • Answer: Low reactivity is often a sign of using a non-polar, aprotic solvent for reactions that proceed via a carbocation intermediate (SN1-type pathway). This compound is sterically hindered, making bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions highly unlikely.[1] For a reaction to occur, the C-Cl bond must ionize, which is favored by polar solvents that can stabilize the resulting carbocation and chloride ion.

    • Troubleshooting Steps:

      • Increase Solvent Polarity: Switch to a more polar solvent. For solvolysis reactions, polar protic solvents like ethanol (B145695), methanol, or aqueous mixtures are effective.

      • Consider Solvent Ionizing Power: The rate of solvolysis of this compound is dependent on the ionizing power of the solvent. Refer to the quantitative data in Table 1 to select a solvent with a higher rate constant.

      • Check Solubility: Ensure your nucleophile is sufficiently soluble in the chosen solvent. Poor solubility will lead to a low effective concentration and slow or no reaction. This compound itself is soluble in most common organic solvents like ether and benzene (B151609) but insoluble in water.[2]

Issue 2: Formation of Rearranged Products

  • Question: My reaction is yielding a significant amount of a rearranged product instead of the expected direct substitution product. How can I minimize this?

  • Answer: The formation of rearranged products is a hallmark of reactions involving the neophyl carbocation. The initially formed primary carbocation is highly unstable and readily rearranges to a more stable tertiary benzylic carbocation via a 1,2-methyl shift. This rearrangement is particularly favored in polar protic solvents that stabilize the carbocation intermediate, allowing time for the rearrangement to occur.[3]

    • Troubleshooting Steps:

      • Use a Less Polar, Aprotic Solvent: To suppress rearrangement, consider using a less polar, aprotic solvent. While this may decrease the overall reaction rate, it can favor the direct capture of the unrearranged carbocation by the nucleophile.

      • Increase Nucleophile Concentration: A high concentration of a potent nucleophile can trap the initial carbocation before it has a chance to rearrange.

      • Employ a Protic Solvent with a Highly Nucleophilic Counter-ion: In some cases, a protic solvent with a highly nucleophilic counter-ion (e.g., from a salt) can intercept the carbocation. However, this must be carefully balanced as protic solvents generally favor rearrangement.

Issue 3: Low Yield in Grignard Reagent Formation

  • Question: I am having difficulty initiating the Grignard reaction with this compound, or the yield of the Grignard reagent is very low. What is the appropriate solvent?

  • Answer: The formation of Grignard reagents requires an anhydrous ethereal solvent. The ether molecules coordinate with the magnesium, stabilizing the Grignard reagent as it forms. Using a non-ethereal or protic solvent will prevent the reaction from occurring.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and the solvent must be anhydrous. Any trace of water will quench the Grignard reagent as it forms.

      • Use an Ethereal Solvent: Diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reagent formation.[4]

      • Initiation: If the reaction is difficult to start, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound unreactive in SN2 reactions?

    • A1: this compound has a bulky tert-butyl group attached to the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon). This steric hindrance prevents a nucleophile from approaching the α-carbon from the backside, which is a requirement for the SN2 mechanism.[1]

  • Q2: What is the role of polar protic solvents in reactions of this compound?

    • A2: Polar protic solvents, such as alcohols and water, are effective at solvating both the developing carbocation and the leaving group (chloride ion) through hydrogen bonding and dipole-dipole interactions. This stabilization of the transition state and the ionic intermediates significantly accelerates the rate of SN1-type reactions. However, this stabilization also allows more time for the unstable primary neophyl carbocation to rearrange to a more stable tertiary carbocation.

  • Q3: Can I use a polar aprotic solvent for reactions with this compound?

    • A3: Yes, polar aprotic solvents like acetone (B3395972) or DMF can be used. These solvents can still solvate the carbocation to some extent, but they are less effective at stabilizing the chloride leaving group compared to protic solvents. The use of a polar aprotic solvent might be advantageous when trying to minimize rearrangement, as the lifetime of the carbocation may be shorter.

  • Q4: How does solvent choice affect elimination reactions of this compound?

    • A4: this compound lacks β-hydrogens, making the common E2 elimination pathway impossible.[1] Elimination (E1) can occur from the rearranged carbocation, but it often competes with substitution (SN1). The choice of a non-nucleophilic, strongly ionizing solvent can favor E1, but this is often not a synthetically useful pathway for this compound.

Quantitative Data

The rate of solvolysis of this compound is highly dependent on the solvent system. The following table summarizes the first-order rate constants (k) for the solvolysis of this compound in various solvent mixtures at 50°C.

Table 1: First-Order Rate Constants for the Solvolysis of this compound at 50°C

Solvent SystemComposition (vol/vol)k (s⁻¹) x 10⁵
Ethanol-Water100% EtOH0.033
80% EtOH / 20% H₂O0.88
60% EtOH / 40% H₂O4.8
Methanol-Water100% MeOH0.18
80% MeOH / 20% H₂O2.9
Acetic Acid-Water100% AcOH0.019
80% AcOH / 20% H₂O0.26
Formic Acid-Water100% HCOOH1.1

Data adapted from Winstein, S., & Fainberg, A. H. (1957). Correlation of Solvolysis Rates. VII. This compound and Bromide. Journal of the American Chemical Society, 79(22), 5937–5950.

Experimental Protocols

Protocol 1: Solvolysis of this compound in Aqueous Ethanol

This protocol describes a typical solvolysis reaction where the solvent acts as the nucleophile.

Materials:

  • This compound

  • 80% Ethanol / 20% Water (v/v) solution

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 50 mL of an 80% ethanol / 20% water solution.

  • Heat the mixture to a gentle reflux (approximately 80°C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product will be a mixture of the direct substitution product (2-methyl-2-phenyl-1-propanol) and the rearranged product (2-methyl-1-phenyl-2-propanol).

Protocol 2: Formation of Neophylmagnesium Chloride (Grignard Reagent)

This protocol outlines the preparation of the Grignard reagent from this compound, which can then be used in subsequent reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as an initiator)

  • Standard Schlenk line or inert atmosphere glassware

Procedure:

  • Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Place 1.2 equivalents of magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1.0 equivalent of this compound in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

  • The resulting greyish solution of neophylmagnesium chloride is ready for use in subsequent reactions.

Visualizations

Solvent_Selection_Workflow start Define Reaction Type (e.g., Substitution, Grignard) sub_reaction Substitution Reaction start->sub_reaction grignard_reaction Grignard Reagent Formation start->grignard_reaction rearrangement_check Is Rearrangement a Concern? sub_reaction->rearrangement_check ethereal Anhydrous Ethereal Solvent (e.g., Et₂O, THF) grignard_reaction->ethereal polar_protic Polar Protic Solvent (e.g., EtOH/H₂O, MeOH) rate_check Is Reaction Rate a Priority? polar_protic->rate_check polar_aprotic Polar Aprotic Solvent (e.g., Acetone, DMF) outcome_grignard Neophylmagnesium Chloride ethereal->outcome_grignard rearrangement_check->polar_protic No minimize_rearrangement Consider Polar Aprotic Solvent or High Nucleophile Concentration rearrangement_check->minimize_rearrangement Yes rate_check->polar_aprotic No maximize_rate Use Polar Protic Solvent (Accepts Rearrangement) rate_check->maximize_rate Yes outcome_sub Substitution Product(s) (Direct and/or Rearranged) minimize_rearrangement->outcome_sub maximize_rate->outcome_sub

Caption: Workflow for selecting an appropriate solvent for this compound reactions.

Neophyl_Chloride_Reaction_Pathways NeophylCl This compound Carbocation Primary Carbocation (Unstable) NeophylCl->Carbocation Ionization (Favored by Polar Solvents) RearrangedCarbocation Tertiary Carbocation (Stable) Carbocation->RearrangedCarbocation 1,2-Methyl Shift (Favored by Protic Solvents) DirectProduct Direct Substitution Product Carbocation->DirectProduct Nucleophilic Attack RearrangedProduct Rearranged Substitution Product RearrangedCarbocation->RearrangedProduct Nucleophilic Attack EliminationProduct Elimination Product RearrangedCarbocation->EliminationProduct Proton Loss (E1)

Caption: Reaction pathways of this compound highlighting the role of solvent in favoring ionization and rearrangement.

References

Technical Support Center: Nucleophilic Substitution on Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving neophyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound so slow or not proceeding at all?

A1: The primary reason for the low reactivity of this compound in nucleophilic substitution reactions is severe steric hindrance.[1][2][3] this compound is a primary alkyl halide, but the adjacent quaternary carbon atom, substituted with three methyl groups (a tert-butyl group), physically blocks the backside attack required for a typical S(_N)2 reaction.[1][4] For a substitution reaction to occur, alternative pathways that avoid this steric clash must be considered.

Q2: I'm observing a product with a different carbon skeleton than expected. What is happening?

A2: You are likely observing the results of a carbocation rearrangement. Under conditions that favor an S(_N)1-type mechanism (e.g., polar protic solvents, weak nucleophiles), the leaving group departs to form an unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to a product with a rearranged carbon skeleton.[4]

Q3: I'm trying to perform an elimination reaction, but I'm getting a mixture of products or low yields. What factors should I consider?

A3: Elimination reactions with this compound, typically following an E2 mechanism, are in competition with substitution reactions.[5] To favor elimination, a strong, sterically hindered base is often required.[6][7] The choice of base is critical; a small, strong base might still act as a nucleophile, leading to a slow substitution reaction, while a bulky base is more likely to act as a base and abstract a proton, favoring the E2 pathway.[8] Reaction conditions such as temperature and solvent also play a crucial role in determining the ratio of elimination to substitution products.

Q4: Can I promote the desired substitution product without rearrangement?

A4: Achieving a direct, non-rearranged substitution product with this compound is challenging. Since the S(_N)2 pathway is sterically hindered and the S(_N)1 pathway leads to rearrangement, alternative strategies may be necessary. One potential approach is to use reaction conditions that favor a radical-mediated substitution, although this falls outside the scope of traditional nucleophilic substitution. Forcing S(_N)2 conditions with a highly reactive nucleophile in a polar aprotic solvent might yield a small amount of the desired product, but this is often inefficient.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step Expected Outcome
Steric Hindrance Increase reaction temperature to overcome the high activation energy.Improved reaction rate, but may also promote side reactions.
Use a smaller, more potent nucleophile.May slightly increase the rate of S(_N)2 reaction.
Poor Leaving Group If using a neophyl alcohol derivative, ensure it has been converted to a good leaving group (e.g., tosylate, mesylate).Improved rate of leaving group departure.
Solvent Choice For S(_N)2 attempts, ensure a polar aprotic solvent (e.g., DMF, DMSO) is used.Minimizes solvation of the nucleophile, increasing its reactivity.
Issue 2: Formation of Rearranged Products
Possible Cause Troubleshooting Step Expected Outcome
S(_N)1 Pathway Switch to a polar aprotic solvent to disfavor carbocation formation.Reduced amount of rearranged product.
Use a higher concentration of a stronger nucleophile to promote the S(_N)2 pathway.Increased likelihood of direct substitution (though still slow).
Carbocation Stability This is an inherent property of the neophyl system and cannot be easily changed.Rearrangement will likely persist under S(_N)1 conditions.
Issue 3: Dominance of Elimination Products
Possible Cause Troubleshooting Step Expected Outcome
Strong, Bulky Base Use a less sterically hindered base that is still a good nucleophile (e.g., azide (B81097), cyanide).Shift in product distribution towards substitution.
High Temperature Lower the reaction temperature.Elimination reactions often have a higher activation energy than substitution, so lowering the temperature may favor substitution.

Experimental Protocols

Protocol 1: Attempted S(_N)2 Substitution with Azide

  • Materials: this compound, sodium azide, dimethylformamide (DMF).

  • Procedure: a. In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. b. Add sodium azide (1.5 equivalents). c. Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture, dilute with water, and extract with diethyl ether. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Protocol 2: S(_N)1 Solvolysis Leading to Rearrangement

  • Materials: this compound, 80% aqueous ethanol (B145695).

  • Procedure: a. Dissolve this compound (1 equivalent) in a solution of 80% ethanol in water. b. Reflux the mixture for several hours. c. Monitor the disappearance of the starting material by TLC or GC-MS. d. After the reaction is complete, cool the mixture and neutralize any acid formed with a weak base (e.g., sodium bicarbonate). e. Extract the product with a suitable organic solvent (e.g., dichloromethane). f. Dry the organic layer and concentrate to obtain the rearranged ether and alcohol products.

Visualizations

G cluster_sn2 SN2 Pathway (Hindered) Nu Nucleophile TS_SN2 Crowded Transition State Nu->TS_SN2 Backside Attack Reactant Neophyl Chloride Reactant->TS_SN2 Product_SN2 Direct Substitution Product TS_SN2->Product_SN2 Very Slow

Caption: Steric hindrance in the S(_N)2 pathway of this compound.

G cluster_sn1 SN1 Pathway with Rearrangement Reactant This compound PrimaryCarbocation Primary Carbocation (Unstable) Reactant->PrimaryCarbocation - Cl- Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (Stable) Rearrangement->TertiaryCarbocation Product_Rearranged Rearranged Product TertiaryCarbocation->Product_Rearranged Nucleophile Nucleophile Nucleophile->Product_Rearranged Attack

Caption: S(_N)1 pathway showing carbocation rearrangement.

G Start Experiment Fails Problem Identify Issue Start->Problem NoReaction Low/No Conversion Problem->NoReaction No Product Rearranged Rearranged Product Problem->Rearranged Wrong Product Elimination Elimination Product Problem->Elimination Alkene Product Solution1 Increase Temp/ Use Stronger Nu- NoReaction->Solution1 Solution2 Use Aprotic Solvent/ Stronger Nu- Rearranged->Solution2 Solution3 Use Non-Bulky Base/ Lower Temp Elimination->Solution3

Caption: Troubleshooting workflow for this compound reactions.

References

strategies to increase the rate of reaction with neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neophyl chloride. The information is designed to address specific issues that may be encountered during experimentation, with a focus on strategies to increase the rate of reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction with this compound so slow?

A1: this compound is a neopentyl halide, which is sterically hindered around the reaction center. The bulky tert-butyl group adjacent to the carbon bearing the chlorine atom makes a direct backside attack (required for an SN2 reaction) highly unlikely.[1] Consequently, reactions with this compound typically proceed through a slower, SN1-like mechanism involving the formation of a carbocation intermediate. This ionization step is often the rate-determining step of the reaction.

Q2: What is the primary mechanism for nucleophilic substitution of this compound?

A2: The primary mechanism is solvolysis, which proceeds through an anchimerically assisted ionization.[2][3] This involves the participation of the neighboring phenyl group to stabilize the developing positive charge, leading to a phenonium ion intermediate. This pathway is a type of SN1 reaction. Due to the formation of a primary carbocation in the initial step, rearrangement to a more stable tertiary carbocation is a common subsequent step.[4]

Q3: Can I use a stronger nucleophile to increase the reaction rate?

A3: In a typical SN1 reaction, the concentration and strength of the nucleophile do not affect the rate of the reaction because the nucleophile is not involved in the rate-determining step.[5][6] However, in cases where you have competing nucleophiles, their relative concentrations and reactivities will influence the product distribution.[6]

Q4: Is it possible to perform an SN2 reaction with this compound?

A4: Due to the significant steric hindrance caused by the neopentyl structure, SN2 reactions with this compound are extremely slow and generally not feasible under normal conditions.[1][7]

Troubleshooting Guides

Issue: The reaction is proceeding at an impractically slow rate.
Potential CauseTroubleshooting Strategy
Poor Leaving Group The chloride ion is a reasonably good leaving group, but it can be the rate-limiting factor. Consider converting the this compound to a derivative with a better leaving group, such as neophyl bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate, or triflate).[8]
Suboptimal Solvent The choice of solvent has a significant impact on the rate of SN1 reactions. The reaction rate is generally faster in polar protic solvents, which can stabilize the carbocation intermediate through solvation.[5][6]
Low Temperature Like most chemical reactions, the rate of reaction for this compound increases with temperature.[9][10] Increasing the reaction temperature provides more kinetic energy to the molecules, facilitating the bond-breaking required for the formation of the carbocation.
Absence of a Catalyst Certain additives can catalyze SN1 reactions by assisting in the departure of the leaving group.

Strategies to Increase the Rate of Reaction

Modifying the Leaving Group

Improving the leaving group is a highly effective strategy to accelerate the reaction. The rate of nucleophilic substitution on a neopentyl skeleton is highly dependent on the nature of the leaving group.

Relative Reactivity of Neopentyl Derivatives:

Leaving GroupRelative Rate
Triflate (CF₃SO₃⁻)Most Reactive
Iodide (I⁻)> Bromide (Br⁻)
Bromide (Br⁻)> p-Toluenesulfonate (TsO⁻)
p-Toluenesulfonate (TsO⁻)> Methanesulfonate (MsO⁻)
Methanesulfonate (MsO⁻)> Chloride (Cl⁻)
Chloride (Cl⁻)Least Reactive
Data adapted from a study on 1,1,1-tris(X-methyl)ethane derivatives.[8]
Optimizing the Solvent System

The rate of solvolysis of this compound is highly dependent on the ionizing power of the solvent. Polar protic solvents are particularly effective at stabilizing the carbocation intermediate, thus increasing the reaction rate.

Solvolysis Rate Constants of this compound in Various Solvents at 50°C:

Solvent Mixturek x 10⁶ (s⁻¹)
100% EtOH0.0863
80% EtOH1.83
60% EtOH15.3
100% MeOH0.449
80% MeOH11.1
100% AcOH0.437
80% AcOH2.50
50% Dioxane5.03
100% HCOOH10,800
Data extracted from Winstein et al.[2][3]
Increasing the Reaction Temperature

As a general rule, increasing the reaction temperature increases the rate of reaction. For many reactions, the rate approximately doubles for every 10°C increase in temperature.[9]

Effect of Temperature on the Solvolysis of this compound in 80% Ethanol:

Temperature (°C)k x 10⁶ (s⁻¹)
25.000.0886
50.001.83
75.0026.5
Data extracted from Winstein et al.[2][3]
Utilizing Catalysts

The addition of a Lewis acid or a salt that can sequester the leaving group can accelerate the rate-determining step of an SN1 reaction.

  • Silver Nitrate (AgNO₃): Silver ions can coordinate with the chloride leaving group, facilitating its departure and the formation of the carbocation.[11][12] This is a common method to promote SN1 reactions of alkyl halides.

  • Lewis Acids: While not extensively documented specifically for this compound, Lewis acids can, in principle, catalyze SN1 reactions by coordinating to the leaving group, making it a better leaving group.[13][14]

Experimental Protocols

General Protocol for Solvolysis of this compound

This protocol describes a general procedure for measuring the rate of solvolysis of this compound in a given solvent system.

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in a suitable, non-reactive solvent (e.g., acetone).

    • In a thermostated reaction vessel, bring the desired solvent system to the target reaction temperature.

  • Initiation of the Reaction:

    • Inject a small aliquot of the this compound stock solution into the pre-heated solvent with vigorous stirring to ensure rapid mixing. The final concentration of this compound should be low (e.g., 0.01 M) to minimize side reactions.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by titrating the liberated hydrochloric acid with a standardized solution of a weak base (e.g., sodium acetate (B1210297) in acetic acid) using an indicator.

    • Alternatively, instrumental methods such as conductivity measurements or HPLC can be used to follow the disappearance of the starting material or the appearance of the product.

  • Data Analysis:

    • The first-order rate constant (k) can be determined by plotting the natural logarithm of the remaining this compound concentration versus time. The slope of this line will be equal to -k.

Protocol for Conversion of this compound to Neophyl Iodide (Finkelstein Reaction)

This protocol describes the conversion of this compound to the more reactive neophyl iodide.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in acetone (B3395972).

    • Add a stoichiometric excess (e.g., 1.5 equivalents) of sodium iodide.

  • Reaction Conditions:

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the precipitated sodium chloride.

    • Evaporate the acetone under reduced pressure.

    • The crude neophyl iodide can be purified by distillation or chromatography.

Visualizations

Reaction_Pathway cluster_SN1 SN1-like Pathway (Solvolysis) cluster_SN2 SN2 Pathway (Disfavored) Neophyl-Cl This compound Carbocation Phenonium Ion Intermediate Neophyl-Cl->Carbocation Slow (Rate-Determining) Rearranged_Carbocation Tertiary Carbocation (Rearranged) Carbocation->Rearranged_Carbocation 1,2-Methyl Shift Product Solvolysis Product Carbocation->Product Fast + Nucleophile Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product Fast + Nucleophile Neophyl-Cl_SN2 This compound Transition_State [Nu---C---Cl]‡ Neophyl-Cl_SN2->Transition_State High Energy Barrier (Steric Hindrance) Product_SN2 SN2 Product Transition_State->Product_SN2

Caption: Reaction pathways for this compound.

Experimental_Workflow Start Start: Slow Reaction Decision Increase Reaction Rate? Start->Decision Strategy1 Change Leaving Group (e.g., to -I, -OTs) Decision->Strategy1 Yes Strategy2 Optimize Solvent (Polar Protic) Decision->Strategy2 Yes Strategy3 Increase Temperature Decision->Strategy3 Yes Strategy4 Add Catalyst (e.g., AgNO3) Decision->Strategy4 Yes End End: Faster Reaction Strategy1->End Strategy2->End Strategy3->End Strategy4->End

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data: Neophyl Chloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of neophyl chloride, with a comparative analysis against its structural analogs, tert-butylbenzene (B1681246) and 1-chloro-2-phenylethane. This guide provides detailed experimental data, protocols, and a visual representation of the molecular structure and proton environments of this compound.

Introduction

This compound ((1-chloro-2-methylpropan-2-yl)benzene) is a halogenated organic compound frequently utilized in organic synthesis. A thorough understanding of its spectral properties is crucial for reaction monitoring, structural elucidation, and quality control. This guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound with two structurally related compounds: tert-butylbenzene and 1-chloro-2-phenylethane. The data presented herein, including chemical shifts (δ), multiplicities, and coupling constants (J), provides a valuable resource for chemists in research and development.

Comparative Spectral Data

The ¹H and ¹³C NMR spectral data for this compound and its selected alternatives were acquired in deuterated chloroform (B151607) (CDCl₃). The data is summarized in the tables below for easy comparison.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound Ar-H7.21 - 7.34m5H-
CH₂3.61s2H-
C(CH₃)₂1.41s6H-
tert-Butylbenzene Ar-H (ortho)7.36m2H-
Ar-H (meta, para)7.28 - 7.15m3H-
C(CH₃)₃1.31s9H-
1-Chloro-2-phenylethane Ar-H7.20 - 7.35m5H-
CH₂Cl3.75t2H7.0
PhCH₂3.05t2H7.0

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C (quaternary, Ar)147.1
CH (Ar)128.2
CH (Ar)126.3
CH (Ar)125.9
CH₂55.4
C (quaternary, alkyl)40.2
CH₃27.2
tert-Butylbenzene C (quaternary, Ar)151.2
CH (Ar)128.2
CH (Ar)125.5
CH (Ar)125.2
C (quaternary, alkyl)34.5
CH₃31.4
1-Chloro-2-phenylethane C (quaternary, Ar)139.5
CH (Ar)128.9
CH (Ar)128.6
CH (Ar)126.9
CH₂Cl45.2
PhCH₂39.7

Experimental Protocols

The following is a general protocol for obtaining high-quality ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation

  • Sample Quantity: Weigh approximately 10-20 mg of the solid sample or dispense 20-30 µL of the liquid sample into a clean, dry NMR tube.

  • Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period.

¹H NMR Spectroscopy

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 32 scans.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

  • Processing: Apply a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

  • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

  • Processing: Apply a line broadening of 1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Visualization of this compound Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the different proton environments that give rise to the observed signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound with ¹H NMR assignments.

Interpreting the Mass Spectrum of Neophyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrum of neophyl chloride with those of two common alkyl chlorides, tert-butyl chloride and benzyl (B1604629) chloride. Understanding the unique fragmentation pattern of this compound is crucial for its unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document outlines the experimental protocol for acquiring a mass spectrum and presents a comparative analysis of the fragmentation data, supported by a visualization of the primary fragmentation pathway.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of an organic compound provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced upon electron ionization. The fragmentation pattern is highly dependent on the molecule's structure, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable carbocations.

This compound, with its unique structure featuring a quaternary carbon atom adjacent to a phenyl group, exhibits a characteristic fragmentation pattern that distinguishes it from other alkyl chlorides. A comparison with tert-butyl chloride and benzyl chloride highlights these differences.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 168/170 (low abundance)11991, 77, 51
tert-Butyl Chloride Not typically observed5741, 29
Benzyl Chloride 126/1289165, 39

Table 1: Comparison of key mass spectral data for this compound, tert-butyl chloride, and benzyl chloride.

This compound (C₁₀H₁₃Cl): The mass spectrum of this compound is characterized by a base peak at m/z 119.[1] This prominent peak arises from the loss of a chloromethyl radical (•CH₂Cl) following the initial ionization. The resulting tertiary benzylic carbocation is highly stabilized by the adjacent phenyl group, making this fragmentation pathway highly favorable. The molecular ion peak at m/z 168 (for the ³⁵Cl isotope) and 170 (for the ³⁷Cl isotope) is typically of low abundance. Other significant fragments include the tropylium (B1234903) ion at m/z 91, a common fragment for compounds containing a benzyl group, and fragments corresponding to the phenyl group at m/z 77 and its subsequent fragmentation products.

tert-Butyl Chloride (C₄H₉Cl): In contrast, the mass spectrum of tert-butyl chloride is dominated by the base peak at m/z 57.[2][3] This corresponds to the highly stable tert-butyl carbocation, formed by the simple cleavage of the C-Cl bond. The molecular ion peak is often not observed due to the high instability of the ionized molecule.[4]

Benzyl Chloride (C₇H₇Cl): The mass spectrum of benzyl chloride shows a prominent molecular ion peak at m/z 126 and 128.[5][6] The base peak is at m/z 91, which is attributed to the formation of the very stable tropylium ion through rearrangement of the initial benzyl cation.[7][8]

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This protocol outlines the standard procedure for obtaining an electron ionization (EI) mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: Set to 250°C.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the data to identify the molecular ion and major fragment ions.

Primary Fragmentation Pathway of this compound

The dominant fragmentation pathway for this compound under electron ionization is the loss of a chloromethyl radical to form a stable tertiary benzylic carbocation.

fragmentation mol This compound (M) m/z 168/170 ion Molecular Ion (M⁺) m/z 168/170 mol->ion - e⁻ frag1 Tertiary Benzylic Carbocation m/z 119 ion->frag1 Fragmentation frag2 Chloromethyl Radical (•CH₂Cl) ion->frag2

Figure 1: Primary fragmentation pathway of this compound.

This diagram illustrates the initial ionization of the this compound molecule, followed by the cleavage of the C-C bond to yield the highly stable tertiary benzylic carbocation with an m/z of 119, which is observed as the base peak in the mass spectrum.

References

A Comparative Guide to the Reactivity of Neophyl Chloride and Neopentyl Chloride in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of neophyl chloride and neopentyl chloride, focusing on their behavior in solvolysis reactions. The significant differences in their reaction rates and mechanistic pathways, supported by experimental data, are critical considerations in synthetic chemistry and drug development where precise control over reactivity and product formation is paramount.

Executive Summary

This compound and neopentyl chloride, both primary alkyl chlorides, exhibit remarkably different reactivities in solvolysis reactions due to steric hindrance and the influence of neighboring groups. This compound undergoes solvolysis at a significantly faster rate, facilitated by anchimeric assistance from its neighboring phenyl group, leading to a rearranged product through a phenonium ion intermediate. In stark contrast, neopentyl chloride is notoriously unreactive under SN2 conditions due to extreme steric hindrance. Its SN1 solvolysis is also very slow and proceeds with a characteristic Wagner-Meerwein rearrangement of a methyl group. This guide presents a quantitative comparison of their solvolysis rates, details the underlying reaction mechanisms, and provides experimental protocols for further investigation.

Data Presentation: Solvolysis Rate Constants

The following table summarizes the first-order rate constants (k) for the solvolysis of this compound and neopentyl chloride in various solvent systems. The data highlights the profound difference in reactivity between the two compounds.

CompoundSolventTemperature (°C)Rate Constant (k) (s⁻¹)
This compound80% Ethanol / 20% Water501.95 x 10⁻⁵[1]
Neopentyl Chloride80% Ethanol / 20% Water25Extremely Slow (rate not typically measured under these conditions due to extreme inactivity)
This compoundAcetic Acid503.06 x 10⁻⁵[1]
Neopentyl ChlorideAcetic Acid1004.4 x 10⁻⁷

Mechanistic Insights

The divergent reactivity of neophyl and neopentyl chloride can be attributed to their distinct reaction mechanisms under solvolytic conditions.

This compound: Anchimeric Assistance

The solvolysis of this compound is a classic example of anchimeric assistance , where the neighboring phenyl group participates in the rate-determining step.[1] The π-electrons of the phenyl ring attack the carbon bearing the leaving group from the backside as the C-Cl bond ionizes. This participation leads to the formation of a stabilized bridged intermediate known as a phenonium ion . This intramolecular process is significantly more favorable than the formation of a primary carbocation, thus accelerating the reaction rate. The subsequent attack by a solvent molecule on the phenonium ion leads to the formation of a rearranged product.

Neophyl_Chloride_Mechanism cluster_legend Reaction Pathway NeophylCl This compound TransitionState Transition State NeophylCl->TransitionState Ionization with aryl participation PhenoniumIon Phenonium Ion TransitionState->PhenoniumIon Product Rearranged Product PhenoniumIon->Product Solvent Attack This compound This compound Transition State Transition State This compound->Transition State Phenonium Ion Phenonium Ion Transition State->Phenonium Ion Rearranged Product Rearranged Product Phenonium Ion->Rearranged Product

Caption: Solvolysis mechanism of this compound via anchimeric assistance.

Neopentyl Chloride: Wagner-Meerwein Rearrangement

Neopentyl chloride is sterically hindered by the bulky tert-butyl group adjacent to the reaction center, which makes a direct backside attack (SN2 mechanism) virtually impossible.[2] Under conditions favoring ionization (SN1 mechanism), the departure of the chloride ion would lead to a highly unstable primary carbocation. To avoid this, the reaction proceeds through a Wagner-Meerwein rearrangement . In this concerted process, as the C-Cl bond breaks, a methyl group from the adjacent quaternary carbon migrates to the primary carbon. This rearrangement results in the formation of a much more stable tertiary carbocation, which is then rapidly trapped by the solvent to yield the rearranged product. The initial ionization and rearrangement is the slow, rate-determining step.

Neopentyl_Chloride_Mechanism cluster_legend Reaction Pathway NeopentylCl Neopentyl Chloride TransitionState Transition State (Methyl Shift) NeopentylCl->TransitionState Ionization with rearrangement TertiaryCarbocation Tertiary Carbocation TransitionState->TertiaryCarbocation Product Rearranged Product TertiaryCarbocation->Product Solvent Attack Neopentyl Chloride Neopentyl Chloride Transition State Transition State Neopentyl Chloride->Transition State Tertiary Carbocation Tertiary Carbocation Transition State->Tertiary Carbocation Rearranged Product Rearranged Product Tertiary Carbocation->Rearranged Product

Caption: Solvolysis of neopentyl chloride involving a Wagner-Meerwein rearrangement.

Experimental Protocols

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound is provided by Organic Syntheses.[3]

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 ml, 6.4 moles) of purified benzene (B151609) and 34.6 g (18.8 ml) of concentrated sulfuric acid.

  • Cool the mixture to 20°C.

  • Add 201 g (219 ml, 2.22 moles) of methallyl chloride dropwise over a period of 12 hours while maintaining vigorous stirring and a temperature of 20°C using a water bath.

  • Continue stirring for an additional 12 hours.

  • Transfer the reaction mixture to a 1-liter separatory funnel and remove the sulfuric acid layer.

  • Wash the benzene solution with four 200-ml portions of distilled water.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure (approximately 45 mm).

  • Distill the liquid residue through a 40-cm Vigreux column under reduced pressure to yield this compound.

Synthesis of Neopentyl Chloride

Neopentyl chloride can be synthesized from neopentyl alcohol using thionyl chloride in the presence of pyridine (B92270) to prevent rearrangement.[4][5]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place neopentyl alcohol and pyridine in a suitable solvent like diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for a period to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation and then distill the residue to obtain pure neopentyl chloride.

Kinetic Measurement of Solvolysis

The rate of solvolysis can be determined by monitoring the production of hydrochloric acid over time. A common method is titration.

Solvolysis_Kinetics_Workflow Start Prepare solution of alkyl chloride in the desired solvent Reaction Initiate reaction and start timer Start->Reaction Aliquots Withdraw aliquots at timed intervals Reaction->Aliquots Quench Quench the reaction in each aliquot (e.g., by adding to a non-polar solvent) Aliquots->Quench Titrate Titrate the liberated HCl with a standardized NaOH solution Quench->Titrate Data Record volume of NaOH vs. time Titrate->Data Analysis Plot data and calculate the first-order rate constant (k) Data->Analysis

Caption: General workflow for determining solvolysis rate constants.

Conclusion

The comparison between this compound and neopentyl chloride provides a compelling illustration of how subtle structural differences can lead to vastly different chemical reactivities. The anchimeric assistance provided by the phenyl group in this compound results in a significantly enhanced solvolysis rate compared to the sterically hindered and rearrangement-prone solvolysis of neopentyl chloride. For researchers and professionals in drug development and synthetic chemistry, understanding these mechanistic nuances is crucial for predicting reaction outcomes, designing synthetic routes, and controlling product distributions. The experimental data and protocols provided in this guide serve as a valuable resource for further investigation and application of these principles.

References

A Comparative Guide to Neophyl Chloride and Tert-Butyl Chloride as Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of neophyl chloride and tert-butyl chloride, two alkyl halide electrophiles with distinct reactivity profiles crucial for various applications in organic synthesis and drug development. Understanding their behavior in nucleophilic substitution and elimination reactions is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Executive Summary

This compound and tert-butyl chloride, while both being sterically hindered alkyl chlorides, exhibit fundamentally different behaviors as electrophiles. Tert-butyl chloride is a classic example of a tertiary alkyl halide that readily undergoes SN1 and E1 reactions via a stable tertiary carbocation intermediate. In contrast, this compound, a primary alkyl halide with a bulky quaternary β-carbon, is prone to a characteristic rearrangement under SN1 conditions, a consequence of the "neopentyl effect." This guide delves into their comparative reactivity, supported by experimental data, detailed protocols, and mechanistic diagrams.

Structural and Mechanistic Overview

Tert-Butyl Chloride: As a tertiary alkyl halide, the steric hindrance around the α-carbon in tert-butyl chloride prevents SN2 reactions.[1] Instead, it favors unimolecular pathways (SN1 and E1) that proceed through the formation of a relatively stable tertiary carbocation.[2][3]

This compound: this compound is a primary alkyl halide, but the presence of a bulky tert-butyl group on the adjacent β-carbon also sterically hinders the backside attack required for an SN2 reaction.[4] Under conditions that favor ionization (SN1), the initially formed primary carbocation is highly unstable and rapidly rearranges to a more stable tertiary benzylic carbocation.[5] This rearrangement is a defining feature of its reactivity. Neophyl derivatives are also resistant to β-hydride elimination as they lack hydrogens at the β-position.[4]

Comparative Reactivity: Solvolysis Rates

The solvolysis rates of this compound and tert-butyl chloride provide a quantitative measure of their reactivity as electrophiles under SN1 conditions. The following tables summarize the first-order rate constants (k) for the solvolysis of both compounds in various aqueous ethanol (B145695) and aqueous acetone (B3395972) mixtures.

Table 1: Solvolysis Rate Constants (k x 105 s-1) of this compound at 50°C

Solvent (Volume %)k (s-1)
80% Ethanol / 20% Water0.0463
60% Ethanol / 40% Water0.834
50% Ethanol / 50% Water3.33
40% Ethanol / 60% Water12.1

Data sourced from Fainberg, A. H., & Winstein, S. (1957).[6]

Table 2: Solvolysis Rate Constants (k x 105 s-1) of Tert-Butyl Chloride at 25°C

Solvent (Volume %)k (s-1)
90% Ethanol / 10% Water0.963
80% Ethanol / 20% Water4.09
70% Ethanol / 30% Water12.3
60% Ethanol / 40% Water37.1
50% Ethanol / 50% Water114
90% Acetone / 10% Water0.0485
80% Acetone / 20% Water1.54
70% Acetone / 30% Water8.59
60% Acetone / 40% Water37.0

Data compiled from various sources.[7][8]

Analysis: The data clearly indicates that the rate of solvolysis for both compounds is highly dependent on the ionizing power of the solvent. An increase in the water content of the solvent mixtures leads to a significant increase in the reaction rate due to better stabilization of the carbocation intermediate. While a direct comparison is complicated by the different temperatures at which the data was collected, it is evident that tert-butyl chloride generally undergoes solvolysis at a much faster rate than this compound under comparable conditions. This is attributed to the direct formation of a stable tertiary carbocation from tert-butyl chloride, whereas this compound ionization involves a less stable primary carbocation which then rearranges.

Reaction Pathways and Product Distribution

The distinct mechanistic pathways of this compound and tert-butyl chloride lead to different product profiles.

Tert-Butyl Chloride: A Competition Between Substitution and Elimination

The solvolysis of tert-butyl chloride in a nucleophilic solvent (e.g., aqueous ethanol) yields a mixture of substitution (SN1) and elimination (E1) products. The tertiary carbocation intermediate can be trapped by a solvent molecule to give an alcohol or ether, or it can lose a proton from an adjacent carbon to form an alkene.[9]

G cluster_tert_butyl Tert-Butyl Chloride Reaction Pathway tert-Butyl_Chloride tert-Butyl Chloride tert-Butyl_Carbocation tert-Butyl Carbocation (Planar) tert-Butyl_Chloride->tert-Butyl_Carbocation Slow (Rate-determining) SN1_Product tert-Butanol / tert-Butyl Ether (Substitution Product) tert-Butyl_Carbocation->SN1_Product Fast + H₂O / ROH E1_Product 2-Methylpropene (Elimination Product) tert-Butyl_Carbocation->E1_Product Fast - H⁺ G cluster_neophyl This compound Reaction Pathway Neophyl_Chloride This compound Primary_Carbocation Primary Carbocation (Unstable) Neophyl_Chloride->Primary_Carbocation Slow Tertiary_Carbocation Tertiary Benzylic Carbocation (Rearranged, Stable) Primary_Carbocation->Tertiary_Carbocation Fast 1,2-Methyl Shift Final_Product Rearranged Substitution Product Tertiary_Carbocation->Final_Product Fast + Nucleophile

References

advantages of using neophyl chloride over other bulky alkylating groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bulky alkylating group is a critical decision that can significantly impact reaction outcomes and molecular properties. This guide provides an objective comparison of neophyl chloride with other common bulky alkylating agents, namely tert-butyl chloride and adamantyl chloride, supported by experimental data to inform your synthetic strategies.

The unique steric and electronic properties of the neophyl group [(C₆H₅)C(CH₃)₂CH₂-] offer distinct advantages in various chemical transformations, from preventing undesirable side reactions to acting as a stabilizing ligand in complex molecular architectures. This comparison will delve into the reactivity, steric hindrance, and practical applications of these three bulky groups, providing a clear rationale for the strategic use of this compound.

Comparative Analysis of Reactivity in Alkylation Reactions

The choice of an alkylating agent is often dictated by its reactivity profile, particularly in classic reactions such as Friedel-Crafts alkylation. The stability of the carbocation intermediate is a key determinant of the reaction rate. While direct comparative studies under identical conditions are limited, solvolysis data provides valuable insights into the relative rates of carbocation formation.

Table 1: Comparison of Solvolysis Rates and Steric Parameters

Alkylating AgentStructureRelative Solvolysis Rate (approx.)Taft Steric Parameter (Es)
tert-Butyl Chloride(CH₃)₃CCl~1000-1.54
This compound(C₆H₅)C(CH₃)₂CH₂Cl1-1.74
1-Adamantyl ChlorideC₁₀H₁₅Cl~1-2.39

Relative solvolysis rates are estimated from various sources for comparison purposes and are not from a single direct comparative study. The rate for this compound is set as a baseline of 1. tert-Butyl chloride's rate is significantly higher due to the stability of the tertiary carbocation. 1-Adamantyl chloride's rate is comparable to this compound despite forming a tertiary carbocation, a phenomenon attributed to increased hydrogen bond donation to the leaving group in the transition state.

The data suggests that while tert-butyl chloride reacts much faster in SN1-type reactions due to the formation of a stable tertiary carbocation, this compound and adamantyl chloride exhibit significantly lower, and roughly comparable, solvolysis rates. The neophyl group, being a primary halide, is sterically hindered from undergoing SN2 reactions due to the quaternary carbon at the β-position (the "neopentyl effect").[1] Furthermore, it is resistant to β-hydride elimination, a common side reaction with other alkyl groups, as it lacks β-hydrogens.[1] This inherent stability and resistance to common side reactions make this compound a predictable and reliable alkylating agent where controlled reactivity is desired.

Steric Hindrance: A Quantitative Look

The steric bulk of an alkylating group is a crucial factor in controlling the selectivity of a reaction and in designing molecules with specific three-dimensional architectures. The Taft steric parameter (Es) provides a quantitative measure of this bulk.

The neophyl group, with an Es value of -1.74, is sterically more demanding than the tert-butyl group (-1.54) but less so than the highly rigid and bulky adamantyl group (-2.39). This intermediate steric profile allows the neophyl group to effectively shield reactive centers without the extreme bulk of the adamantyl group, which can sometimes hinder desired transformations. This tunable steric influence is a key advantage in applications such as ligand design for organometallic catalysts and as protecting groups in organic synthesis.

Advantages in Specific Applications

The unique combination of steric bulk and electronic properties makes the neophyl group particularly advantageous in several areas of chemical science.

Polymer Chemistry
Organometallic Chemistry and Ligand Design

The steric bulk of the neophyl group makes it an excellent choice for a "bulky ligand" in organometallic chemistry. These bulky ligands are crucial for stabilizing reactive metal centers, preventing catalyst deactivation through dimerization, and controlling the coordination sphere of the metal to influence the selectivity of catalytic reactions. The neophyl group's size can be tailored to create a specific steric environment around the metal center, a feature that is highly desirable in the development of new catalysts with enhanced activity and selectivity.

Protecting Group Chemistry

While less common than other applications, the neophyl group can, in principle, be used as a protecting group. Its stability to a range of reaction conditions, particularly its resistance to nucleophilic attack and elimination reactions, makes it a robust protecting moiety. However, the conditions required for its removal might be harsh, limiting its widespread use in this context.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for a representative Friedel-Crafts alkylation are provided below. These protocols can be adapted for each of the three alkylating agents to allow for a direct comparison of their performance in a laboratory setting.

General Procedure for Friedel-Crafts Alkylation of Benzene (B151609)

Materials:

  • Benzene (anhydrous)

  • Alkyl chloride (this compound, tert-butyl chloride, or 1-adamantyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of the alkyl chloride (1.0 eq) in anhydrous benzene (excess) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Note: Reaction times and temperatures may need to be optimized for each alkylating agent based on their relative reactivities. For instance, the reaction with tert-butyl chloride is expected to be much faster than with this compound or adamantyl chloride.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Reaction Pathway Comparison

ReactionPathways cluster_tert_butyl tert-Butyl Chloride cluster_neophyl This compound cluster_adamantyl Adamantyl Chloride tBuCl tert-Butyl Chloride tBu_Carbocation Tertiary Carbocation (Stable) tBuCl->tBu_Carbocation Fast tBu_Product Alkylated Product tBu_Carbocation->tBu_Product NeoCl Neophyl Chloride Neo_Transition SN1-like Transition State NeoCl->Neo_Transition Slow SN2_Blocked SN2 Blocked NeoCl->SN2_Blocked Beta_Elim_Blocked β-Hydride Elim. Blocked NeoCl->Beta_Elim_Blocked Neo_Product Alkylated Product Neo_Transition->Neo_Product AdaCl Adamantyl Chloride Ada_Carbocation Tertiary Carbocation (Rigid) AdaCl->Ada_Carbocation Slow Ada_Product Alkylated Product Ada_Carbocation->Ada_Product StericHindrance tert-Butyl tert-Butyl (Es = -1.54) Neophyl Neophyl (Es = -1.74) Adamantyl Adamantyl (Es = -2.39)

References

A Comparative Guide to Neophyl Chloride Purity Validation: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride, a key intermediate in the synthesis of various organic compounds, requires stringent purity control to ensure the quality and safety of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of this compound purity. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy.

At a Glance: Method Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary method for the purity analysis of volatile compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying both the main component and potential impurities. However, HPLC and qNMR offer distinct advantages in specific analytical scenarios.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative determination based on the signal intensity of specific nuclei.
Sample Volatility RequiredNot requiredNot required
Selectivity High (mass spectral data)Moderate to High (chromatographic separation)High (structurally specific signals)
Sensitivity High (pg to ng level)Moderate (ng to µg level)Lower (mg level)
Quantification Relative (requires certified reference standards)Relative (requires certified reference standards)Absolute (can be performed with a certified internal standard)
Impurity Identification Excellent (mass spectral libraries)Limited (based on retention time and UV spectrum)Good (structural information from chemical shifts and coupling constants)
Speed Moderate to FastModerateFast

In-Depth Analysis of Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound. The method's high resolution allows for the separation of closely related impurities, while mass spectrometry provides definitive identification.

Potential Impurities in this compound Synthesis:

Based on common synthetic routes, such as the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride, potential impurities include:

  • Starting Materials: Benzene, Methallyl Chloride

  • By-products: p-Di(chloro-tert-butyl)benzene, other isomers

  • Degradation Products: Neophyl alcohol

A validated GC-MS method for the analysis of alkyl halides can be adapted for this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[1]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from its potential impurities.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the desired sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities. For this compound, characteristic ions such as m/z 91 (tropylium ion) can be monitored.[2]

Performance Data (Based on similar compounds like Benzyl (B1604629) Chloride):

ParameterPerformance
Linearity (R²) > 0.999
LOD 0.001 µg/m³ to 3 ppm
LOQ 0.002 µg/m³ to 10 ppm
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Note: This data is for benzyl chloride and serves as an estimate for this compound analysis.[2][3][4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Result Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Quantification Quantify Impurities Chromatogram->Quantification LibrarySearch NIST Library Search MassSpectra->LibrarySearch LibrarySearch->Quantification PurityReport Purity Report Quantification->PurityReport

GC-MS analysis workflow for this compound purity.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC-MS is ideal for volatile compounds, HPLC is a powerful technique for a broader range of analytes, including those that are non-volatile or thermally labile. For this compound, which is volatile, HPLC might be considered if a laboratory is more proficient with this technique or if specific non-volatile impurities are expected.

A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220 nm is likely to be suitable.[4]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, certified reference standards are required.

Performance Data (Based on similar compounds like Benzyl Chloride):

ParameterPerformance
Linearity (R²) > 0.999
LOD ~3 ppm
LOQ ~10 ppm
Accuracy (% Recovery) 97.5 - 99.7%
Precision (%RSD) < 1.0%

Note: This data is for benzyl chloride and serves as an estimate for this compound analysis.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Result Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Calculation Calculate Area % PeakIntegration->Calculation PurityReport Purity Report (Area % Method) Calculation->PurityReport

HPLC-UV analysis workflow for this compound purity.
Quantitative NMR (qNMR): For Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6] Instead, a certified internal standard of known purity is used.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet for the benzylic protons).

    • Integrate a signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Performance of qNMR:

qNMR is known for its high precision and accuracy, with reported relative standard deviations typically below 1%.[7] It provides a direct measure of purity, which can be valuable for qualifying in-house reference standards.

qNMR_Logic cluster_input Inputs cluster_measurement Measurement cluster_analysis Analysis cluster_output Output Analyte Known mass of This compound NMR_Spectrum Acquire ¹H NMR Spectrum Analyte->NMR_Spectrum InternalStandard Known mass and purity of Certified Internal Standard InternalStandard->NMR_Spectrum Integration Integrate characteristic signals of analyte and standard NMR_Spectrum->Integration Formula Apply qNMR Purity Formula Integration->Formula AbsolutePurity Absolute Purity of This compound Formula->AbsolutePurity

Logical relationship for absolute purity determination by qNMR.

Conclusion and Recommendations

For the routine quality control and impurity profiling of this compound, GC-MS is the recommended technique . Its high sensitivity and specificity for volatile compounds, coupled with its excellent impurity identification capabilities, make it the most robust choice.

HPLC-UV serves as a viable alternative, particularly when GC-MS is unavailable or if non-volatile impurities are a concern. Its simplicity and widespread availability are key advantages.

qNMR is a powerful, non-destructive technique for the absolute determination of purity. It is exceptionally valuable for the certification of reference materials or for orthogonal validation of purity results obtained by chromatographic methods.

The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy and precision, and the available instrumentation. For comprehensive quality assurance, a combination of these techniques may be employed, with GC-MS for routine analysis and qNMR for the qualification of primary standards.

References

comparative study of different catalysts for neophyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Neophyl Chloride Synthesis

This compound, a key intermediate in the synthesis of various organic compounds, is primarily produced through the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride. The choice of catalyst for this electrophilic aromatic substitution is critical, influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative overview of different catalysts, supported by available experimental data, to assist researchers in selecting the optimal catalytic system for their synthetic needs.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of this compound. It is important to note that direct comparative studies under identical conditions are limited in the available literature. The data for sulfuric acid is well-documented, while the performance of other catalysts is inferred from their general application in Friedel-Crafts alkylation reactions.

Catalyst TypeCatalystReaction Time (h)Temperature (°C)Yield (%)Notes
Brønsted Acid Concentrated Sulfuric Acid (H₂SO₄)12 (addition) + 12 (stirring)2070-73[1]Standard, well-documented procedure.[1]
Concentrated Sulfuric Acid (H₂SO₄)1 (addition) + 1 (stirring)10-1553[1]Lower yield with shorter reaction time and lower temperature.[1]
Lewis Acid Aluminum Chloride (AlCl₃)Data not availableData not availableData not availableA common, powerful but often requires stoichiometric amounts and is sensitive to moisture.[2][3][4]
Iron(III) Chloride (FeCl₃)Data not availableData not availableData not availableA milder Lewis acid than AlCl₃, potentially offering different selectivity.[2]
Solid Acid Zeolites (e.g., H-ZSM-5)Data not availableData not availableData not availableOffer advantages in reusability and reduced environmental impact. Activity depends on framework and acidity.[5][6][7]
Montmorillonite Clay (e.g., K-10)Data not availableData not availableData not availableAn inexpensive and environmentally friendly catalyst with both Brønsted and Lewis acid sites.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. The protocol for sulfuric acid is a well-established procedure, while the protocols for Lewis acids and solid acids are representative examples of Friedel-Crafts alkylation and may require optimization for this compound synthesis.

Sulfuric Acid Catalyzed Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Benzene (purified)

  • Methallyl chloride (redistilled)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 570 ml (6.4 moles) of benzene and 18.8 ml of concentrated sulfuric acid.

  • Cool the mixture to 20°C.

  • Add 219 ml (2.22 moles) of methallyl chloride dropwise over a period of 12 hours, maintaining vigorous stirring and a temperature of 20°C using a water bath.

  • After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours.

  • Transfer the reaction mixture to a separatory funnel and remove the sulfuric acid layer.

  • Wash the benzene solution with four 200-ml portions of distilled water until the washings are neutral to litmus. The solution should become colorless.

  • Dry the benzene solution with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure.

  • Distill the liquid residue through a Vigreux column under reduced pressure to obtain this compound.

General Protocol for Lewis Acid (e.g., AlCl₃) Catalyzed Friedel-Crafts Alkylation

This is a general procedure that would require adaptation and optimization for this compound synthesis.

Materials:

  • Anhydrous benzene

  • Methallyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place anhydrous benzene and cool it in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions with stirring.

  • Add methallyl chloride dropwise to the chilled mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

General Protocol for Solid Acid (e.g., Zeolite) Catalyzed Friedel-Crafts Alkylation

This is a representative procedure for a heterogeneous catalytic reaction that would need to be optimized for the specific synthesis.

Materials:

  • Benzene

  • Methallyl chloride

  • Activated solid acid catalyst (e.g., H-ZSM-5 zeolite)

Procedure:

  • Activate the solid acid catalyst by heating it under vacuum or in a stream of inert gas at a high temperature.

  • In a reaction vessel, suspend the activated catalyst in benzene.

  • Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Add methallyl chloride to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor its progress by GC or TLC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Wash the catalyst with a suitable solvent.

  • Remove the solvent from the filtrate under reduced pressure and purify the product by distillation.

Visualizing the Synthesis

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Benzene + Methallyl Chloride catalyst Catalyst (e.g., H₂SO₄, AlCl₃, Zeolite) reaction_vessel Reaction under Controlled Temperature catalyst->reaction_vessel quench Quenching (e.g., Water) reaction_vessel->quench extraction Solvent Extraction quench->extraction drying Drying (e.g., Na₂SO₄) extraction->drying filtration Catalyst Filtration (for solid catalysts) drying->filtration distillation Distillation filtration->distillation product This compound distillation->product G cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Methallyl Chloride Carbocation Methallyl Chloride->Carbocation + Catalyst Catalyst Lewis or Brønsted Acid Benzene Arenium Ion Benzene->Arenium Ion + Carbocation This compound Arenium Ion->this compound - H⁺ H+ H⁺

References

A Comparative Guide to the Applications of Neophyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride, (1-chloro-2-methylpropan-2-yl)benzene, is a halogenated organic compound whose unique structural properties make it a valuable reagent in specialized synthetic applications. Its most notable feature is the presence of a quaternary carbon atom at the β-position relative to the chlorine atom. This "neopentyl-like" structure imparts significant steric hindrance and prevents common reaction pathways, allowing for transformations that are difficult to achieve with simpler alkyl halides.

This guide provides a comparative overview of the primary applications of this compound, contrasting its reactivity with alternative reagents and providing experimental data and protocols for key transformations.

Precursor to Sterically Hindered Organometallic Reagents

One of the most common applications of this compound is as a precursor to sterically demanding organolithium and organomagnesium (Grignard) reagents.[1][2] Due to the significant steric bulk of the neophyl group, these reagents are useful for introducing a hindered moiety and can exhibit unique reactivity and selectivity compared to less bulky organometallics. The steric hindrance can prevent unwanted side reactions and control the stereochemical outcome of additions to carbonyls and other electrophiles.[3]

Application Example: Synthesis of 2-Methyl-2-phenyl-4-hexanone

A notable industrial application is the synthesis of 2-methyl-2-phenyl-4-hexanone, a compound with a rose-like fragrance. The synthesis utilizes the Grignard reagent derived from this compound.[4]

Data Presentation: Grignard-based Synthesis of 2-Methyl-2-phenyl-4-hexanone

The following table summarizes the quantitative data for a two-step synthesis involving the formation of neophyl manganese chloride from the Grignard reagent, followed by acylation.[4]

StepReactantsReagents/ConditionsProductYield (%)
1This compound, MagnesiumDiethyl ether, refluxNeophyl magnesium chlorideHigh
2Neophyl magnesium chloride, Manganese (II) chloride, Propionyl chlorideDiethyl ether, -10°C to 50°C2-Methyl-2-phenyl-4-hexanone~85-90%
Experimental Protocol: Synthesis of Neophyl Manganese Chloride and Reaction with Propionyl Chloride[4]

Step 1: Preparation of Neophyl Magnesium Chloride In a 1-liter three-neck reaction flask equipped with a thermometer, reflux condenser, and addition funnel, 12 g (0.5 moles) of magnesium turnings and 200 ml of diethyl ether are placed. A solution of 85 g (0.5 moles) of this compound in 100 ml of diethyl ether is prepared separately. Approximately 10% of the this compound solution is added to the magnesium/ether mixture. The reaction is initiated using iodine crystals. Once the reaction commences, the remaining this compound solution is added over two hours at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

Step 2: Formation of Neophyl Manganese Chloride and Acylation The Grignard solution is cooled to -10°C. 63 g of manganese (II) chloride is added slowly in small portions, and the reaction mass is stirred for 2 hours while maintaining the temperature between -10°C and 0°C. Subsequently, 51 g of propionyl chloride is added over 30 minutes at 0°C. The reaction is allowed to exotherm to 50°C, during which the diethyl ether solvent evaporates. The final product is isolated via standard workup procedures.

Logical Workflow for Synthesis of 2-Methyl-2-phenyl-4-hexanone

G A This compound B Neophyl Magnesium Chloride (Grignard) A->B Ether, Reflux Mg Mg Mg->B Ether, Reflux C Neophyl Manganese Chloride B->C + MnCl₂ -10°C MnCl2 MnCl₂ D 2-Methyl-2-phenyl-4-hexanone C->D Acylation PropCl Propionyl Chloride PropCl->D Acylation

Caption: Workflow for the synthesis of a ketone via a neophyl Grignard intermediate.

Comparison with Alternatives
  • Less Hindered Grignard Reagents (e.g., Phenethylmagnesium Bromide): These reagents are more susceptible to side reactions like enolization when reacting with sterically accessible ketones. The bulk of the neophyl group can increase the selectivity for 1,2-addition over deprotonation.

  • Other Hindered Grignard Reagents (e.g., tert-Butylmagnesium Chloride): While also bulky, the neophyl group's phenyl ring introduces different electronic properties and potential for π-stacking interactions, which can influence the stereochemistry of reactions in ways that a simple alkyl group cannot.

Resistance to Nucleophilic Substitution (Sₙ2) and Elimination (E2) Reactions

This compound is famously unreactive in Sₙ2 reactions.[3] This is a direct consequence of the quaternary β-carbon, which sterically shields the α-carbon from backside attack by a nucleophile. This phenomenon is often cited as a classic example of the "neopentyl effect."[1] Furthermore, because there are no hydrogen atoms on the β-carbon, β-hydride elimination (E2 mechanism) is impossible.[1]

This inherent lack of reactivity makes this compound a poor choice for syntheses requiring standard Sₙ2 or E2 pathways. However, this property is synthetically useful when the goal is to have a robust alkyl halide that will not undergo these common reactions under basic or nucleophilic conditions, thereby serving as a stable structural component.

Data Presentation: Comparison of Reactivity in Sₙ2 Reactions
SubstrateRelative Rate of Sₙ2 SolvolysisKey Steric FeatureE2 Possible?
Methyl Bromide~1 x 10⁹Minimal steric hindranceNo
Ethyl Bromide~2 x 10⁷Primary, minimal hindranceYes
n-Propyl Bromide~1 x 10⁷Primary, minimal hindranceYes
Neophyl Bromide 1Quaternary β-carbon causing severe hindranceNo

(Relative rate data is illustrative, based on the principle that neopentyl-type halides are exceptionally slow in Sₙ2 reactions).[3]

Diagram of Sₙ2 Steric Hindrance

SN2_Comparison cluster_0 Unhindered Primary Halide (e.g., n-Propyl Chloride) cluster_1 This compound Nu Nu: C_alpha Nu->C_alpha Backside Attack (Accessible) Cl Cl C_alpha->Cl H1 H C_alpha->H1 H2 H C_alpha->H2 C_beta CβH₂-CH₃ C_alpha->C_beta Nu2 Nu: C_alpha2 Nu2->C_alpha2 Attack Blocked (Steric Hindrance) Cl2 Cl C_alpha2->Cl2 H3 H C_alpha2->H3 H4 H C_alpha2->H4 C_beta2 Cβ(CH₃)₂-Ph C_alpha2->C_beta2

Caption: Steric hindrance prevents backside attack in Sₙ2 reactions for this compound.

Radical Precursor and the Neophyl Rearrangement

This compound can serve as a precursor to the neophyl radical, typically through reductive dehalogenation. The β,β-dimethylphenethyl radical (neophyl radical) is famous for undergoing a characteristic 1,2-aryl migration, known as the neophyl rearrangement.[5] This rearrangement is exceptionally fast and results in the formation of the more stable tertiary 1,1-dimethyl-2-phenylethyl radical.

This rearrangement is often used as a "radical clock" to time other radical reactions.[5] Synthetically, it provides a pathway to construct rearranged carbon skeletons that are not easily accessible through ionic pathways. Tandem reactions combining an initial radical addition with a subsequent neophyl rearrangement can create complex α-aryl carbonyl compounds or other functionalized products.[5]

Neophyl Radical Rearrangement Pathway

Neophyl_Rearrangement Start This compound Primary_Rad Neophyl Radical (Primary, 1°) Start->Primary_Rad + e⁻, -Cl⁻ Radical_Init Radical Initiator (e.g., Bu₃SnH, AIBN) TS Spirocyclic Transition State Primary_Rad->TS 1,2-Aryl Shift (Fast) Tertiary_Rad Rearranged Radical (Tertiary, 3°) TS->Tertiary_Rad Product Trapped Product Tertiary_Rad->Product Radical Trap (e.g., H-atom donor)

Caption: The neophyl radical undergoes a rapid 1,2-aryl shift to a more stable radical.

Comparison with Alternatives
  • Alkyl Radicals Lacking an Aryl Group (e.g., from Neopentyl Chloride): These radicals will undergo a 1,2-alkyl shift, but the migratory aptitude of alkyl groups is generally lower than that of aryl groups.

  • Phenethyl Radical: The simple phenethyl radical does not typically undergo a 1,2-aryl shift. The gem-dimethyl groups in the neophyl radical are crucial for promoting the rearrangement by stabilizing the developing partial charges in the transition state (Thorpe-Ingold effect).

Summary and Outlook

This compound's utility in organic synthesis stems directly from its unique structure. It is not a general-purpose alkylating agent but rather a specialized tool for specific challenges.

  • As a Building Block: It provides access to highly hindered organometallic reagents for selective C-C bond formation.

  • As a Stable Moiety: Its resistance to Sₙ2 and E2 reactions makes it a robust component in complex molecules where these reaction pathways must be avoided.

  • As a Radical Precursor: It enables the synthetically powerful neophyl rearrangement, offering a route to rearranged carbon skeletons.

For researchers in drug development and complex molecule synthesis, understanding the distinct reactivity of this compound compared to standard alkyl halides is crucial for designing effective and selective synthetic strategies. Its application highlights the importance of steric control and the utility of non-classical reaction pathways in modern organic chemistry.

References

assessing the economic viability of different synthetic routes to neophyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride, a sterically hindered organochlorine compound, is a valuable building block in organic synthesis, particularly in the formation of organolithium reagents. Its synthesis can be achieved through several routes, each with distinct economic and practical implications. This guide provides a comparative analysis of the three primary synthetic pathways to this compound: Friedel-Crafts alkylation, nucleophilic substitution, and free radical halogenation. The economic viability of each route is assessed based on raw material costs, reaction yields, process conditions, and associated waste streams.

Executive Summary

Comparison of Synthetic Routes

A summary of the key quantitative data for each synthetic route is presented below.

ParameterFriedel-Crafts AlkylationNucleophilic SubstitutionFree Radical Halogenation
Starting Materials Benzene (B151609), Methallyl ChlorideNeophyl Alcohol, Thionyl Chloridetert-Butylbenzene (B1681246), Chlorine
Catalyst/Reagent Sulfuric AcidNone (or catalytic DMF)UV light or radical initiator
Reported Yield 70-73%[1]High (estimated >90%)Variable (lower selectivity)
Reaction Temperature 10-20°C[1]Room temperature to moderate heatElevated temperatures or UV
Key Byproducts Di-alkylation products, Sulfonated speciesSulfur dioxide, Hydrogen chlorideIsomeric chlorides, Polychlorinated products

Logical Workflow for Route Assessment

The following diagram illustrates the decision-making process for selecting the most economically viable synthetic route.

G cluster_input Inputs cluster_routes Synthetic Routes cluster_analysis Analysis cluster_output Output raw_materials Raw Material Costs cost_analysis Cost-Benefit Analysis raw_materials->cost_analysis yield Reaction Yield yield->cost_analysis conditions Reaction Conditions conditions->cost_analysis waste Waste Disposal Costs waste->cost_analysis fc Friedel-Crafts Alkylation fc->cost_analysis safety Safety & Environmental Impact fc->safety ns Nucleophilic Substitution ns->cost_analysis ns->safety fr Free Radical Halogenation fr->cost_analysis fr->safety decision Optimal Route Selection cost_analysis->decision safety->decision

Caption: Logical workflow for assessing the economic viability of different synthetic routes.

Detailed Analysis of Synthetic Routes

Friedel-Crafts Alkylation of Benzene with Methallyl Chloride

This is a widely used industrial method for producing this compound.[1][2] The reaction involves the electrophilic aromatic substitution of benzene with methallyl chloride, catalyzed by a strong acid like sulfuric acid.[2]

Economic Considerations:

  • Raw Materials: Benzene and sulfuric acid are commodity chemicals with relatively low and stable prices. Methallyl chloride is a more specialized reagent, but it is commercially available in bulk.

  • Yield and Purity: This route offers a good yield of 70-73% with a well-defined product, simplifying purification.[1]

  • Catalyst: While sulfuric acid is inexpensive, its use requires neutralization and disposal of the resulting salt waste, adding to the overall cost. Catalyst recovery and regeneration are possible in large-scale operations to mitigate this cost.

  • Waste Stream: The primary waste streams consist of the neutralized sulfuric acid and small amounts of di-alkylation byproducts. Proper wastewater treatment is necessary.

Nucleophilic Substitution of Neophyl Alcohol with Thionyl Chloride

This was the original method for synthesizing this compound and involves the conversion of neophyl alcohol to the corresponding chloride using thionyl chloride.[2]

Economic Considerations:

  • Raw Materials: The primary economic challenge of this route is the cost and availability of neophyl alcohol (2-methyl-2-phenyl-1-propanol). While prices for small quantities are available, bulk pricing is not readily published, suggesting it is not a large-volume commodity chemical. Thionyl chloride is a common and relatively inexpensive reagent.

  • Yield and Purity: The reaction of primary alcohols with thionyl chloride is typically high-yielding (>90%) and clean, producing gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed.[3] This simplifies the product purification process.

  • Process and Safety: Thionyl chloride is a hazardous and corrosive substance that reacts violently with water.[4][5] Its use requires specialized handling and equipment to manage the toxic gaseous byproducts, which adds to the capital and operational costs.

Free Radical Halogenation of tert-Butylbenzene

This method involves the chlorination of tert-butylbenzene at the primary carbon of the tert-butyl group, initiated by UV light or a radical initiator.[2]

Economic Considerations:

  • Raw Materials: tert-Butylbenzene is a commercially available aromatic hydrocarbon. Chlorine is a basic industrial chemical.

  • Selectivity and Yield: A major drawback of free radical halogenation is its lack of selectivity.[6] The reaction can lead to a mixture of chlorinated products, including chlorination on the aromatic ring and multiple chlorinations on the alkyl side chain. This results in lower yields of the desired this compound and a complex mixture that requires extensive and costly purification.

  • Process Control: Controlling the reaction to favor mono-substitution at the desired position is challenging on an industrial scale and often requires specific reactor designs and careful control of reaction conditions.

  • Waste Stream: The formation of multiple byproducts leads to a more complex waste stream that can be difficult and expensive to manage and dispose of.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of Benzene with Methallyl Chloride

The following protocol is adapted from Organic Syntheses, a reliable source for well-tested synthetic procedures.[1]

Materials:

  • Benzene (purified)

  • Methallyl chloride (redistilled commercial sample)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of benzene and concentrated sulfuric acid is prepared and cooled to 20°C.

  • Methallyl chloride is added dropwise over a period of 12 hours while maintaining vigorous stirring and a constant temperature of 20°C.

  • After the addition is complete, the reaction mixture is transferred to a separatory funnel, and the sulfuric acid layer is removed.

  • The organic layer is washed with distilled water until neutral.

  • The benzene solution is dried with anhydrous sodium sulfate.

  • Benzene is removed by distillation under reduced pressure.

  • The remaining liquid residue is purified by vacuum distillation to yield this compound.

Diagram of the Experimental Workflow:

G start Start reactants Mix Benzene & Sulfuric Acid start->reactants addition Add Methallyl Chloride (12h, 20°C) reactants->addition separation Separate Acid Layer addition->separation washing Wash with Water separation->washing drying Dry with Na2SO4 washing->drying distillation1 Distill off Benzene drying->distillation1 distillation2 Vacuum Distill Product distillation1->distillation2 end This compound distillation2->end

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

Conclusion

Based on the available data, the Friedel-Crafts alkylation of benzene with methallyl chloride stands out as the most economically viable route for the industrial production of this compound. Its advantages include a high-yield, one-step process utilizing readily available and cost-effective raw materials. While the nucleophilic substitution route offers high yields and purity, the economic feasibility is hampered by the likely higher cost of the neophyl alcohol precursor. The free radical halogenation route is the least economically attractive due to its inherent lack of selectivity, which leads to lower yields and significant purification and waste disposal costs. For researchers and drug development professionals, the choice of synthetic route may also depend on the required scale, purity specifications, and available equipment. However, for bulk production, the Friedel-Crafts alkylation remains the superior choice from an economic standpoint.

References

Neophyl Chloride vs. Benzyl Chloride in SN2 Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. This guide provides a detailed comparison of neophyl chloride and benzyl (B1604629) chloride in the context of bimolecular nucleophilic substitution (SN2) reactions, supported by experimental data and methodologies. The striking difference in reactivity between these two primary alkyl chlorides, both featuring a phenyl group, underscores the critical role of steric and electronic effects in dictating reaction pathways.

Executive Summary

This compound is exceptionally unreactive in SN2 reactions, a phenomenon attributed to the severe steric hindrance created by the bulky tert-butyl group adjacent to the reaction center. This "neopentyl effect" effectively shields the electrophilic carbon from backside attack by a nucleophile. Conversely, benzyl chloride is highly susceptible to SN2 reactions. The phenyl group in benzyl chloride, far from being a hindrance, actively promotes the reaction by stabilizing the transition state through p-orbital overlap. This guide will delve into the quantitative differences in their reactivity, provide experimental context, and illustrate the underlying mechanistic principles.

Data Presentation: A Tale of Two Reactivities

The disparity in SN2 reactivity between this compound and benzyl chloride is vast. While specific rate constants for this compound in SN2 reactions are scarce due to its extreme inertness, a clear picture emerges from relative rate data and comparison with analogous compounds.

CompoundStructureRelative SN2 Reaction Rate (approx.)Second-Order Rate Constant (k) with KI in Acetone (B3395972)
Benzyl ChlorideC₆H₅CH₂Cl~100,0001.5 x 10⁻³ M⁻¹s⁻¹ at 23°C[1]
This compoundC₆H₅C(CH₃)₂CH₂ClPractically Inert (~10⁻⁵)Not readily measurable under standard SN2 conditions
Ethyl BromideCH₃CH₂Br1N/A
Neopentyl Bromide(CH₃)₃CCH₂Br~10⁻⁵N/A

Note: The relative rate of this compound is estimated based on data for neopentyl bromide, which shares the sterically hindering neopentyl group. One source suggests neopentyl bromide reacts on the order of 100,000 times more slowly than ethyl bromide[2]. Another indicates it could be as much as 3 million times slower than methyl bromide[3]. Benzyl chloride is reported to be about 100,000 times more reactive than a typical primary alkyl halide[4].

The Underlying Science: Steric Hindrance vs. Electronic Stabilization

The dramatic difference in reactivity can be understood by examining the transition states of the SN2 reactions for both molecules.

This compound: The Impenetrable Fortress

The SN2 reaction requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In this compound, the presence of a bulky tert-butyl group on the β-carbon creates a formidable steric barrier, effectively blocking this approach. This steric congestion is so severe that it is often referred to as the neopentyl effect . Consequently, SN2 reactions for this compound are exceedingly slow, to the point of being practically unobservable under normal conditions[5].

Benzyl Chloride: An Electronically Assisted Pathway

In stark contrast, the phenyl group in benzyl chloride facilitates the SN2 reaction. The p-orbitals of the benzene (B151609) ring can overlap with the p-orbital of the carbon atom undergoing substitution in the trigonal bipyramidal transition state. This delocalization of electron density stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction rate significantly.

Experimental Protocols

Determining the rate of an SN2 reaction can be achieved through various methods. A common approach involves reacting the alkyl halide with a nucleophile in a suitable solvent and monitoring the progress of the reaction over time.

General Procedure for Determining SN2 Reactivity

A widely used method for qualitatively and semi-quantitatively assessing SN2 reactivity is the reaction of alkyl halides with sodium iodide in acetone.

Materials:

  • This compound

  • Benzyl chloride

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.

  • To one test tube, add 2-3 drops of benzyl chloride. To the other, add 2-3 drops of this compound.

  • Stopper the test tubes and shake to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate (sodium chloride), which is insoluble in acetone.

  • Record the time it takes for a precipitate to appear. If no reaction occurs at room temperature, the test tubes can be gently warmed in a water bath to observe if the reaction proceeds at a higher temperature.

Expected Observations:

  • Benzyl Chloride: A precipitate of sodium chloride will likely form rapidly, within seconds to a few minutes at room temperature.

  • This compound: No precipitate is expected to form, even after an extended period and gentle heating, demonstrating its lack of reactivity in SN2 reactions.

For a more quantitative analysis, techniques such as gas chromatography (GC) can be employed to monitor the disappearance of the starting material over time, allowing for the calculation of the reaction rate constant.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the SN2 reaction pathways and the key factors influencing the reactivity of neophyl and benzyl chloride.

SN2_Comparison cluster_benzyl Benzyl Chloride SN2 Reaction cluster_neophyl This compound SN2 Reaction start_b Nu⁻ + Benzyl Chloride ts_b [Nu---CH₂(Ph)---Cl]⁻ (Transition State) start_b->ts_b Fast end_b Nu-CH₂(Ph) + Cl⁻ ts_b->end_b stabilization p-orbital overlap with phenyl ring stabilizes transition state ts_b->stabilization start_n Nu⁻ + this compound ts_n [Nu---CH₂(C(CH₃)₂Ph)---Cl]⁻ (Transition State) start_n->ts_n Extremely Slow end_n No Reaction ts_n->end_n hindrance Severe steric hindrance from tert-butyl group prevents backside attack ts_n->hindrance

Caption: SN2 reaction pathways for benzyl and this compound.

Steric_Hindrance_vs_Stabilization cluster_factors Influencing Factors cluster_compounds Compounds reactivity SN2 Reactivity steric Steric Hindrance steric->reactivity Decreases electronic Electronic Effects electronic->reactivity Increases neophyl This compound neophyl->steric High benzyl Benzyl Chloride benzyl->electronic Stabilizing

Caption: Factors influencing SN2 reactivity of the two chlorides.

Conclusion

The comparison between this compound and benzyl chloride in SN2 reactions serves as a powerful illustration of fundamental principles in organic chemistry. While both are primary alkyl chlorides containing a phenyl group, their reactivities are diametrically opposed. This compound is rendered practically inert by the overwhelming steric hindrance of the adjacent tert-butyl group. In contrast, benzyl chloride's reactivity is significantly enhanced by the electronic stabilization of the SN2 transition state by the phenyl ring. For researchers and drug development professionals, this understanding is crucial for predicting reaction outcomes and designing efficient synthetic routes. When a rapid SN2 reaction is desired at a benzylic-type position, benzyl chloride and its derivatives are excellent choices. However, if an SN2 reaction is to be avoided at a primary carbon adjacent to a quaternary center, a neopentyl-type structure like this compound provides exceptional stability.

References

The Neopentyl Effect in Neophyl Chloride: A Comparative Guide to Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neopentyl effect is a cornerstone concept in physical organic chemistry, describing the profound steric hindrance exerted by a quaternary carbon atom adjacent to a reaction center. This guide provides a comparative analysis of the experimental evidence for the neopentyl effect in neophyl chloride, contrasting its reactivity with analogous alkyl halides. The data presented herein, sourced from seminal studies, quantitatively illustrates the impact of this steric impediment on both SN1 and SN2 reaction pathways.

The Neopentyl Effect on SN2 Reactions: A Tale of Steric Hindrance

The bimolecular nucleophilic substitution (SN2) reaction is exquisitely sensitive to steric bulk at the reaction center. The presence of a neopentyl group (a tert-butyl group attached to the α-carbon) in this compound dramatically retards the rate of SN2 reactions. This is due to the severe steric clash that occurs in the transition state as the nucleophile attempts a backside attack.

Comparative SN2 Reaction Rates

Experimental data starkly demonstrates this steric inhibition. The following table compares the relative rates of reaction of various primary alkyl bromides with a nucleophile. The structure of neopentyl bromide is analogous to the neophyl backbone, with the phenyl group replaced by a methyl group, and serves as a direct illustration of the neopentyl effect.

Alkyl Bromide (R-Br)R GroupRelative Rate (vs. Ethyl Bromide)
Methyl BromideCH₃-30
Ethyl BromideCH₃CH₂-1
n-Propyl BromideCH₃CH₂CH₂-0.4
Isobutyl Bromide(CH₃)₂CHCH₂-0.03
Neopentyl Bromide (CH₃)₃CCH₂- 0.00001

Data adapted from Streitwieser, A. Jr. Chem. Rev. 1956, 56 (4), 571–752.

This data reveals that neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in an SN2 reaction, a direct consequence of the steric shielding of the reaction center by the bulky tert-butyl group.

The Neopentyl Effect on Solvolysis (SN1-type) Reactions: The Role of Anchimeric Assistance

While the neopentyl structure severely hinders SN2 reactions, its effect on SN1-type solvolysis reactions is more nuanced. For a simple neopentyl halide, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway extremely slow. However, in this compound, the presence of the adjacent phenyl group introduces a crucial stabilizing factor: anchimeric assistance .

The phenyl group participates in the ionization step, forming a bridged phenonium ion intermediate. This delocalization of the positive charge significantly lowers the activation energy for carbocation formation, accelerating the solvolysis rate compared to what would be expected for a primary alkyl halide that cannot benefit from such assistance.

Comparative Solvolysis Rates

To illustrate this, we compare the first-order rate constant for the solvolysis of this compound with that of ethyl bromide, a simple primary alkyl halide, in aqueous ethanol. It is important to note that a direct comparison under identical conditions is challenging to find in the literature. The data below is compiled from different sources and highlights the significant rate enhancement for this compound, even at a higher temperature for ethyl bromide, underscoring the power of anchimeric assistance.

Alkyl HalideSolvent (Ethanol:Water)Temperature (°C)First-Order Rate Constant (k, s⁻¹)
This compound 50:5050.01.83 x 10⁻⁵[1]
Ethyl Bromide~76:2425.1~1 x 10⁻⁷

This compound data from Fainberg, A. H.; Winstein, S. J. Am. Chem. Soc. 1957, 79 (7), 1597–1602. Ethyl bromide data adapted from Clement, R. A.; Rice, M. R. J. Am. Chem. Soc. 1959, 81 (2), 326-329.

Despite the inherent instability of a primary carbocation, the solvolysis of this compound proceeds at a measurable rate due to the intramolecular participation of the phenyl group.

Experimental Protocols

General Protocol for Solvolysis of this compound (Titrimetric Method)

This protocol is adapted from the general procedure for studying the solvolysis of alkyl halides.

Materials:

  • This compound

  • Ethanol-water solvent mixture of desired composition (e.g., 50:50 v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the chosen ethanol-water solvent.

  • Place a known volume (e.g., 50.0 mL) of the this compound solution in a flask and equilibrate it in a constant temperature bath set to the desired reaction temperature (e.g., 50.0 °C).

  • At timed intervals, withdraw aliquots (e.g., 5.00 mL) of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of a suitable solvent (e.g., acetone) at a lower temperature.

  • Add a few drops of indicator to the quenched solution.

  • Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution to the endpoint.

  • The concentration of HCl at each time point corresponds to the concentration of this compound that has reacted.

  • The first-order rate constant (k) can be determined by plotting ln([RCl]₀/[RCl]t) versus time, where [RCl]₀ is the initial concentration of this compound and [RCl]t is the concentration at time t. The slope of this line is equal to k.

Visualizing the Neopentyl Effect

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

sn2_comparison cluster_ethyl Ethyl Chloride (Unhindered) cluster_neophyl This compound (Sterically Hindered) EtCl CH₃CH₂Cl Et_TS [Nu---CH₂(CH₃)---Cl]⁻ EtCl->Et_TS Fast Sₙ2 Et_Prod Nu-CH₂CH₃ + Cl⁻ Et_TS->Et_Prod NeoCl Ph-C(CH₃)₂-CH₂Cl Neo_TS [Nu---CH₂(C(CH₃)₂Ph)---Cl]⁻ NeoCl->Neo_TS Slow Sₙ2 Neo_Prod No Reaction (or very slow) Neo_TS->Neo_Prod solvolysis_mechanism cluster_neophyl_solvolysis Solvolysis of this compound cluster_nbutyl_solvolysis Solvolysis of n-Butyl Chloride NeoCl Ph-C(CH₃)₂-CH₂Cl Phenonium Phenonium Ion Intermediate NeoCl->Phenonium Anchimeric Assistance (fast) Rearranged_Carbocation Tertiary Carbocation Phenonium->Rearranged_Carbocation Rearrangement Products Solvolysis Products Rearranged_Carbocation->Products Solvent Attack BuCl CH₃(CH₂)₃Cl Primary_Carbocation Primary Carbocation (Unstable) BuCl->Primary_Carbocation Very Slow Bu_Products Solvolysis Products Primary_Carbocation->Bu_Products Solvent Attack

References

A Comparative Guide to Byproducts in Neophyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neophyl chloride (1-chloro-2-methyl-2-phenylpropane) is a sterically hindered primary alkyl halide whose unique structure leads to a fascinating array of reaction pathways, often deviating from simple substitution and elimination reactions. Understanding the formation and characterization of byproducts in its various transformations is crucial for optimizing synthetic routes and ensuring product purity in pharmaceutical and fine chemical manufacturing. This guide provides an objective comparison of byproducts generated from common reactions of this compound, supported by experimental data and detailed protocols.

Byproducts in the Synthesis of this compound

The most common synthesis of this compound is the Friedel-Crafts alkylation of benzene (B151609) with methallyl chloride. While this method provides a good yield of the desired product, a notable byproduct is p-di(chloro-tert-butyl)benzene, formed from a second alkylation of the benzene ring.

Table 1: Byproduct in the Synthesis of this compound

ReactantsMain ProductByproductByproduct Yield (%)
Benzene, Methallyl Chloride, H₂SO₄This compoundp-di(chloro-tert-butyl)benzene2.7[1]
Experimental Protocol: Synthesis of this compound and Isolation of p-di(chloro-tert-butyl)benzene

This protocol is adapted from Organic Syntheses.[1]

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g of benzene and 34.6 g of concentrated sulfuric acid.

  • Cool the mixture to 20°C and add 201 g of methallyl chloride dropwise over 12 hours, maintaining the temperature at 20°C with vigorous stirring.

  • Continue stirring for an additional 12 hours.

  • Transfer the reaction mixture to a separatory funnel and remove the sulfuric acid layer.

  • Wash the benzene layer with four 200-mL portions of distilled water until the washings are neutral to litmus.

  • Dry the benzene solution with anhydrous sodium sulfate (B86663) and remove the benzene by distillation under reduced pressure.

  • Distill the residue through a 40-cm Vigreux column under reduced pressure to obtain this compound (boiling point 97–98°C / 10 mm).

  • To isolate the byproduct, dissolve the residue from the distillation flask in ether, treat with activated carbon, and evaporate to dryness.

  • Recrystallize the resulting solid from approximately 25 mL of 95% ethanol (B145695) to yield p-di(chloro-tert-butyl)benzene as a solid with a melting point of 54.5–55.0°C.[1]

Workflow for this compound Synthesis and Byproduct Isolation

reactants Benzene + Methallyl Chloride + H₂SO₄ reaction Friedel-Crafts Alkylation (20°C, 24h) reactants->reaction workup Aqueous Workup & Drying reaction->workup distillation Vacuum Distillation workup->distillation neophyl_chloride This compound (Product) distillation->neophyl_chloride residue Distillation Residue distillation->residue isolation Ether Dissolution, Charcoal Treatment, Evaporation residue->isolation recrystallization Recrystallization (Ethanol) isolation->recrystallization byproduct p-di(chloro-tert-butyl)benzene (Byproduct) recrystallization->byproduct

Caption: Synthesis of this compound and isolation of the byproduct.

Byproducts in Grignard Reagent Formation

The formation of Grignard reagents from alkyl halides is often accompanied by Wurtz coupling, where the organomagnesium compound reacts with unreacted alkyl halide to form a dimer. In the case of this compound, this leads to the formation of 2,2,5,5-tetramethyl-1,6-diphenylhexane.

Table 2: Byproduct in Neophylmagnesium Chloride Formation

ReactantMain ProductByproductNotes
This compound, MgNeophylmagnesium Chloride2,2,5,5-tetramethyl-1,6-diphenylhexaneYield of Wurtz coupling byproduct can be minimized by slow addition of the alkyl halide and maintaining a low reaction temperature.
Experimental Protocol: Formation of Neophylmagnesium Chloride and Analysis of Wurtz Coupling Byproduct

Procedure:

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add magnesium turnings to the flask and activate with a crystal of iodine.

  • Add a small amount of a solution of this compound in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • To analyze for the Wurtz coupling byproduct, carefully quench a small aliquot of the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the quenched aliquot with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

  • The Wurtz coupling product, 2,2,5,5-tetramethyl-1,6-diphenylhexane, will have a significantly longer retention time and a molecular ion peak corresponding to its molecular weight.

Characterization Data for 2,2,5,5-tetramethyl-1,6-diphenylhexane:

  • 1H NMR (CDCl3): The spectrum would be expected to show a singlet for the eight methyl protons, a singlet for the four benzylic methylene (B1212753) protons, and multiplets for the aromatic protons.

  • Mass Spectrum (EI): The mass spectrum would show a molecular ion peak (M+) and fragmentation patterns corresponding to the loss of benzyl (B1604629) and tert-butyl groups.

Logical Workflow for Minimizing Wurtz Coupling

start Start Grignard Reaction check_temp Is reaction temperature low? start->check_temp check_addition Is halide addition slow and controlled? check_temp->check_addition Yes high_wurtz High Wurtz Coupling check_temp->high_wurtz No check_addition->high_wurtz No low_wurtz Minimal Wurtz Coupling check_addition->low_wurtz Yes

Caption: Troubleshooting Wurtz coupling in Grignard reactions.

Byproducts in Reactions with Strong Bases: Elimination vs. Substitution

Due to the steric hindrance at the β-carbon, this compound is highly resistant to SN2 reactions. Reactions with strong bases predominantly lead to elimination products. The nature of the base (sterically hindered vs. unhindered) plays a crucial role in the product distribution, often leading to rearranged products.

Table 3: Product Distribution in Reactions of this compound with Strong Bases

BaseMajor Product(s)Minor Product(s)Reaction Type
Sodium Ethoxide (NaOEt) in Ethanol2-Methyl-3-phenyl-2-butene (rearranged alkene)2-Methyl-3-phenyl-1-buteneE1-like with rearrangement
Potassium tert-Butoxide (KOtBu) in t-BuOH1,1-Dimethyl-2-phenylethene (Hofmann elimination product)-E2
Reaction with Sodium Ethoxide (Unhindered Base)

The reaction of this compound with a strong, unhindered base like sodium ethoxide proceeds through an E1-like mechanism involving the formation of a primary carbocation that rapidly rearranges to a more stable tertiary carbocation. Subsequent elimination leads to the thermodynamically more stable rearranged alkene.

Reaction Pathway with Sodium Ethoxide

neophyl_cl This compound carbocation1 Primary Carbocation (unstable) neophyl_cl->carbocation1 NaOEt rearrangement 1,2-Methyl Shift carbocation1->rearrangement carbocation2 Tertiary Carbocation (stable) rearrangement->carbocation2 elimination Elimination (E1) carbocation2->elimination product1 2-Methyl-3-phenyl-2-butene (Major Product) elimination->product1 product2 2-Methyl-3-phenyl-1-butene (Minor Product) elimination->product2

Caption: Rearrangement pathway in the reaction with sodium ethoxide.

Reaction with Potassium tert-Butoxide (Hindered Base)

With a bulky base like potassium tert-butoxide, the reaction proceeds via a concerted E2 mechanism. Due to the steric hindrance of the base, it preferentially abstracts a proton from the less hindered methyl group, leading to the formation of the "Hofmann" elimination product.

Experimental Protocol: Reaction of this compound with a Strong Base and Product Analysis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in the corresponding alcohol solvent (ethanol for NaOEt, tert-butanol (B103910) for KOtBu).

  • Add the strong base (sodium ethoxide or potassium tert-butoxide) to the solution.

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling, neutralize the reaction mixture with dilute acid and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and 1H NMR to determine the product distribution.

Characterization Data for Major Products:

  • 2-Methyl-3-phenyl-2-butene:

    • 1H NMR (CDCl3): Signals for two vinyl methyl groups, a methyl group, and aromatic protons.

    • Mass Spectrum (EI): Molecular ion peak at m/z 146 and fragmentation patterns consistent with the structure.

  • 1,1-Dimethyl-2-phenylethene:

    • 1H NMR (CDCl3): Signals for two gem-dimethyl groups, a vinyl proton, and aromatic protons.

    • Mass Spectrum (EI): Molecular ion peak at m/z 146 and characteristic fragmentation.

Byproducts in Solvolysis Reactions

The solvolysis of this compound proceeds through a mechanism involving anchimeric assistance from the neighboring phenyl group, leading to a phenonium ion intermediate. This intermediate can then be attacked by the solvent at two different positions, leading to a mixture of products, including a rearranged alcohol.

Table 4: Products of Solvolysis of this compound in Ethanol

SolventMajor ProductMinor Product (Byproduct)
Ethanol2-Ethoxy-2-methyl-1-phenylpropane2-Methyl-3-phenyl-2-propanol
Experimental Protocol: Solvolysis of this compound in Ethanol

Procedure:

  • Dissolve this compound in absolute ethanol in a sealed tube.

  • Heat the solution at a constant temperature for a set period.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Analyze the product mixture by GC-MS and 1H NMR to identify and quantify the products.

Solvolysis Mechanism of this compound

neophyl_cl This compound phenonium_ion Phenonium Ion Intermediate neophyl_cl->phenonium_ion EtOH, Δ attack_a Solvent Attack (Path A) phenonium_ion->attack_a attack_b Solvent Attack (Path B) phenonium_ion->attack_b product_a 2-Ethoxy-2-methyl-1-phenylpropane (Major Product) attack_a->product_a product_b Rearranged Product (e.g., 2-Methyl-3-phenyl-2-propanol) attack_b->product_b

Caption: Solvolysis pathway leading to rearranged products.

Conclusion

The reactions of this compound provide a rich landscape for studying the interplay of steric hindrance, electronic effects, and reaction conditions on product and byproduct formation. For synthetic chemists, a thorough understanding of these competing pathways is essential for developing robust and efficient processes. The characterization of byproducts, as outlined in this guide, is a critical step in this endeavor, enabling the rational optimization of reaction parameters to favor the desired transformation. The provided experimental frameworks serve as a starting point for more detailed investigations into the fascinating reactivity of this unique molecule.

References

Comparative Analysis of Neophyl Chloride and its Sterically Hindered Alternatives for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide cross-referencing the properties of neophyl chloride with several sterically hindered alternatives is now available for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of key physical and chemical properties, alongside a discussion of their applications in forming bulky organometallic reagents and as alkylating agents in complex organic syntheses.

Introduction to Sterically Hindered Alkyl Halides

This compound, (1-chloro-2-methylpropan-2-yl)benzene, is a valuable reagent in organic synthesis, prized for its neopentyl structure which imparts significant steric bulk. This steric hindrance dramatically influences its reactivity, making it a poor substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] This characteristic is highly desirable in many applications where precise control of reactivity is paramount. This guide compares this compound with other bulky alkyl halides: tert-butyl chloride, neopentyl chloride, 1-adamantyl chloride, and triphenylmethyl chloride, providing a resource for selecting the appropriate reagent for specific synthetic challenges.

Physical and Chemical Properties: A Comparative Overview

A summary of the key physical and chemical properties of this compound and its alternatives is presented in the table below, compiled from various chemical databases.

PropertyThis compoundtert-Butyl ChlorideNeopentyl Chloride1-Adamantyl ChlorideTriphenylmethyl Chloride
CAS Number 515-40-2[2]507-20-0753-89-9935-56-876-83-5
Molecular Formula C₁₀H₁₃Cl[2]C₄H₉ClC₅H₁₁ClC₁₀H₁₅ClC₁₉H₁₅Cl
Molecular Weight ( g/mol ) 168.66[2]92.57106.59170.68278.78
Appearance Colorless liquid[1]Colorless liquidColorless liquidWhite solidWhite to off-white solid
Density (g/cm³) 1.047[1]0.8470.8661.261.141
Boiling Point (°C) 223[1]5184-85~281 (decomposes)230-235 (at 20 mmHg)
Melting Point (°C) N/A-26-20163-166109-112
Solubility in Water InsolubleSparingly solubleInsolubleInsolubleInsoluble
Solubility in Organic Solvents SolubleMiscible with ether, alcoholMiscibleSolubleSoluble in acetone, benzene (B151609), chloroform, ethanol[1]

Reactivity and Applications in Organic Synthesis

The unique steric and electronic properties of these alkyl halides dictate their utility in organic synthesis.

This compound: The presence of a quaternary carbon adjacent to the chloromethyl group makes SN2 reactions extremely slow due to steric hindrance, a phenomenon known as the neopentyl effect.[1] However, it readily forms a Grignard reagent in good yield.[2] This makes it an excellent choice for introducing the bulky neophyl group in a controlled manner.

tert-Butyl Chloride: As a tertiary alkyl halide, tert-butyl chloride readily undergoes SN1 reactions due to the stability of the resulting tertiary carbocation. It is a common reagent for introducing the tert-butyl group via Friedel-Crafts alkylation.[3] The formation of a Grignard reagent from tert-butyl chloride can be challenging and often requires specific activation methods and solvents like tetrahydrofuran (B95107) (THF).

Neopentyl Chloride: Similar to this compound, neopentyl chloride is highly resistant to SN2 reactions due to steric hindrance.[4] While it can undergo SN1 reactions, this often involves rearrangement to a more stable tertiary carbocation.[4]

1-Adamantyl Chloride: The rigid, cage-like structure of the adamantyl group provides extreme steric bulk, rendering SN2 reactions at the bridgehead carbon impossible. However, the tertiary bridgehead carbocation is relatively stable, allowing for SN1 reactions to proceed.[5]

Triphenylmethyl Chloride (Trityl Chloride): This bulky reagent is primarily used to introduce the trityl protecting group for alcohols, amines, and thiols. The steric bulk of the three phenyl groups makes it highly selective for primary alcohols. It readily undergoes SN1 reactions due to the exceptional stability of the triphenylmethyl cation.

Experimental Protocols: A Representative Workflow

A common application for these sterically hindered alkyl halides is the formation of Grignard reagents for subsequent reactions with electrophiles. The following is a general experimental workflow for the synthesis of a tertiary alcohol via a Grignard reaction with a ketone.

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification start Dry Glassware and Reagents reagent_prep Add Mg turnings and anhydrous ether to flask start->reagent_prep Under inert atmosphere alkyl_halide Add alkyl halide (e.g., this compound) dropwise to initiate reaction reagent_prep->alkyl_halide reflux Reflux to complete Grignard formation alkyl_halide->reflux Exothermic reaction ketone_sol Prepare solution of ketone in anhydrous ether reflux->ketone_sol Grignard Reagent Ready addition Add Grignard reagent dropwise to ketone solution at 0°C ketone_sol->addition stir Stir at room temperature addition->stir Monitor by TLC quench Quench with saturated NH4Cl solution stir->quench extract Extract with ether quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry purify Purify by column chromatography or distillation dry->purify product Tertiary Alcohol Product purify->product

Caption: General workflow for the synthesis of a tertiary alcohol.

Detailed Methodologies:

  • Synthesis of this compound: A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of benzene with methallyl chloride using sulfuric acid as a catalyst. The reaction mixture is stirred at a controlled temperature, followed by washing, drying, and purification by vacuum distillation.[6]

  • Grignard Reagent Formation from a Sterically Hindered Alkyl Halide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A small amount of the alkyl halide is added to initiate the reaction, which can be facilitated by the addition of a crystal of iodine or by gentle heating. The remaining alkyl halide, dissolved in the anhydrous solvent, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed. For less reactive chlorides, the use of "Turbo-Grignard" reagents, prepared with the addition of lithium chloride, can significantly improve yields.[7]

  • Reaction with a Ketone: The prepared Grignard reagent is added dropwise to a stirred solution of the ketone in anhydrous ether or THF at 0°C under an inert atmosphere. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Conclusion

This compound and its sterically hindered counterparts are indispensable tools in modern organic synthesis, enabling the construction of complex molecules with a high degree of control. The choice of reagent depends on the specific synthetic target and the desired reactivity profile. This guide provides a foundational reference to aid researchers in making informed decisions for their synthetic endeavors. Further investigation into specific reaction conditions and comparative yield data is encouraged for optimizing individual synthetic routes.

References

A Comparative Guide to Neophyl Group Introduction: Alternatives to Neophyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of the sterically hindered neophyl group (C₆H₅C(CH₃)₂CH₂-) is a crucial step in the synthesis of complex molecules. While neophyl chloride is a common reagent for this purpose, its reactivity profile and the potential for side reactions necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by available experimental data and detailed methodologies.

The main alternatives for introducing the neophyl group can be categorized into two classes: those that rely on nucleophilic substitution reactions and those that utilize organometallic reagents. The former involves converting the hydroxyl group of neophyl alcohol into a better leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate). The latter involves the preparation of nucleophilic neophyl magnesium bromide (a Grignard reagent) or neophyl lithium.

Performance Comparison of Neophylating Agents

The choice of reagent for introducing the neophyl group significantly impacts reaction efficiency, yield, and substrate scope. Due to the steric hindrance of the neophyl group, Sₙ2 reactions are generally slow.[1][2] The following table summarizes the key characteristics and performance of this compound and its alternatives.

ReagentPrecursorLeaving Group Ability/ReactivityTypical Reaction Type(s)AdvantagesDisadvantages
This compound Neophyl Alcohol or Benzene + Methallyl ChlorideModerateNucleophilic Substitution, Grignard Formation, Organolithium FormationCommercially available, relatively stable.Moderate reactivity, may require harsh conditions for substitution.[3][4]
Neophyl Tosylate Neophyl AlcoholGoodNucleophilic SubstitutionBetter leaving group than chloride, allowing for milder reaction conditions.[5][6]Can be less reactive than bromide in some Sₙ2 reactions with neopentyl systems.[7][8]
Neophyl Mesylate Neophyl AlcoholFair to GoodNucleophilic SubstitutionSimple preparation from neophyl alcohol.[9]Generally less reactive than tosylates and triflates.[9]
Neophyl Triflate Neophyl AlcoholExcellentNucleophilic SubstitutionThe best leaving group, enabling reactions with poor nucleophiles under mild conditions.[8][10]Can be unstable and expensive to prepare.[8]
Neophyl Magnesium Bromide This compound/BromideN/A (Nucleophile)Nucleophilic AdditionExcellent for C-C bond formation with carbonyls and other electrophiles.[11][12]Highly reactive with protic sources (water, alcohols), requires anhydrous conditions.
Neophyl Lithium This compoundN/A (Nucleophile)Nucleophilic Addition, DeprotonationHighly nucleophilic, useful for C-C bond formation.[3][13]Highly reactive and pyrophoric, requires stringent anhydrous and inert atmosphere techniques.

Experimental Protocols

Detailed methodologies for the preparation and use of these alternative reagents are crucial for successful synthesis.

Synthesis of Neophyl Sulfonate Esters from Neophyl Alcohol

a) General Procedure for Tosylation of Neophyl Alcohol:

This protocol is adapted from general procedures for alcohol tosylation.[5][14]

  • To a solution of neophyl alcohol (1 equivalent) in dry dichloromethane (B109758) (DCM) at 0°C, add triethylamine (B128534) (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2 hours if necessary, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield neophyl tosylate.

b) General Procedure for Mesylation of Neophyl Alcohol:

This protocol is based on general methods for the synthesis of mesylates.[9][15]

  • Dissolve neophyl alcohol (1 equivalent) in DCM containing triethylamine (1.5 equivalents) and cool the solution to 0°C.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution over 5-10 minutes.

  • Continue stirring for an additional 10-15 minutes to complete the reaction.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain neophyl mesylate.

Synthesis and Use of Neophyl Organometallic Reagents

a) Preparation of Neophyl Magnesium Bromide (Grignard Reagent):

This procedure is based on general Grignard reagent preparation.[11][12]

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of neophyl bromide (or chloride) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium. A small crystal of iodine can be added to initiate the reaction.

  • Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting solution of neophyl magnesium bromide is ready for reaction with electrophiles.

b) General Procedure for the Reaction of Neophyl Magnesium Bromide with a Ketone:

  • Cool the prepared solution of neophyl magnesium bromide to 0°C in an ice bath.

  • Slowly add a solution of the ketone (1 equivalent) in anhydrous ether or THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the tertiary alcohol.

c) Preparation and Use of Neophyl Lithium:

The preparation of neophyl lithium involves the reaction of this compound with lithium metal and should be performed with extreme caution under a strictly inert atmosphere.[3]

  • In a flame-dried flask under argon, add finely cut lithium metal to anhydrous diethyl ether or hexane.

  • Add a solution of this compound in the same solvent dropwise to the lithium dispersion.

  • The reaction is often initiated by gentle warming or sonication.

  • Once the reaction starts, maintain a gentle reflux until all the lithium has reacted.

  • The resulting solution of neophyl lithium can be used immediately for reactions with electrophiles, such as carbonyl compounds, following a similar procedure to the Grignard reaction.[13][16]

Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathways to the alternative reagents and a general application.

Neophyl_Reagent_Synthesis cluster_sulfonates Sulfonate Esters cluster_organometallics Organometallic Reagents Neophyl Alcohol Neophyl Alcohol Neophyl Tosylate Neophyl Tosylate Neophyl Alcohol->Neophyl Tosylate TsCl, Base Neophyl Mesylate Neophyl Mesylate Neophyl Alcohol->Neophyl Mesylate MsCl, Base Neophyl Triflate Neophyl Triflate Neophyl Alcohol->Neophyl Triflate Tf₂O or TfCl, Base This compound This compound Neophyl MgBr Neophyl MgBr This compound->Neophyl MgBr Mg, Ether/THF Neophyl Li Neophyl Li This compound->Neophyl Li Li, Ether/Hexane

Caption: Synthesis pathways for alternative neophylating reagents.

Neophyl_Group_Introduction cluster_substitution Nucleophilic Substitution cluster_addition Nucleophilic Addition Neophyl-LG Neophyl-LG (LG = OTs, OMs, OTf, Cl) Substituted Product Neophyl-Nu Neophyl-LG->Substituted Product Nucleophile Nu⁻ Nucleophile->Substituted Product Neophyl-M Neophyl-M (M = MgBr, Li) Addition Product Neophyl-C(R)₂-OH Neophyl-M->Addition Product Carbonyl R₂C=O Carbonyl->Addition Product

Caption: General mechanisms for neophyl group introduction.

Conclusion

The selection of a reagent for introducing the neophyl group is a critical decision in synthetic chemistry. While this compound is a readily available starting material, its sulfonate ester derivatives, particularly neophyl triflate, offer significantly enhanced reactivity for nucleophilic substitution reactions, often allowing for milder conditions. For the formation of new carbon-carbon bonds, the organometallic reagents, neophyl magnesium bromide and neophyl lithium, are powerful nucleophiles, though their handling requires careful consideration of their reactivity and stability. Ultimately, the optimal choice of reagent will depend on the specific substrate, the desired transformation, and the experimental conditions available. This guide provides the foundational information to make an informed decision for the efficient and successful incorporation of the neophyl group in complex molecule synthesis.

References

The Industrial Chemist's Dilemma: A Comparative Guide to Neophyl Chloride and its Alternatives in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale organic synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and safety. This guide provides an in-depth analysis of neophyl chloride, a common precursor for sterically hindered organometallic reagents, and evaluates its cost-effectiveness against viable alternatives such as neopentyl chloride and benzyl (B1604629) chloride.

This compound, known for its role in generating bulky nucleophiles for constructing quaternary carbon centers, is a valuable tool in the synthesis of complex molecules. However, its practicality in industrial applications hinges on a thorough assessment of its economic and operational advantages and disadvantages when compared to other commercially available options. This guide presents a data-driven comparison to inform purchasing and process development decisions.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

The economic viability of a reagent in large-scale synthesis extends beyond its purchase price, encompassing the cost of starting materials, reaction yields, and process efficiency. The following table summarizes the approximate bulk pricing for this compound and its alternatives, providing a foundational metric for cost comparison.

ReagentChemical FormulaMolecular Weight ( g/mol )Approximate Bulk Price (USD/kg)
This compound C₁₀H₁₃Cl168.66$10.00 - $30.00[1]
Neopentyl Chloride C₅H₁₁Cl106.60~$50.00 (based on smaller quantity pricing)[2][3][4]
Benzyl Chloride C₇H₇Cl126.58$21.20 - $25.00[5][6][7]

Note: Prices are approximate and can vary based on supplier, purity, and market fluctuations. The price for neopentyl chloride is an estimation based on available data for smaller quantities and may be lower for bulk purchases.

While this compound appears to be a cost-competitive option, a comprehensive analysis requires consideration of the entire synthetic route. For instance, the synthesis of this compound itself is a crucial factor in its overall cost-effectiveness.

Synthesis of this compound: An Experimental Protocol

A common laboratory-scale procedure for the synthesis of this compound involves the reaction of benzene (B151609) with methallyl chloride. While specific industrial-scale protocols are often proprietary, the following established method provides a basis for understanding the process.

Reaction: Electrophilic aromatic substitution of benzene with methallyl chloride.

Procedure:

  • In a suitable reaction vessel, combine benzene and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Slowly add methallyl chloride to the mixture while maintaining a controlled temperature.

  • After the addition is complete, continue to stir the reaction mixture until the reaction is deemed complete by monitoring (e.g., by GC).

  • Quench the reaction and perform an aqueous workup to remove the acid catalyst.

  • Separate the organic layer, dry it, and purify the this compound by distillation.

Typical Yield: 70-73%

The following diagram illustrates the workflow for the synthesis of this compound:

G cluster_start Starting Materials Benzene Benzene ReactionVessel Reaction Vessel Benzene->ReactionVessel MethallylChloride Methallyl Chloride MethallylChloride->ReactionVessel SulfuricAcid Sulfuric Acid (catalyst) SulfuricAcid->ReactionVessel Reaction Electrophilic Aromatic Substitution ReactionVessel->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation Workup->Purification NeophylChloride This compound (Product) Purification->NeophylChloride

Workflow for this compound Synthesis

Performance in Application: Grignard Reagent Formation and Addition

The primary application of this compound in large-scale synthesis is the formation of the corresponding Grignard reagent (neophylmagnesium chloride) or organolithium reagent. These are then used as bulky nucleophiles. A critical test of their efficacy is the reaction with sterically hindered ketones to produce tertiary alcohols, a common transformation in pharmaceutical and fine chemical synthesis.

Experimental Protocol: Grignard Reaction with a Hindered Ketone

The following is a general protocol that can be adapted for different Grignard reagents.

Reaction: Nucleophilic addition of a Grignard reagent to a sterically hindered ketone.

Procedure:

  • Grignard Formation: In a dry, inert atmosphere, react the corresponding alkyl or aryl chloride (this compound, neopentyl chloride, or benzyl chloride) with magnesium turnings in an ethereal solvent (e.g., THF, diethyl ether) to form the Grignard reagent.

  • Addition to Ketone: Cool the Grignard solution and slowly add a solution of the sterically hindered ketone (e.g., 2,4-di-tert-butylcyclohexanone) in the same solvent.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the resulting tertiary alcohol by chromatography or crystallization.

The logical relationship for this process can be visualized as follows:

G cluster_reagents Reagents AlkylChloride Alkyl Chloride (Neophyl, Neopentyl, or Benzyl) GrignardFormation Grignard Reagent Formation AlkylChloride->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation Ketone Hindered Ketone NucleophilicAddition Nucleophilic Addition Ketone->NucleophilicAddition GrignardFormation->NucleophilicAddition Product Tertiary Alcohol NucleophilicAddition->Product G Start Start: Grignard Reaction Complete Quench Quench Excess Reagent (e.g., with isopropanol) Start->Quench Hydrolysis Aqueous Workup Quench->Hydrolysis Separate Separate Aqueous and Organic Layers Hydrolysis->Separate AqueousWaste Aqueous Waste (contains Mg salts) Separate->AqueousWaste Aqueous OrganicWaste Organic Waste (contains solvent and byproducts) Separate->OrganicWaste Organic DisposeAqueous Neutralize and Dispose AqueousWaste->DisposeAqueous DisposeOrganic Incinerate or Recycle OrganicWaste->DisposeOrganic

References

Safety Operating Guide

Proper Disposal of Neophyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of neophyl chloride, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound, a halogenated organic compound, requires specific procedures for its disposal due to its hazardous properties. This document provides a comprehensive, step-by-step guide for its safe handling and disposal, grounded in established safety protocols.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. It is a combustible liquid that can cause skin and serious eye irritation.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.
Eye Protection Safety goggles or a face shield.
Lab Coat Fire-resistant and impervious lab coat.

Disposal Procedures: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.[1] Due to its chemical structure, this compound is resistant to common laboratory neutralization methods.

Step 1: Waste Collection

  • Segregation: Never mix this compound waste with other waste streams, especially non-halogenated organic waste.[3]

  • Container: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with halogenated organic compounds.

  • Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Closure: Keep the waste container securely closed when not in use.

Step 2: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]

  • Ensure the storage area has secondary containment to prevent the spread of any potential leaks.

Step 3: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not accumulate large quantities of waste in the laboratory.

Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1][2]

Spill Cleanup Protocol:

  • Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container with the spill debris and arrange for its disposal through your EHS department.

Understanding the Chemical Stability of this compound

This compound's molecular structure, specifically the bulky tert-butyl group adjacent to the chlorine atom, creates significant steric hindrance. This makes it highly resistant to common chemical degradation methods like nucleophilic substitution (SN2) and elimination (E1/E2) reactions that are often used for other alkyl halides. Therefore, simple hydrolysis or reaction with a base is not an effective method for neutralizing this compound in a laboratory setting.

Advanced Treatment Technologies (Note for Context)

For the treatment of recalcitrant halogenated organic compounds like this compound on an industrial scale, advanced oxidation processes (AOPs) may be employed.[4][5] These processes, which can include methods like Fenton's reagent or UV/H2O2 systems, generate highly reactive hydroxyl radicals that can break down these persistent molecules.[4][5] However, these are complex procedures that require specialized equipment and expertise and are not recommended for routine laboratory waste treatment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₀H₁₃Cl
Molar Mass 168.66 g/mol
Appearance Colorless to slightly yellow liquid
Density 1.047 g/cm³
Boiling Point 223 °C
Flash Point 87 °C (189 °F)
Water Solubility Insoluble

Disposal Workflow Diagram

start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe spill Spill Occurs start->spill collect Collect in a Designated, Labeled, and Closed Container ppe->collect segregate Segregate from Non-Halogenated Waste collect->segregate store Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment segregate->store spill->ppe No spill_proc Follow Spill Cleanup Protocol: 1. Contain with inert absorbent 2. Collect with non-sparking tools 3. Decontaminate area 4. Dispose of debris as hazardous waste spill->spill_proc Yes spill_proc->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end Professional Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Neophyl Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Neophyl chloride, including detailed operational and disposal plans to foster a secure research environment.

Chemical Safety Overview

This compound (C₁₀H₁₃Cl) is a combustible liquid that can cause significant health hazards. It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure safe disposal.[1]

Hazards Associated with this compound:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can lead to serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Combustibility: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]
Hand Protection Wear chemical-impermeable gloves that have been inspected for integrity before use.[1][2]
Skin and Body Protection Wear fire/flame-resistant and impervious clothing. A lab coat or chemical-resistant apron is recommended.[1][2]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator should be used.[1][2]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is well-ventilated, for instance, by working under a chemical fume hood.[1][2]
  • Assemble all necessary equipment and reagents before starting the procedure.
  • Inspect all PPE for defects and don the appropriate gear as specified in the table above.
  • Locate the nearest emergency eyewash station and safety shower.

2. Handling:

  • Avoid direct contact with skin and eyes.[1]
  • Use non-sparking tools to prevent ignition of vapors.[1][2]
  • Avoid the formation of dust and aerosols.[1][2]
  • Keep the container tightly closed when not in use.[1][4]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2][4]
  • Keep containers tightly closed.[1][2][4]
  • Store away from incompatible materials and sources of ignition.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst-Aid Measures
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical help if you feel unwell.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Use personal protective equipment. Contain the spill and collect it for disposal in a suitable, closed container.[1][2]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste this compound in a suitable, labeled, and closed container.
  • Adhered or collected material from a spill should be promptly disposed of.[1][2]

2. Disposal Method:

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
  • Do not allow the chemical to enter drains or contaminate water, foodstuffs, or feed.[1]

3. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

Visual Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal cluster_emergency Emergency Protocol prep_start Start: Assess Risks ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Impermeable Gloves - Protective Clothing prep_start->ppe ventilation Ensure Proper Ventilation (e.g., Fume Hood) ppe->ventilation emergency Locate Emergency Equipment (Eyewash, Shower) ventilation->emergency handling Handle in Ventilated Area - Avoid skin/eye contact - Use non-sparking tools emergency->handling storage Store Safely - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources handling->storage spill Spill Response - Evacuate & Isolate - Use PPE & Contain handling->spill exposure Exposure Response - Skin: Wash with soap & water - Eyes: Rinse with water - Inhalation: Move to fresh air handling->exposure waste_collection Collect Waste - Labeled, closed container storage->waste_collection disposal_method Dispose via Licensed Facility - Chemical destruction or - Controlled incineration waste_collection->disposal_method packaging Dispose of Contaminated Packaging - Triple rinse for recycling or - Puncture and landfill disposal_method->packaging end End of Process packaging->end seek_medical Seek Medical Attention spill->seek_medical exposure->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.